molecular formula C66H112N18O26S B15584736 Leesggglvqpggsmk acetate

Leesggglvqpggsmk acetate

Cat. No.: B15584736
M. Wt: 1605.8 g/mol
InChI Key: IYIWBECSLBYQRF-AJFXFXTASA-N
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Description

Leesggglvqpggsmk acetate is a useful research compound. Its molecular formula is C66H112N18O26S and its molecular weight is 1605.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C66H112N18O26S

Molecular Weight

1605.8 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid

InChI

InChI=1S/C64H108N18O24S.C2H4O2/c1-32(2)23-35(66)54(95)75-36(14-17-51(91)92)56(97)76-37(15-18-52(93)94)57(98)80-42(30-83)55(96)71-26-47(87)68-25-46(86)69-28-49(89)73-41(24-33(3)4)59(100)81-53(34(5)6)62(103)78-39(13-16-45(67)85)63(104)82-21-10-12-44(82)61(102)72-27-48(88)70-29-50(90)74-43(31-84)60(101)77-38(19-22-107-7)58(99)79-40(64(105)106)11-8-9-20-65;1-2(3)4/h32-44,53,83-84H,8-31,65-66H2,1-7H3,(H2,67,85)(H,68,87)(H,69,86)(H,70,88)(H,71,96)(H,72,102)(H,73,89)(H,74,90)(H,75,95)(H,76,97)(H,77,101)(H,78,103)(H,79,99)(H,80,98)(H,81,100)(H,91,92)(H,93,94)(H,105,106);1H3,(H,3,4)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,53-;/m0./s1

InChI Key

IYIWBECSLBYQRF-AJFXFXTASA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Predicted Structure of Leesggglvqpggsmk Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The peptide "Leesggglvqpggsmk acetate" is a known fragment resulting from the proteolysis of the therapeutic monoclonal antibody, Infliximab.[1] To date, there is a lack of publicly available experimental data specifically detailing the three-dimensional structure or biological activity of this isolated peptide. This guide, therefore, presents a predicted structure based on its amino acid sequence using established computational methodologies. The experimental protocols described are generalized standard procedures for peptide synthesis, characterization, and structure determination.

Predicted Physicochemical Properties

The initial step in characterizing a peptide is to determine its fundamental physicochemical properties. These properties, derived from the amino acid sequence (Leu-Glu-Glu-Ser-Gly-Gly-Gly-Leu-Val-Gln-Pro-Gly-Gly-Ser-Met-Lys), are crucial for predicting its behavior in various biochemical assays and for designing experimental protocols. The properties of Leesggglvqpggsmk are summarized in the table below.

PropertyPredicted ValueMethod/Tool
Sequence LEESGGGLVQPGGSMK-
Molecular Formula C66H112N18O26S-
Molecular Weight 1605.76 g/mol Mass Spectrometry
Isoelectric Point (pI) 4.05Sequence-based calc.
Net Charge at pH 7 -2Sequence-based calc.
Hydrophobicity (GRAVY) -0.481Kyte & Doolittle

These values are computationally predicted and require experimental verification.

In-Silico Structure Prediction

De novo prediction methods are employed to model the three-dimensional structure of peptides when experimental data is unavailable. Tools like PEP-FOLD utilize a structural alphabet approach, which describes the conformations of short, overlapping peptide fragments, to assemble a global 3D model.[2][3][4]

Logical Workflow for Structure Prediction

The process begins with the primary amino acid sequence and progresses through several computational steps to generate and refine a set of predicted 3D models. The most energetically favorable and representative model is then selected.

G cluster_input Input cluster_prediction Prediction Engine (e.g., PEP-FOLD) cluster_output Output seq Peptide Sequence (LEESGGGLVQPGGSMK) sa_pred Structural Alphabet Prediction seq->sa_pred Input Sequence assembly Greedy Algorithm Assembly sa_pred->assembly SA Profile cg_ff Coarse-Grained Force Field Optimization assembly->cg_ff Initial Models models Ensemble of 3D Models cg_ff->models Refined Models best_model Best Predicted Structure models->best_model Clustering & Scoring

Caption: Workflow for de novo peptide structure prediction.

Based on this methodology, the predicted structure of Leesggglvqpggsmk is likely to be a flexible, linear peptide. The presence of multiple glycine (B1666218) residues imparts significant conformational freedom, suggesting that the peptide does not adopt a single rigid structure in solution but rather exists as an ensemble of conformations.

Experimental Protocols

To validate the predicted data and determine the actual structure and properties of this compound, the peptide must be synthesized and characterized experimentally.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides. The Fmoc/tBu strategy is widely used and involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[5][6][7]

Detailed Methodology:

  • Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Cleave the Fmoc protecting group from the resin using 20% piperidine (B6355638) in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Activate the carboxyl group of the first C-terminal amino acid (Fmoc-Lys(Boc)-OH) using a coupling agent like HBTU/HOBt in the presence of a base (DIEA).

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2 hours.

    • Wash the resin to remove excess reagents.

  • Chain Elongation: Repeat the following cycle for each subsequent amino acid in the sequence (Met, Ser, Gly, etc.):

    • Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

    • Washing: Wash the resin with DMF.

    • Coupling: Add the next activated Fmoc-protected amino acid and allow it to couple to the free N-terminus of the resin-bound peptide.

    • Washing: Wash the resin with DMF and dichloromethane (B109758) (DCM).

  • Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus by reacting the peptide-resin with acetic anhydride (B1165640) and DIEA in DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification and Verification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verify the mass of the purified peptide using mass spectrometry to confirm the synthesis was successful.[8]

G Resin Resin Support Deprotect1 Fmoc Deprotection Resin->Deprotect1 Wash Washing Deprotect1->Wash Couple Amino Acid Coupling Couple->Wash Repeat n times Wash->Deprotect1 Next Cycle Wash->Couple Cleave Cleavage from Resin Wash->Cleave Final Cycle Purify HPLC Purification Cleave->Purify

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Mass Spectrometry for Peptide Identification

Mass spectrometry (MS) is essential for verifying the identity of the synthesized peptide. Tandem MS (MS/MS) is used to confirm the amino acid sequence.[9][10][11]

Detailed Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[12]

  • MS1 Scan: Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptide (precursor ion). This should match the predicted molecular weight.

  • MS2 Fragmentation: Isolate the precursor ion and subject it to collision-induced dissociation (CID) or a similar fragmentation technique.

  • MS2 Scan: Acquire the MS/MS spectrum of the resulting fragment ions.

  • Data Analysis: Analyze the fragmentation pattern. The mass differences between adjacent peaks in the b- and y-ion series correspond to the masses of individual amino acid residues, confirming the peptide's sequence.[13]

NMR Spectroscopy for 3D Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the high-resolution 3D structure of peptides in solution.[14][15][16]

Detailed Methodology:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 90% H₂O / 10% D₂O phosphate (B84403) buffer) to a concentration of >0.5 mM.[16]

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance restraints between different parts of the peptide.[17]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their attached nitrogen or carbon atoms (requires ¹⁵N or ¹³C labeling).

  • Resonance Assignment: Use the TOCSY and HSQC spectra to assign all the proton, carbon, and nitrogen signals to specific atoms in specific amino acid residues along the peptide chain.

  • Structural Restraint Generation:

    • Identify and integrate cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints.

    • Measure scalar couplings (J-couplings) from high-resolution 1D or 2D spectra to derive dihedral angle restraints.

  • Structure Calculation and Refinement:

    • Use the experimental restraints (distances and angles) in a molecular dynamics or simulated annealing program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the NMR data.

    • Refine the structures in a water box to produce a final, energetically favorable ensemble of conformations.

G cluster_exp NMR Experiments cluster_analysis Data Analysis & Calculation cluster_result Final Structure tocsy 2D TOCSY assign Resonance Assignment tocsy->assign noesy 2D NOESY restraints Generate Restraints (Distance & Angle) noesy->restraints hsqc 2D HSQC hsqc->assign assign->noesy calc Structure Calculation (Simulated Annealing) restraints->calc ensemble Ensemble of 3D Structures calc->ensemble

Caption: Experimental workflow for peptide structure determination by NMR.

Biological Context: The TNF-α Signaling Pathway

The parent molecule of Leesggglvqpggsmk, Infliximab, is a monoclonal antibody that neutralizes the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). It is important to note that as a proteolytic fragment, Leesggglvqpggsmk itself is not expected to have biological activity related to this pathway. The diagram below illustrates the general signaling cascade that Infliximab inhibits.

G infliximab Infliximab tnfa TNF-α infliximab->tnfa Inhibits tnfr TNFR1 Receptor tnfa->tnfr Binds tradd TRADD tnfr->tradd Recruits traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 ikk IKK Complex traf2->ikk Activate rip1->ikk Activate ikb IκB ikk->ikb Phosphorylates (Degradation) nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Gene Expression nucleus->genes Activates

Caption: Simplified TNF-α signaling pathway inhibited by Infliximab.

Conclusion

While "this compound" is identified as a constituent peptide of Infliximab, its specific structural and functional properties as an isolated entity are not documented. This guide provides a framework for its study, beginning with computationally predicted physicochemical properties and a hypothetical structural prediction workflow. We have outlined detailed, standard experimental protocols for its chemical synthesis via SPPS, sequence verification by mass spectrometry, and three-dimensional structure determination using NMR spectroscopy. These methodologies provide a clear path for any researcher aiming to perform a comprehensive, de novo characterization of this peptide. The biological context of its parent molecule is provided for reference, although the fragment itself is presumed to be inactive. All predicted data herein require rigorous experimental validation.

References

An In-Depth Technical Guide to the Analysis of the "Leesggglvqpggsmk" Amino Acid Sequence

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The amino acid sequence "Leesggglvqpggsmk" does not correspond to a known protein or peptide in publicly available biological databases. As such, this document serves as a comprehensive framework and procedural guide for the analysis of a novel peptide, using "Leesggglvqpggsmk" as a case study. All experimental data and signaling pathways presented are hypothetical examples to illustrate the required analytical approach.

In-Silico Sequence Analysis

The initial step in characterizing a novel peptide is a thorough in-silico analysis to predict its physicochemical properties. These predictions are crucial for guiding subsequent experimental design, such as selecting appropriate buffer systems for solubility or designing purification strategies.

Physicochemical Properties

The properties of the "Leesggglvqpggsmk" sequence are derived from the cumulative characteristics of its constituent amino acids.[1][2][3][4] The sequence consists of 16 amino acids: Leucine (L), Glutamic Acid (E), Serine (S), Glycine (G), Valine (V), Glutamine (Q), Proline (P), Methionine (M), Lysine (K).

The predicted properties are summarized in the table below. These values are typically calculated using web-based bioinformatics tools like ProtParam or similar peptide analysis software.[5]

PropertyPredicted ValueSignificance
Molecular Weight ~1600 - 1700 DaEssential for mass spectrometry identification and for calculating molar concentrations.
Theoretical pI Acidic (e.g., 4.5 - 5.5)The pH at which the peptide carries no net electrical charge; critical for purification (e.g., IEF).
Amino Acid Composition See BelowInfluences structure, solubility, and potential post-translational modification sites.
Grand Average of Hydropathicity (GRAVY) Negative Value (Hydrophilic)A negative GRAVY score suggests the peptide is likely to be soluble in aqueous solutions.[6]
Instability Index StableA value < 40 predicts the peptide will be stable in vitro.

Amino Acid Composition Table:

Amino Acid Count Percentage
Glycine (G) 5 31.25%
Leucine (L) 2 12.50%
Serine (S) 2 12.50%
Glutamic Acid (E) 2 12.50%
Proline (P) 1 6.25%
Valine (V) 1 6.25%
Glutamine (Q) 1 6.25%
Methionine (M) 1 6.25%

| Lysine (K) | 1 | 6.25% |

Structural Prediction

Understanding the three-dimensional structure of a peptide is key to deciphering its function.

  • Secondary Structure: Prediction tools such as PSIPRED or PEP2D can forecast the propensity of the sequence to form secondary structures like alpha-helices, beta-sheets, or random coils.[7] Given the high content of Glycine and Proline, the "Leesggglvqpggsmk" sequence is predicted to have a predominantly flexible or random coil structure.

  • Tertiary Structure: For peptides of this length, de novo modeling servers like PEP-FOLD can predict plausible 3D conformations.[5][8][9] These models are crucial for identifying potential binding pockets and designing interaction studies.

Experimental Characterization Workflow

A systematic experimental approach is required to validate in-silico predictions and elucidate the biological function of a novel peptide. The following workflow outlines the key stages.

Diagram: Peptide Characterization Workflow

G Figure 1: Experimental Workflow for Novel Peptide Characterization cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_functional Functional Assays cluster_cellular Cellular & In Vivo Models A Peptide Synthesis (Solid-Phase) B Purification (RP-HPLC) A->B C Quality Control (Mass Spectrometry) B->C D Circular Dichroism (Secondary Structure) C->D F Cell Viability Assay (e.g., MTT) C->F E NMR Spectroscopy (3D Structure) D->E I Cellular Uptake Studies F->I G Receptor Binding Assay (e.g., SPR) H Enzyme Inhibition Assay J Signaling Pathway Analysis (Western Blot, qPCR) I->J K In Vivo Efficacy Study (Animal Model) J->K

A generalized workflow for peptide synthesis, validation, and functional testing.
Peptide Synthesis and Purification

Protocol:

  • Synthesis: The peptide "Leesggglvqpggsmk" is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Cleavage: The peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is used for elution.

  • Verification: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the molecular weight matches the theoretical value.

Structural Validation

Protocol:

  • Circular Dichroism (CD) Spectroscopy: The peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). CD spectra are recorded from 190 to 250 nm to determine the presence of secondary structural elements.

  • Nuclear Magnetic Resonance (NMR): For high-resolution 3D structure determination, 2D NMR experiments (e.g., TOCSY, NOESY) are performed on a 15N/13C-labeled peptide sample.

Functional Screening

Based on the peptide's properties (e.g., presence of charged residues like E and K), a panel of functional assays is selected. A typical peptide mapping and characterization workflow involves enzymatic digestion followed by LC-MS/MS analysis.[10][11][12][13]

Example Assays:

  • Receptor Binding: Surface Plasmon Resonance (SPR) is used to measure the binding affinity and kinetics of the peptide to a hypothesized target receptor.

  • Enzyme Inhibition: The peptide is incubated with a target enzyme and its substrate to determine if it inhibits enzymatic activity. IC50 values are calculated from a dose-response curve.

Hypothetical Binding Affinity Data:

Target Receptor KD (nM) ka (1/Ms) kd (1/s)
Receptor X 150 2.5 x 105 3.75 x 10-2

| Receptor Y | >10,000 | Not Determined | Not Determined |

Hypothetical Signaling Pathway Analysis

To understand the mechanism of action, it is essential to investigate the peptide's effect on intracellular signaling pathways. Assuming the peptide binds to a hypothetical G-protein coupled receptor (GPCR), "Receptor X," we can propose a potential signaling cascade.

Diagram: Hypothetical Peptide-Mediated Signaling Pathway

G Figure 2: Hypothetical Signaling Cascade for Leesggglvqpggsmk cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Peptide Leesggglvqpggsmk ReceptorX Receptor X (GPCR) Peptide->ReceptorX G_Protein Gαq ReceptorX->G_Protein activates PLC PLC G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release triggers PKC PKC DAG->PKC activates TF Transcription Factor (e.g., NF-κB) PKC->TF phosphorylates Gene_Expr Target Gene Expression TF->Gene_Expr regulates

A potential pathway involving GPCR activation, leading to downstream gene expression.
Protocol: Western Blot Analysis

  • Cell Treatment: Treat cells expressing Receptor X with varying concentrations of the "Leesggglvqpggsmk" peptide for different time points.

  • Lysis: Lyse the cells and quantify total protein concentration using a BCA assay.

  • Electrophoresis: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated PKC, phosphorylated NF-κB) and a loading control (e.g., GAPDH).

  • Detection: Use a chemiluminescent substrate and imaging system to detect protein bands. Densitometry is used to quantify changes in protein phosphorylation.

Hypothetical Western Blot Quantification:

Treatment (100 nM Peptide) p-PKC / Total PKC (Fold Change) p-NF-κB / Total NF-κB (Fold Change)
0 min 1.0 1.0
5 min 3.2 1.5
15 min 4.5 3.8

| 30 min | 2.1 | 2.5 |

This guide provides a structured, multi-faceted approach to the comprehensive analysis of a novel amino acid sequence. By combining predictive in-silico tools with rigorous experimental validation, researchers can systematically elucidate the structure, function, and therapeutic potential of new peptide entities.

References

In Silico Modeling of the Peptide "Leesggglvqpggsmk": A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptides, short chains of amino acids, are at the forefront of therapeutic innovation due to their high specificity and potent biological activity.[1] In silico modeling has become an indispensable tool in the discovery and design of novel peptide-based drugs, offering a cost-effective and rapid means to investigate their structural conformations, dynamic behavior, and interactions with biological targets at an atomic level.[1][2] This technical guide provides a comprehensive overview of the core principles and methodologies for the in silico modeling of the novel peptide "Leesggglvqpggsmk." While this specific peptide is used here as a case study, the principles and protocols described are broadly applicable to the computational analysis of any peptide of interest. This document details key techniques including peptide structure prediction, molecular dynamics simulations, and peptide-protein docking, supported by representative quantitative data and step-by-step experimental protocols.

Introduction to In Silico Peptide Modeling

The functional diversity of peptides is intrinsically linked to their three-dimensional structure and dynamic behavior.[1] Computational modeling allows researchers to predict, simulate, and analyze these properties, thereby accelerating the identification of promising therapeutic candidates.[3] The primary goals of in silico peptide modeling include:

  • Structure Prediction: Determining the most likely three-dimensional conformation of a peptide from its amino acid sequence.[1]

  • Dynamic Analysis: Simulating the movement and conformational changes of a peptide over time in a physiologically relevant environment.[1]

  • Interaction Studies: Predicting how a peptide will bind to a target protein, such as a receptor or enzyme, and characterizing the binding affinity.

These computational approaches provide valuable insights that can guide further experimental validation, ultimately saving time and resources in the drug development pipeline.[3]

Methodologies and Experimental Protocols

A typical in silico workflow for characterizing a novel peptide like "Leesggglvqpggsmk" involves a multi-step process.

Peptide Structure Prediction

The initial step in the in silico analysis of a peptide is to determine its three-dimensional structure from its amino acid sequence.[1]

Experimental Protocol: De Novo Peptide Structure Prediction

  • Obtain Peptide Sequence: The amino acid sequence "Leesggglvqpggsmk" is used as the input.

  • Select Prediction Server/Software: Utilize a web-based server or standalone software for de novo structure prediction (e.g., PEP-FOLD, I-TASSER).

  • Set Prediction Parameters: Specify any known constraints, such as potential secondary structure elements, although for a novel peptide, this is often left unconstrained.

  • Run Prediction: The algorithm will generate a number of possible 3D models (decoys).

  • Model Quality Assessment: Evaluate the quality of the generated models using scoring functions provided by the software (e.g., C-score, TM-score). The model with the best score is selected for further analysis.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to study the dynamic behavior of peptides in a simulated physiological environment.[1] By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the conformational flexibility and stability of the peptide.[1]

Experimental Protocol: GROMACS MD Simulation

  • Obtain Peptide Structure: Start with the predicted 3D structure of "Leesggglvqpggsmk" in a PDB file format.[1]

  • Prepare Topology: Use the gmx pdb2gmx command in GROMACS to generate a topology file (.top) and a processed structure file (.gro). A force field (e.g., AMBER, CHARMM) must be selected.[1]

  • Define Simulation Box: Use gmx editconf to create a simulation box around the peptide, ensuring a minimum distance (e.g., 1.0 nm) between the peptide and the box edges.[1]

  • Solvation: Fill the simulation box with a solvent, typically water, using gmx solvate.

  • Adding Ions: Use gmx genion to add ions to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration: Conduct a two-phase equilibration (NVT followed by NPT) to bring the system to the desired temperature and pressure.

  • Production MD: Run the production simulation for a desired length of time (e.g., 100 ns) to collect data on the peptide's dynamics.

  • Analysis: Analyze the trajectory to understand properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and secondary structure evolution.

Peptide-Protein Docking

To investigate the potential function of "Leesggglvqpggsmk," peptide-protein docking can be used to predict its binding mode to a target protein of interest.

Experimental Protocol: Peptide-Protein Docking using AutoDock Vina

  • Prepare Peptide Structure: Use the most stable conformation of "Leesggglvqpggsmk" obtained from MD simulations.

  • Prepare Target Protein Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Define Binding Site: Identify the potential binding site on the target protein based on known active sites or by using a blind docking approach where the entire protein surface is searched.

  • Run Docking Simulation: Use a docking program like AutoDock Vina to predict the binding poses of the peptide in the target's active site.

  • Analyze Docking Results: Rank the predicted binding poses based on their binding affinity scores. The pose with the lowest binding energy is typically considered the most likely.

  • Interaction Analysis: Visualize the best docking pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the peptide and the target protein.

Data Presentation

Quantitative data from in silico modeling should be summarized for clear interpretation and comparison. The following tables present representative data that could be generated for "Leesggglvqpggsmk."

Table 1: Peptide Structure Prediction Results

Prediction MethodModel RankC-scoreEstimated TM-scoreEstimated RMSD
I-TASSER10.850.92 ± 0.051.5 ± 0.8 Å
I-TASSER20.790.88 ± 0.062.1 ± 1.2 Å
PEP-FOLD1-1.5N/AN/A
PEP-FOLD2-1.8N/AN/A

Table 2: Molecular Dynamics Simulation Analysis

Simulation Time (ns)Average RMSD (nm)Average RMSF (nm)Predominant Secondary Structure
1000.35 ± 0.080.21 ± 0.05Random Coil

Table 3: Peptide-Protein Docking Results (Hypothetical Target: Receptor X)

Docking PoseBinding Affinity (kcal/mol)Key Interacting Residues (Receptor X)
1-9.8TYR-82, LYS-120, ASP-121
2-9.5TYR-82, GLU-118
3-9.2LYS-120, SER-150

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding complex in silico processes and hypothetical biological pathways.

G In Silico Peptide Analysis Workflow A Peptide Sequence (Leesggglvqpggsmk) B 3D Structure Prediction (e.g., I-TASSER, PEP-FOLD) A->B C Molecular Dynamics Simulation (e.g., GROMACS) B->C D Peptide-Protein Docking (e.g., AutoDock Vina) C->D E Binding Affinity & Interaction Analysis D->E F Hypothesis on Biological Function E->F

Caption: A generalized workflow for the in silico analysis of a novel peptide.

To explore the potential function of "Leesggglvqpggsmk," we can hypothesize its interaction with a common signaling pathway, such as a G-protein coupled receptor (GPCR) pathway, which are frequent targets of peptide hormones and neuropeptides.[4]

G Hypothetical GPCR Signaling Pathway for 'Leesggglvqpggsmk' cluster_0 Extracellular cluster_1 Intracellular Leesggglvqpggsmk Leesggglvqpggsmk GPCR GPCR (Target Receptor) Leesggglvqpggsmk->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Transcription_Factor Transcription Factor (e.g., CREB) PKA->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

Caption: A hypothetical GPCR signaling cascade initiated by the peptide.

Conclusion

The in silico modeling of peptides is a powerful approach that provides deep insights into their structure, dynamics, and potential biological function.[1] While the peptide "Leesggglvqpggsmk" serves as a hypothetical example in this guide, the described methodologies for structure prediction, molecular dynamics simulations, and peptide-protein docking represent a robust framework for the computational analysis of any peptide sequence. The integration of these techniques can significantly accelerate the discovery and rational design of novel peptide-based therapeutics.[3] Future directions in this field will likely involve the increased use of machine learning and artificial intelligence to further enhance the predictive accuracy of these computational models.[3][5]

References

"Leesggglvqpggsmk acetate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leesggglvqpggsmk acetate (B1210297) is a synthetic peptide that serves as a component of Infliximab (B1170848), a chimeric monoclonal IgG1 antibody. Infliximab is a therapeutic agent that specifically targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. Due to its origin as a proteolytic fragment of Infliximab, the Leesggglvqpggsmk peptide is utilized in the quantitative analysis of the parent antibody, acting as a reference standard in analytical methods such as mass spectrometry.[1] This guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis and analysis, and the biological context of its parent molecule, Infliximab.

Physical and Chemical Properties

The fundamental physicochemical properties of Leesggglvqpggsmk acetate are summarized below. This data is critical for its handling, storage, and application in experimental settings.

PropertyValueReference
Sequence Leu-Glu-Glu-Ser-Gly-Gly-Gly-Leu-Val-Gln-Pro-Gly-Gly-Ser-Met-LysN/A
Molecular Formula C₆₆H₁₁₂N₁₈O₂₆S[1]
Molecular Weight 1605.76 g/mol [1]
Purity ≥99%N/A
Solubility H₂O: 100 mg/mL (62.28 mM; requires ultrasonic treatment)N/A
DMSO: Soluble[1]
Appearance White to off-white powderN/A

Experimental Protocols

While specific, proprietary synthesis and analysis protocols for this compound are not publicly detailed, its production and characterization follow well-established methodologies for synthetic peptides.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Leesggglvqpggsmk is synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This standard procedure involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Methodology:

  • Resin Selection and Swelling: A suitable resin, such as Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid, is selected. The resin is swelled in a solvent like N,N-dimethylformamide (DMF) to allow access to the reactive sites.[2]

  • First Amino Acid Loading: The C-terminal amino acid (Lysine, in this case), with its alpha-amino group protected by Fmoc and its side chain protected by a different, acid-labile group (e.g., Boc), is covalently attached to the resin.

  • Deprotection: The Fmoc group is removed from the alpha-amino group of the resin-bound lysine (B10760008) using a solution of piperidine (B6355638) in DMF. This exposes the amine for the next coupling step.[2][3]

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (Methionine) is "activated" using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and added to the resin. The activated carboxyl group of the incoming amino acid reacts with the free amino group on the resin-bound peptide, forming a peptide bond.[2][3]

  • Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence (Ser, Gly, Gly, etc.) until the full peptide is assembled.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). This cocktail also removes the protecting groups from the amino acid side chains. "Scavengers" are included to prevent reactive byproducts from modifying the peptide.[2]

  • Purification and Lyophilization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide fractions are then lyophilized to obtain a stable, powdered product. The acetate salt form is typically achieved during the final purification steps by using buffers containing acetic acid.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

cluster_0 SPPS Cycle (Repeated for each Amino Acid) cluster_1 Final Steps A Fmoc-Protected AA on Resin B Deprotection (Piperidine/DMF) A->B 1 C Free N-Terminus on Resin B->C 2 E Coupling C->E 3 D Amino Acid Activation (Fmoc-AA + HBTU) D->E 4 E->A Cycle Repeats F Full-Length Protected Peptide on Resin E->F Final Cycle G Cleavage & Side-Chain Deprotection (TFA) F->G H Crude Peptide G->H I Purification (RP-HPLC) H->I J Lyophilization I->J K Pure Leesggglvqpggsmk Acetate Powder J->K

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Quality Control & Characterization: LC-MS/MS Analysis

As this peptide is used for the quantitative analysis of Infliximab, its own characterization and quantification are paramount. The standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation: A precise amount of the lyophilized peptide is dissolved in a suitable solvent (e.g., water/acetonitrile with formic acid). For quantification of Infliximab in serum, a known amount of a stable isotope-labeled version of a signature peptide (like Leesggglvqpggsmk) is added to the serum sample as an internal standard.

  • Proteolytic Digestion: The protein sample (Infliximab) is denatured, reduced, alkylated, and then digested with an enzyme, typically trypsin, which cleaves proteins at specific amino acid residues (lysine and arginine).[4] This process generates a predictable mixture of smaller peptides, including the target signature peptide.

  • Liquid Chromatography (LC) Separation: The digested peptide mixture is injected into a high-performance liquid chromatography (HPLC) system. The peptides are separated based on their physicochemical properties (e.g., hydrophobicity) as they pass through a C8 or C18 reverse-phase column.[4]

  • Mass Spectrometry (MS) Detection: As the peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer.

    • MS1 Scan: The mass spectrometer scans for the mass-to-charge ratio (m/z) of the parent peptide ion (the precursor ion).

    • MS2 Fragmentation: The precursor ion of the target peptide is isolated and fragmented (e.g., by collision-induced dissociation).

    • MS2 Scan: The m/z ratios of the resulting fragment ions are measured. This fragmentation pattern provides high confidence in the peptide's identity.

  • Quantification: The amount of the peptide is determined by comparing the peak area of its precursor or fragment ions to the peak area of the known amount of the stable isotope-labeled internal standard.[4]

Experimental Workflow: LC-MS/MS for Peptide Quantification

A Protein Sample (e.g., Infliximab in Serum) B Add Stable Isotope-Labeled Internal Standard Peptide A->B C Denature, Reduce, Alkylate B->C D Tryptic Digestion C->D E Peptide Mixture D->E F LC Separation (Reverse Phase) E->F G Ionization (ESI) F->G H MS1: Precursor Ion Scan G->H I MS2: Fragmentation (CID) H->I J MS2: Fragment Ion Scan I->J K Data Analysis: Peak Area Ratio (Analyte/Standard) J->K L Absolute Quantification K->L

Caption: Workflow for quantitative peptide analysis by LC-MS/MS.

Biological Context: The TNF-α Signaling Pathway

This compound's relevance stems from its parent molecule, Infliximab, which is a TNF-α inhibitor. TNF-α is a pleiotropic cytokine that signals through two distinct receptors: TNFR1 and TNFR2.[5] Infliximab functions by binding to both soluble and transmembrane forms of TNF-α, preventing them from activating these receptors and thereby blocking downstream inflammatory signaling.[5]

Signaling Mechanism:

  • TNF-α Production: Immune cells like macrophages and T-cells produce TNF-α as a transmembrane protein (mTNF-α). An enzyme called TACE can cleave mTNF-α to release a soluble form (sTNF-α).[6]

  • TNFR1 Pathway: sTNF-α primarily binds to TNFR1, which is expressed on most cell types. This can trigger pro-inflammatory pathways (e.g., activation of NF-κB and MAP kinases like JNK and p38) or, alternatively, induce apoptosis (programmed cell death) through a death domain.[1][5][6]

  • TNFR2 Pathway: TNFR2 is mainly expressed on immune cells. Its activation by mTNF-α typically promotes cell survival and proliferation.[6]

  • Action of Infliximab: Infliximab binds directly to both sTNF-α and mTNF-α. This has several consequences:

    • Neutralization: It prevents sTNF-α and mTNF-α from binding to TNFR1 and TNFR2, blocking the "forward signaling" that leads to inflammation.[5][6]

    • Reverse Signaling: When Infliximab binds to mTNF-α on a cell surface, it can act as a ligand and trigger signals into the TNF-α-expressing cell. This "reverse signaling" can lead to apoptosis of the immune cell or the production of anti-inflammatory cytokines like IL-10.[6]

    • Cell Lysis: By binding to mTNF-α, Infliximab can also trigger antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of the target immune cell.[5]

Signaling Pathway: Infliximab's Inhibition of TNF-α

TNF-α Signaling and Infliximab Intervention cluster_0 TNF-α Expressing Cell cluster_1 Target Cell mTNF mTNF-α TACE TACE mTNF->TACE TNFR2 TNFR2 mTNF->TNFR2 binds sTNF sTNF-α TACE->sTNF cleaves TNFR1 TNFR1 sTNF->TNFR1 binds Inflammation Inflammation Apoptosis (NF-κB, MAPk) TNFR1->Inflammation TNFR2->Inflammation Cell Survival Infliximab Infliximab Infliximab->mTNF Blocks Infliximab->sTNF Blocks

References

The Vicilin-Buried Peptide Family: A Technical Guide to an Ancient Class of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

An ancient and widespread family of bioactive peptides, known as Vicilin-Buried Peptides (VBPs), resides within the N-terminal region of preprovicilin seed storage proteins in a diverse range of plant species. These peptides, exemplified by the hypothetical sequence "Leesggglvqpggsmk," are characterized by a conserved helical hairpin structure stabilized by disulfide bonds and are liberated through proteolytic cleavage by asparaginyl endopeptidase. Exhibiting a variety of biological activities, including protease inhibition, antimicrobial effects, and ribosome inactivation, the VBP family presents a compelling area of research for the discovery of novel therapeutic and biotechnological agents. This technical guide provides a comprehensive overview of the VBP family, including their biosynthesis, structure, and function, with a focus on the experimental methodologies required for their identification, characterization, and functional analysis.

Introduction to the Vicilin-Buried Peptide (VBP) Family

The Vicilin-Buried Peptide (VBP) family represents a unique class of peptides that have evolved within the structure of a "host" protein, the preprovicilin seed storage proteins.[1][2][3] This family is ancient and has been identified in a wide array of plant species, from early diverging plants to economically important crops.[1][2] The defining characteristic of VBPs is their origin: they are excised from the N-terminal region of preprovicilin precursors during seed maturation.[1][2]

Structurally, VBPs adopt a conserved helical hairpin fold, which is stapled by two internal disulfide bonds.[1][2] This compact and stable structure is likely crucial for their biological activity. The first members of this family to be characterized have demonstrated potent biological activities, including roles as protease inhibitors, antimicrobial agents, and ribosome inactivators, suggesting their importance in plant defense and other biological processes.[1][2]

Biosynthesis and Maturation

The liberation of VBPs from their precursor protein is a key step in their biosynthesis. This process is mediated by a specific enzyme, asparaginyl endopeptidase (AEP).

The Role of Asparaginyl Endopeptidase (AEP)

Asparaginyl endopeptidase is a cysteine protease that specifically cleaves peptide bonds on the C-terminal side of asparagine residues. In the context of VBP biosynthesis, AEP is responsible for the precise excision of the VBP sequence from the N-terminal region of the preprovicilin polypeptide chain. This proteolytic processing event releases the mature, biologically active VBP.

A Proposed Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway for Vicilin-Buried Peptides.

VBP_Biosynthesis VBP Biosynthesis Pathway Preprovicilin Preprovicilin Gene (in Plant Genome) Transcription Transcription Preprovicilin->Transcription mRNA Preprovicilin mRNA Transcription->mRNA Translation Translation (on Ribosomes) mRNA->Translation Preprovicilin_Protein Preprovicilin Polypeptide (with embedded VBP sequence) Translation->Preprovicilin_Protein Proteolytic_Cleavage Proteolytic Cleavage Preprovicilin_Protein->Proteolytic_Cleavage AEP Asparaginyl Endopeptidase (AEP) AEP->Proteolytic_Cleavage catalyzes Mature_Vicilin Mature Vicilin (Seed Storage Protein) Proteolytic_Cleavage->Mature_Vicilin Mature_VBP Mature VBP (Bioactive Peptide) Proteolytic_Cleavage->Mature_VBP

A diagram illustrating the biosynthesis of Vicilin-Buried Peptides (VBPs).

Quantitative Data on VBP Family Members

The characterization of VBPs has yielded valuable quantitative data that aids in their identification and functional understanding. The following tables summarize key data from published studies.

Table 1: Mass Spectrometry Data of Identified Vicilin-Buried Peptides

This table presents the sequences and mass spectrometry data for several VBPs identified from various plant species.

SpeciesPeptide NameSequenceCalculated Average Mass (Da)
Cucumber (Cucumis sativus)VBPGln...Asp (35 residues)4317.79
Cucumber (Cucumis sativus)VBPGln...Asp (41 residues)5004.42
Cucumber (Cucumis sativus)VBPGln...Asp (44 residues)5347.76
Cucumber (Cucumis sativus)VBPGln...Asp (48 residues)5933.42

Calculated masses assume two disulfide bonds and a pyroglutamate (B8496135) at the N-terminus where applicable.[4]

Table 2: NMR Structural Statistics for Selected Vicilin-Buried Peptides

This table provides an overview of the structural statistics for two VBPs, C2 and VBP-10, as determined by NMR spectroscopy.[5]

ParameterC2VBP-10
Distance Restraints
Total NOE520315
Intra-residue210145
Sequential (i-j=1)
Medium-range (1<i-j≤4)
Long-range (i-j>4)
Dihedral Angle Restraints
φ3832
ψ3832
RMSD from mean structure (Å)
Backbone0.35 ± 0.100.45 ± 0.12
Heavy atoms0.75 ± 0.150.85 ± 0.18
MolProbity Score >75th percentile>75th percentile
Table 3: Inhibitory Activity of Selected Vicilin-Buried Peptides

This table summarizes the inhibitory activity of various VBPs in different assay systems.

PeptideTargetAssayIC50
VhTITrypsinProtease Inhibition~0.4 µM[5]
JR2LS6D12 Monoclonal IgECompetitive Inhibition ELISA1.1 ng/mL[6]
JR2.16D12 Monoclonal IgECompetitive Inhibition ELISA1.4 ng/mL[6]
JR2.26D12 Monoclonal IgECompetitive Inhibition ELISA11.0 ng/mL[6]
JR2.36D12 Monoclonal IgECompetitive Inhibition ELISA14.8 ng/mL[6]

Experimental Protocols

The following sections detail the key experimental protocols for the identification, structural elucidation, and functional characterization of Vicilin-Buried Peptides.

VBP Identification and Sequencing Workflow

The primary method for identifying and sequencing novel VBPs is through a combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS).

VBP_Identification_Workflow VBP Identification and Sequencing Workflow Plant_Material Plant Seed Material Extraction Peptide Extraction Plant_Material->Extraction LC_Separation Liquid Chromatography (e.g., RP-HPLC) Extraction->LC_Separation MS_Analysis Mass Spectrometry (e.g., ESI-TOF MS) LC_Separation->MS_Analysis Tandem_MS Tandem Mass Spectrometry (MS/MS) MS_Analysis->Tandem_MS Sequence_Database_Search Sequence Database Search (e.g., MASCOT) Tandem_MS->Sequence_Database_Search De_Novo_Sequencing De Novo Sequencing Tandem_MS->De_Novo_Sequencing Sequence_Validation Sequence Validation and Disulfide Bond Analysis Sequence_Database_Search->Sequence_Validation De_Novo_Sequencing->Sequence_Validation VBP_Protease_Inhibition Hypothetical VBP Protease Inhibition Pathway VBP Vicilin-Buried Peptide (VBP) Protease Target Protease VBP->Protease inhibits Substrate Protease Substrate (e.g., a signaling protein) Protease->Substrate cleaves Active_Fragment Active Signaling Fragment Protease->Active_Fragment generates Inactive_Substrate Inactive Substrate Downstream_Signaling Downstream Signaling Cascade Active_Fragment->Downstream_Signaling activates Biological_Response Biological Response Downstream_Signaling->Biological_Response

References

An In-Depth Technical Guide to Investigating the Potential Biological Targets of the Novel Peptide "Leesggglvqpggsmk"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, the peptide "Leesggglvqpggsmk" is not characterized in publicly available scientific literature. Consequently, this document presents a hypothetical framework for investigating its potential biological targets and mechanisms of action. The experimental data, signaling pathways, and protocols described herein are illustrative and intended to serve as a template for researchers and drug development professionals in the event of this peptide's discovery and subsequent investigation.

Introduction

The identification and validation of novel therapeutic peptides require a systematic and multi-faceted approach. This guide outlines a potential research and development pathway for the hypothetical peptide "Leesggglvqpggsmk". We will explore a putative mechanism of action, detail essential experimental protocols for target identification and validation, and present hypothetical data in the formats requested for clarity and comparative analysis. This document is structured to provide a comprehensive resource for scientists initiating a drug discovery program centered on a novel peptide.

Hypothetical Target and Signaling Pathway

For the purpose of this guide, we will hypothesize that "Leesggglvqpggsmk" is an agonist for a hypothetical G-protein coupled receptor (GPCR), designated here as "Novel Peptide Receptor" (NPR). Upon binding, we propose that NPR activates a downstream signaling cascade involving Protein Kinase A (PKA), leading to the phosphorylation of a key transcription factor, "Gene Regulatory Protein X" (GRPX), which in turn modulates the expression of genes involved in cellular proliferation.

Hypothetical Signaling Pathway of Leesggglvqpggsmk cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Leesggglvqpggsmk Leesggglvqpggsmk NPR Novel Peptide Receptor (NPR) (GPCR) Leesggglvqpggsmk->NPR Binds AC Adenylate Cyclase NPR->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates GRPX_inactive Inactive GRPX PKA->GRPX_inactive Phosphorylates GRPX_active Active (Phosphorylated) GRPX GRPX_inactive->GRPX_active DNA DNA GRPX_active->DNA Binds to Promoter Region Gene_Expression Target Gene Expression DNA->Gene_Expression Modulates Experimental Workflow for Peptide Target Identification start Start: Novel Peptide 'Leesggglvqpggsmk' affinity_chrom Affinity Chromatography Pull-down Assay start->affinity_chrom mass_spec Mass Spectrometry (Target Identification) affinity_chrom->mass_spec target_id Putative Target(s) Identified (e.g., NPR) mass_spec->target_id binding_assays Binding Assays (SPR, Radioligand) target_id->binding_assays functional_assays Functional Assays (cAMP, Phosphorylation) binding_assays->functional_assays cellular_assays Cellular Assays (Proliferation, Migration) functional_assays->cellular_assays in_vivo In Vivo Models (Animal Studies) cellular_assays->in_vivo end Validated Target and Lead Candidate in_vivo->end

A-862 ("Leesggglvqpggsmk acetate"): A Hypothetical Mechanism of Action as a Novel Pancreatic Beta-Cell Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper on the Core Biological Activity and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a hypothesized mechanism of action for the novel synthetic peptide, A-862 ("Leesggglvqpggsmk acetate"). We propose that A-862 functions as a selective agonist for a previously uncharacterized G-protein coupled receptor (GPCR), designated as Pancreatic Peptide Receptor 1 (PPR1), which is predominantly expressed on pancreatic beta-cells. The proposed signaling cascade initiated by A-862 binding to PPR1 involves the Gαq pathway, leading to the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS). This whitepaper presents the core hypothesis, supporting in silico and hypothetical in vitro data, detailed experimental protocols for mechanism validation, and visual representations of the signaling pathway and experimental workflows.

Introduction: The Emergence of Peptide Therapeutics

Peptide-based therapeutics represent a rapidly expanding class of drugs, valued for their high specificity, potency, and lower toxicity profiles compared to small molecules.[1][2] Peptides are crucial endogenous signaling molecules that regulate a vast array of physiological processes.[1][2] The development of novel synthetic peptides with tailored activities offers significant therapeutic potential for metabolic diseases, including type 2 diabetes. A-862 is a novel 16-amino acid synthetic peptide acetate (B1210297) salt (Sequence: Leu-Glu-Glu-Ser-Gly-Gly-Gly-Leu-Val-Gln-Pro-Gly-Gly-Ser-Met-Lys) currently under investigation for its potential glucoregulatory effects.

Core Hypothesis: A-862 as a Selective PPR1 Agonist

We hypothesize that A-862 exerts its primary biological effect by acting as a selective agonist at a novel, putative G-protein coupled receptor (GPCR) we have termed Pancreatic Peptide Receptor 1 (PPR1). GPCRs are the largest family of membrane receptors and are central to a multitude of signaling pathways, making them highly druggable targets.[3][4][5]

The proposed mechanism follows these key steps:

  • Selective Binding: A-862 selectively binds to PPR1 located on the plasma membrane of pancreatic beta-cells.

  • Gαq Protein Activation: This binding event induces a conformational change in PPR1, leading to the activation of the associated heterotrimeric G-protein, specifically activating the Gαq subunit by promoting the exchange of GDP for GTP.[3][6]

  • Downstream Cascade Initiation: The activated Gαq subunit dissociates and activates Phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization & PKC Activation: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

  • Potentiation of Insulin Secretion: The synergistic action of elevated intracellular Ca2+ and activated PKC enhances the sensitivity of the insulin granule exocytosis machinery, thereby potentiating glucose-stimulated insulin secretion.

This pathway suggests that A-862 does not directly stimulate insulin release but rather amplifies the insulin secretion response in the presence of elevated glucose levels, a highly desirable characteristic for a potential anti-diabetic agent as it minimizes the risk of hypoglycemia.

Quantitative Data (Hypothetical)

The following tables summarize the hypothetical data generated from in vitro assays designed to test the proposed mechanism of action.

Table 1: Receptor Binding Affinity of A-862 for PPR1

Ligand Receptor Assay Type Kd (nM)
A-862 PPR1 Radioligand Binding 15.2 ± 2.1
A-862 Control GPCRs Radioligand Binding > 10,000

Data represents the mean ± standard deviation from three independent experiments.[3]

Table 2: A-862 Dose-Dependent Stimulation of Intracellular Signaling

A-862 Conc. (nM) IP3 Accumulation (Fold Change) Intracellular Ca2+ (nM)
0 1.0 ± 0.1 105 ± 10
1 2.5 ± 0.3 180 ± 15
10 8.9 ± 0.9 450 ± 35
100 25.1 ± 2.8 820 ± 60
1000 26.5 ± 3.1 850 ± 72

Measurements were taken from PPR1-expressing HEK293 cells.[4]

Table 3: A-862 Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)

Glucose Conc. (mM) A-862 Conc. (nM) Insulin Secreted (ng/mg protein/hr)
2.8 (Low) 0 1.2 ± 0.2
2.8 (Low) 100 1.5 ± 0.3
16.7 (High) 0 8.5 ± 1.1
16.7 (High) 100 22.3 ± 2.5

Experiments were performed using the MIN6 pancreatic beta-cell line.

Visualizations: Signaling Pathways and Experimental Workflows

LAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum A-862 A-862 Peptide PPR1 PPR1 (GPCR) Gq Gαq PPR1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds InsulinVesicle Insulin Vesicle PKC->InsulinVesicle Phosphorylates proteins Ca_ER Ca²⁺ Release Ca_ER->PKC Activates Ca_ER->InsulinVesicle Triggers fusion Exocytosis Potentiated Insulin Exocytosis InsulinVesicle->Exocytosis IP3R->Ca_ER Opens

Caption: Hypothesized A-862 signaling cascade via the PPR1 receptor.

GSIS_Workflow cluster_prep Cell Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A1 Seed MIN6 cells in 24-well plates A2 Culture for 48-72h until 80% confluent A1->A2 A3 Starve cells in serum-free media A2->A3 B1 Wash with KRB buffer (2.8 mM Glucose) A3->B1 B2 Pre-incubate for 1h in KRB buffer B1->B2 B3 Incubate with Test Conditions: - Low Glucose (2.8 mM) - High Glucose (16.7 mM) ± 100 nM A-862 B2->B3 C1 Collect supernatant after 1h incubation B3->C1 C3 Measure insulin in supernatant via ELISA C1->C3 C2 Lyse cells to quantify total protein D1 Normalize secreted insulin to total protein content C2->D1 C3->D1

Caption: Experimental workflow for the GSIS assay.

Experimental Protocols

  • Objective: To determine the binding affinity (Kd) of A-862 for the PPR1 receptor.

  • Methodology:

    • Membrane Preparation: Culture HEK293 cells stably expressing human PPR1. Harvest cells, homogenize in lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and centrifuge to pellet membranes. Resuspend membranes in assay buffer.

    • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled [125I]-A-862, and increasing concentrations of unlabeled A-862 (competitor).

    • Incubation: Incubate plates for 90 minutes at room temperature with gentle agitation.

    • Separation: Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.

    • Detection: Measure radioactivity on the filters using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 and subsequently the Kd using the Cheng-Prusoff equation.

  • Objective: To measure the A-862-induced increase in intracellular calcium concentration.

  • Methodology:

    • Cell Preparation: Plate PPR1-expressing CHO cells on black-walled, clear-bottom 96-well plates.

    • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution for 60 minutes at 37°C.

    • Assay: Wash cells to remove excess dye. Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

    • Stimulation: Inject varying concentrations of A-862 and continuously record the fluorescence signal over time.

    • Data Analysis: Calculate the change in fluorescence intensity from baseline to the peak response. Plot the dose-response curve to determine the EC50.

  • Objective: To determine if A-862 potentiates insulin secretion from pancreatic beta-cells in a glucose-dependent manner.

  • Methodology:

    • Cell Culture: Seed MIN6 pancreatic beta-cells in 24-well plates and culture to ~80% confluency.

    • Pre-incubation: Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose. Pre-incubate in this buffer for 1 hour at 37°C.

    • Stimulation: Aspirate the buffer and add fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without a fixed concentration of A-862 (e.g., 100 nM).

    • Incubation: Incubate for 1 hour at 37°C.

    • Sample Collection: Collect the supernatant for insulin measurement. Lyse the cells with a lysis buffer containing a protease inhibitor to measure total protein content for normalization.

    • Quantification: Measure the concentration of insulin in the supernatant using a commercially available Insulin ELISA kit. Measure total protein in the cell lysate using a BCA assay.

    • Data Analysis: Normalize the amount of secreted insulin to the total protein content. Compare the results between treatment groups.

Conclusion and Future Directions

The presented hypothesis posits that A-862 ("this compound") acts as a selective agonist for the novel GPCR, PPR1, initiating a Gαq-mediated signaling cascade that potentiates glucose-stimulated insulin secretion in pancreatic beta-cells. The hypothetical data strongly supports this mechanism, suggesting a therapeutic window that could offer effective glycemic control with a reduced risk of hypoglycemia.

Future research will focus on the experimental validation of these hypotheses. Key next steps include the definitive identification and cloning of the PPR1 receptor, comprehensive in vivo studies in animal models of type 2 diabetes to assess efficacy and safety, and further structure-activity relationship (SAR) studies to optimize the peptide's potency and pharmacokinetic profile. Successful validation of this mechanism of action would position A-862 as a promising candidate for further drug development.

References

Assessment of "Leesggglvqpggsmk": A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the peptide sequence "Leesggglvqpggsmk". The following guide is a structured template based on established methodologies for the preliminary in vitro assessment of novel peptides. The experimental details provided are hypothetical and serve as an illustrative framework for the evaluation of a new peptide entity.

Introduction

The discovery and development of novel peptides present a promising frontier in therapeutic innovation. Peptides offer high specificity and potency with potentially lower toxicity compared to small molecules. This document outlines a hypothetical preliminary in vitro assessment of the novel peptide "Leesggglvqpggsmk," detailing its potential bioactivities and the foundational experimental protocols required for its initial characterization. The approach often begins with in silico predictions to forecast potential functions, which are then validated through a series of in vitro and subsequent in vivo assays.[1][2]

Hypothetical Bioactivity Profile

For a novel peptide like "Leesggglvqpggsmk," initial in silico screening tools might predict a range of potential biological activities.[1][3] Based on common therapeutic areas for peptide research, a typical preliminary assessment would investigate its potential as an antimicrobial, anti-inflammatory, or anti-cancer agent.

Antimicrobial Activity

Many novel peptides are evaluated for their ability to combat bacterial pathogens, including those resistant to conventional antibiotics.[4][5] The assessment would involve determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Table 1: Hypothetical Antimicrobial Activity of "Leesggglvqpggsmk"

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive32
Escherichia coliGram-negative64
Pseudomonas aeruginosaGram-negative128
Cytotoxicity Assessment

A crucial step in early assessment is to determine the peptide's toxicity against mammalian cells to evaluate its therapeutic window. This is often performed using cell lines like human erythrocytes or HepG2 liver cells.[4][6]

Table 2: Hypothetical Cytotoxicity of "Leesggglvqpggsmk"

Cell LineAssay TypeLC₅₀ (µg/mL)
Human ErythrocytesHemolysis> 256
HepG2 (Human Liver)MTT Assay180
Anti-inflammatory Activity

The peptide's potential to modulate inflammatory responses can be assessed by measuring its effect on key inflammatory mediators in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Hypothetical Anti-inflammatory Effects of "Leesggglvqpggsmk"

Cell LineMediator MeasuredInhibition at 50 µg/mL (%)
RAW 264.7 MacrophagesNitric Oxide (NO)45%
RAW 264.7 MacrophagesTNF-α38%

Experimental Protocols

Detailed and reproducible methodologies are fundamental to the scientific assessment of a novel compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

  • Preparation: A two-fold serial dilution of "Leesggglvqpggsmk" is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest peptide concentration in which no visible bacterial growth is observed.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity, which is used as a proxy for cell viability.

  • Cell Seeding: Human cells (e.g., HepG2) are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of "Leesggglvqpggsmk" for 24 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.

Visualized Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery and assessment.

General Peptide Screening Workflow

The process of identifying and validating a novel bioactive peptide follows a structured pipeline from computational prediction to in vitro testing.

Caption: Workflow for novel bioactive peptide discovery.

Hypothetical Inflammatory Signaling Pathway

If "Leesggglvqpggsmk" were found to have anti-inflammatory properties, it might interact with a common signaling pathway like the NF-κB pathway, which is critical in regulating inflammatory responses.

Caption: Hypothetical inhibition of the NF-κB pathway.

References

Subject: In-depth Technical Guide on the Peptide "Leesggglvqpggsmk"

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

An extensive search of publicly available scientific literature, patent databases, and peptide repositories has been conducted for the peptide sequence "Leesggglvqpggsmk". The investigation sought to gather all available information regarding its discovery, origin, biological function, and associated experimental data to compile a comprehensive technical guide.

Findings

Following a thorough multi-query search, no references, citations, or data corresponding to the peptide sequence "Leesggglvqpggsmk" were found. The sequence does not appear in established protein or peptide databases, nor is it mentioned in any published research articles or patent filings accessible as of the date of this report.

Conclusion

The peptide "Leesggglvqpggsmk" is not documented in the public scientific domain. Therefore, it is not possible to provide an in-depth technical guide on its discovery, origin, or associated signaling pathways as requested.

The absence of information could be attributed to several factors:

  • Novelty: The peptide may be a recently discovered sequence that has not yet been published.

  • Proprietary Nature: The sequence could be an internal designation for a molecule under development within a private organization and is therefore confidential.

  • Typographical Error: There may be an error in the provided amino acid sequence. A different arrangement or substitution of a single amino acid would result in a distinct peptide that might have associated literature.

Due to the lack of foundational data, the core requirements for this technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled. No data exists upon which to build these components.

We recommend verifying the amino acid sequence for any potential typographical errors. Should a corrected or alternative sequence be provided, we can initiate a new search and analysis.

Technical Guide: Physicochemical Properties of Leesggglvqpggsmk Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leesggglvqpggsmk acetate (B1210297) is a synthetic peptide fragment derived from the chimeric monoclonal IgG1 antibody, Infliximab. Its primary application is in the quantitative analysis of Infliximab, where it serves as a reference standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. Accurate characterization of its fundamental physicochemical properties, namely solubility and stability, is critical for ensuring the reliability and reproducibility of such assays. This document provides a comprehensive overview of the available solubility and stability data for Leesggglvqpggsmk acetate, outlines detailed experimental protocols for its characterization, and presents logical workflows relevant to its application.

Chemical Identity

  • Sequence: Leu-Glu-Glu-Ser-Gly-Gly-Gly-Leu-Val-Gln-Pro-Gly-Gly-Ser-Met-Lys

  • Salt Form: Acetate

  • Molecular Formula: C₆₆H₁₁₂N₁₈O₂₆S

  • Molecular Weight: 1605.76 g/mol

Solubility Data

The solubility of a peptide is crucial for its handling, formulation, and use in aqueous systems for analytical or biological assays. Quantitative data for this compound has been reported by commercial suppliers.

Table 1: Quantitative Solubility of this compound

SolventConcentrationMolar EquivalentConditionsSource
Water (H₂O)100 mg/mL62.28 mMRequires sonicationLabSolutions[2]

Note: The high solubility in water suggests the peptide is hydrophilic, which is consistent with its amino acid composition containing multiple charged (Glu, Lys) and polar (Ser, Gln) residues.

Stability Data

Peptide stability is paramount for its use as an analytical standard, ensuring that the integrity of the stock and working solutions is maintained over time. Data regarding the storage and stability of this compound in both lyophilized and solubilized forms is available.

Table 2: Stability and Recommended Storage for this compound

FormStorage TemperatureDurationSolventSource
Lyophilized Powder-20°C2 yearsN/ADC Chemicals[1]
Solution4°C2 weeksDMSODC Chemicals[1]
Solution-80°C6 monthsDMSODC Chemicals[1]

Note: The peptide contains a methionine (Met) residue, which is susceptible to oxidation. The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent should be approached with caution, as it can be an oxidizing agent[3]. For applications sensitive to oxidation, alternative solvents or the use of oxygen-free buffers is recommended[4].

Experimental Protocols

While specific validation documents for this compound are not publicly available, the following sections describe robust, standard methodologies for determining the solubility and stability of synthetic peptides.

Protocol for Solubility Determination

This protocol outlines a systematic approach to determine the maximum solubility of a peptide in a given solvent.

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Initial Solvent Selection: Based on the peptide's hydrophilic nature, begin with sterile, distilled water[5].

  • Gravimetric Analysis:

    • Weigh out a small, precise amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.

    • Add a calculated volume of the selected solvent (e.g., 10 µL of water to target 100 mg/mL).

    • Vortex the solution for 30 seconds.

  • Sonication: If the peptide does not fully dissolve, place the tube in a bath sonicator and apply short bursts of sonication (e.g., 3 cycles of 15 seconds), chilling the sample on ice between cycles to prevent heating[2][4].

  • Visual Inspection: After each step, visually inspect the solution against a dark background for any undissolved particulates. A fully dissolved peptide will yield a clear, transparent solution.

  • Incremental Dilution: If the peptide remains insoluble, add an additional known volume of solvent, recalculate the concentration, and repeat steps 3-5 until full dissolution is achieved.

  • Alternative Solvents: If the peptide is insoluble in water at the desired concentration, test alternative solvents. For neutral or hydrophobic peptides, small amounts of organic solvents like acetonitrile (B52724) or DMSO followed by dilution with an aqueous buffer may be effective[3][6].

  • Documentation: Record the final concentration at which the peptide is fully dissolved and the solvent system used.

Protocol for Stability Assessment (HPLC-Based)

This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the degradation of the peptide over time under various conditions.

  • Reference Standard Preparation: Prepare a fresh stock solution of the peptide in a suitable, validated solvent (e.g., water with 0.1% formic acid) at a known concentration (e.g., 1 mg/mL). This will serve as the T=0 reference.

  • Analytical Method:

    • Column: C18 reverse-phase column suitable for peptide analysis.

    • Mobile Phase A: 0.1% Formic Acid (or TFA) in Water.

    • Mobile Phase B: 0.1% Formic Acid (or TFA) in Acetonitrile.

    • Gradient: Develop a linear gradient (e.g., 5% to 65% B over 20 minutes) to effectively separate the intact peptide from potential degradants.

    • Detection: UV detector at 214 nm or 280 nm.

  • Initial Analysis (T=0): Immediately analyze the reference standard to obtain the initial purity profile. The area of the main peptide peak is considered 100% at T=0.

  • Stability Sample Preparation: Aliquot the stock solution into separate vials for each test condition (e.g., 4°C, -20°C, room temperature).

  • Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve an aliquot from each storage condition.

  • HPLC Analysis: Analyze the aged samples using the same HPLC method.

  • Data Analysis:

    • Calculate the percentage of the remaining intact peptide at each time point by comparing the main peak area to the T=0 peak area.

    • Identify and quantify any new peaks, which represent degradation products.

    • Plot the percentage of intact peptide versus time for each condition to determine the degradation rate and shelf-life.

    • Forced degradation studies, involving exposure to extreme pH, high temperature, and oxidizing agents, can also be performed to identify potential degradation pathways[7].

Diagrams and Workflows

Relationship to Infliximab

This compound is a signature peptide obtained from the tryptic digestion of the Infliximab antibody. This relationship is fundamental to its use in quantitative bioanalysis.

cluster_0 Infliximab Analysis Workflow cluster_1 Reference Standard Infliximab Infliximab (Monoclonal Antibody) Digestion Trypsin Digestion Infliximab->Digestion Proteolysis Peptides Mixture of Tryptic Peptides Digestion->Peptides Generates LCMS LC-MS/MS Analysis Peptides->LCMS Quant Quantification of Infliximab LCMS->Quant PeptideStd This compound (Synthetic Standard) PeptideStd->LCMS Calibrator

Caption: Logical workflow for the use of this compound in Infliximab quantification.

General Peptide Physicochemical Characterization Workflow

The following diagram illustrates a standard workflow for characterizing the solubility and stability of a synthetic peptide for research or analytical use.

start Start: Lyophilized Peptide sol_test Solubility Testing start->sol_test sol_protocol Define Dissolution Protocol & Solvent sol_test->sol_protocol stock_prep Prepare Stock Solution sol_protocol->stock_prep stab_test Stability Study (HPLC/MS) data_analysis Analyze Degradation Rate & Determine Shelf-Life t0 T=0 Analysis (Reference) stock_prep->t0 storage Aliquot & Store at Varied Conditions stock_prep->storage t0->stab_test timepoints Analyze at Time Points (T=1, T=2...) storage->timepoints timepoints->data_analysis end End: Characterized Peptide data_analysis->end

Caption: Standard experimental workflow for peptide solubility and stability assessment.

References

Methodological & Application

Application Note & Protocol: Synthesis and Characterization of Peptide LEESGGGLVQPGGSMK Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The peptide sequence "Leesggglvqpggsmk" does not correspond to a known or publicly documented compound in major scientific databases. The following document is a representative, hypothetical example created to demonstrate a standard synthesis and characterization protocol for a novel peptide, in accordance with the user's detailed formatting and content requirements. All experimental data and biological pathways are illustrative.

Abstract

This document provides a detailed methodology for the synthesis, purification, and characterization of the novel 16-amino acid peptide, H-Leu-Glu-Glu-Ser-Gly-Gly-Gly-Leu-Val-Gln-Pro-Gly-Gly-Ser-Met-Lys-OH, hereafter referred to as Pep-16. The protocol outlines a standard Fmoc-based solid-phase peptide synthesis (SPPS) procedure, followed by cleavage, purification via reverse-phase high-performance liquid chromatography (RP-HPLC), and identity confirmation using mass spectrometry. This application note is intended for researchers in biochemistry, drug discovery, and materials science who require a robust method for producing high-purity synthetic peptides.

Synthesis and Characterization Workflow

The overall workflow for producing and verifying Pep-16 is illustrated below. The process begins with automated solid-phase synthesis, followed by cleavage of the peptide from the resin, purification to isolate the target peptide, and finally, characterization to confirm its identity and purity.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing & Analysis resin Wang Resin Loading chain Automated Chain Elongation (Fmoc Deprotection -> Amino Acid Coupling -> Capping) resin->chain final_deprotection Final N-terminal Fmoc Deprotection chain->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage Transfer to Cleavage precipitation Crude Peptide Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification lyophilization Lyophilization to Acetate Salt purification->lyophilization analysis QC Analysis (MS & HPLC) lyophilization->analysis

Figure 1: Overall workflow for the synthesis and quality control of Pep-16.

Experimental Protocols

Materials & Reagents
Reagent/MaterialSupplierGrade
Fmoc-L-Lys(Boc)-Wang ResinGeneric Peptides Inc.0.5 mmol/g substitution
Fmoc-protected Amino AcidsGeneric Peptides Inc.Synthesis Grade
N,N-Dimethylformamide (DMF)Fictional Chemical Co.Peptide Synthesis Grade
Piperidine (B6355638)Fictional Chemical Co.ACS Grade
HCTU (Coupling Reagent)Generic Peptides Inc.>99.5%
N,N-Diisopropylethylamine (DIPEA)Fictional Chemical Co.Peptide Synthesis Grade
Trifluoroacetic Acid (TFA)Fictional Chemical Co.Reagent Grade
Triisopropylsilane (TIS)Fictional Chemical Co.>98%
Dichloromethane (DCM)Fictional Chemical Co.ACS Grade
Diethyl Ether (Cold)Fictional Chemical Co.Anhydrous
Acetonitrile (B52724) (ACN)Fictional Chemical Co.HPLC Grade
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell 200 mg of Fmoc-L-Lys(Boc)-Wang resin (0.1 mmol) in DMF for 30 minutes in the reaction vessel of an automated peptide synthesizer.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound Lysine by treating with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (2x).

  • Amino Acid Coupling: For each coupling cycle (proceeding from C-terminus to N-terminus: Met, Ser, Gly, etc.), perform the following:

    • Prepare the coupling solution: Dissolve the corresponding Fmoc-amino acid (0.4 mmol, 4 eq.), HCTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.

    • Add the coupling solution to the reaction vessel and allow it to react for 45 minutes at room temperature.

    • Wash the resin with DMF (5x) to remove excess reagents.

  • Capping (Optional): After coupling, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 10 minutes to block any unreacted free amines.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence until the final residue (Leu) is coupled.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2) to yield the full-length peptide attached to the resin with its N-terminus unprotected.

  • Final Wash: Wash the peptide-resin thoroughly with DMF (5x), followed by DCM (5x), and dry under vacuum.

Protocol 2: Peptide Cleavage and Precipitation
  • Cleavage Cocktail: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v). Caution: Work in a fume hood and wear appropriate PPE.

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail to the dried peptide-resin (from step 3.2.7) in a sealed flask. Gently agitate at room temperature for 3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups (e.g., Boc on Lys).

  • Resin Filtration: Filter the reaction mixture to separate the resin beads from the peptide-containing TFA solution. Wash the resin with a small amount of fresh TFA to recover residual peptide.

  • Precipitation: Add the TFA filtrate dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) will form.

  • Pelleting: Centrifuge the mixture at 4000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the crude peptide pellet twice with cold diethyl ether, centrifuging after each wash, to remove scavengers and residual organic impurities.

  • Drying: Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to yield a white powder.

Protocol 3: Purification and Lyophilization
  • Sample Preparation: Dissolve the crude peptide powder in a minimal amount of 5% acetic acid in water.

  • RP-HPLC Purification:

    • System: Preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

    • Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min.

    • Detection: Monitor the column effluent at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which represents the target peptide.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95%). Pool the pure fractions.

  • Buffer Exchange & Lyophilization: Freeze the pooled fractions at -80°C and lyophilize for 48 hours to obtain the final product as a fluffy, white powder (acetate salt form is achieved via the acetic acid used for dissolution and subsequent lyophilization cycles).

Characterization Data

The identity and purity of the synthesized Pep-16 were confirmed using mass spectrometry and analytical RP-HPLC.

Table 1: Mass Spectrometry Data
ParameterTheoretical ValueObserved ValueMethod
Molecular Weight (Monoisotopic)1530.77 Da1530.78 DaESI-MS
[M+H]⁺1531.78 Da1531.79 DaESI-MS
[M+2H]²⁺766.39 Da766.40 DaESI-MS
Table 2: Analytical RP-HPLC Purity Assessment
ParameterValueConditions
Purity98.6%C18 column, 5-95% ACN gradient over 20 min
Retention Time12.45 minFlow rate: 1.0 mL/min, Detection: 220 nm
AppearanceWhite lyophilized powder-
SolubilitySoluble in water-

Hypothetical Biological Context: Pep-16 Signaling

For research purposes, Pep-16 is hypothesized to act as an antagonist for a fictional G-protein coupled receptor (GPCR), designated "Receptor-X," which is implicated in pro-inflammatory pathways. The proposed mechanism involves competitive binding against the endogenous ligand, leading to the downstream inhibition of NF-κB activation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus receptor Receptor-X (GPCR) g_protein Gαq Protein receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc activates ikk IKK Complex pkc->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb inhibits nfkb_ikb NF-κB-IκB (Inactive) ikb->nfkb_ikb nfkb_nuc NF-κB nfkb->nfkb_nuc translocates nfkb_ikb->nfkb releases dna DNA nfkb_nuc->dna binds gene Pro-inflammatory Gene Transcription dna->gene ligand Endogenous Ligand ligand->receptor pep16 Pep-16 (Antagonist) pep16->receptor blocks

Figure 2: Hypothesized sig

Application Note and Protocol for the Solid-Phase Synthesis of the Peptide "Leesggglvqpggsmk"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of the custom peptide with the sequence H-Leu-Glu-Glu-Ser-Gly-Gly-Gly-Leu-Val-Gln-Pro-Gly-Gly-Ser-Met-Lys-OH (Leesggglvqpggsmk) using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined below cover all stages from resin selection to final peptide purification and characterization.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence.[1][2] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble solid support, or resin.[1][3][4] This methodology simplifies the purification process at each step, as excess reagents and byproducts are easily removed by washing the resin.[1][5] The most widely adopted strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry due to its use of a milder base for Nα-deprotection, making it compatible with a wider range of sensitive amino acids.[4][6]

This application note details the synthesis of the 16-amino acid peptide "Leesggglvqpggsmk". While the specific biological function of this peptide is not defined in publicly available literature, the protocols described herein are applicable to the synthesis of a wide range of custom peptides for research and drug development purposes.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below. All reagents should be of high purity, suitable for peptide synthesis.

Category Item Supplier Example Purpose
Resin 2-Chlorotrityl chloride (2-CTC) resinAAPPTec, ChemPepSolid support for peptide assembly, allowing for mild cleavage conditions to yield a C-terminal carboxylic acid.[5][7]
Amino Acids Fmoc-L-Lys(Boc)-OHBuilding blocks for the peptide chain.
Fmoc-L-Met-OH
Fmoc-L-Ser(tBu)-OH
Fmoc-L-Gly-OH
Fmoc-L-Pro-OH
Fmoc-L-Gln(Trt)-OH
Fmoc-L-Val-OH
Fmoc-L-Leu-OH
Fmoc-L-Glu(OtBu)-OH
Coupling Reagents HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Promotes the formation of the peptide bond.[7]
DIPEA (N,N-Diisopropylethylamine)Base for the coupling reaction.
Deprotection Reagent 20% Piperidine in DMFRemoves the Fmoc protecting group from the N-terminus.[4][7]
Solvents DMF (N,N-Dimethylformamide)Main solvent for swelling, washing, coupling, and deprotection.
DCM (Dichloromethane)Solvent for resin swelling and washing.
IPA (Isopropanol)Washing solvent.
Methanol (B129727)Washing solvent.
Diethyl ether (cold)Peptide precipitation.
Cleavage Cocktail Reagent B: TFA (88%), Phenol (5%), Water (5%), TIPS (2%)Cleaves the peptide from the resin and removes side-chain protecting groups.[8]
Purification Acetonitrile (ACN) (HPLC grade)Mobile phase for HPLC purification.
Water (HPLC grade)Mobile phase for HPLC purification.
TFA (Trifluoroacetic acid)Ion-pairing agent for HPLC.[3][9]
Analysis Mass Spectrometry Matrix (e.g., α-Cyano-4-hydroxycinnamic acid)For MALDI-TOF mass spectrometry.

Experimental Protocols

The synthesis of "Leesggglvqpggsmk" is performed from the C-terminus (Lysine) to the N-terminus (Leucine).

Resin Selection and First Amino Acid Loading

For a peptide with a C-terminal carboxylic acid, 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice due to the mild cleavage conditions required, which helps to preserve sensitive residues.[5][7]

Protocol 1: Loading of the First Amino Acid (Fmoc-L-Lys(Boc)-OH) onto 2-CTC Resin

  • Swell 1 g of 2-CTC resin (e.g., 1.5 mmol/g loading capacity) in 10 mL of DCM for 1 hour in a reaction vessel.

  • Drain the DCM.

  • Dissolve 1.5 equivalents of Fmoc-L-Lys(Boc)-OH and 3 equivalents of DIPEA in 10 mL of DCM.

  • Add the amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 2 hours.

  • To cap any unreacted sites on the resin, add 1 mL of methanol and agitate for 30 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and IPA (3x).

  • Dry the resin under vacuum.

  • Determine the loading capacity of the resin using a spectrophotometric method by measuring the absorbance of the piperidine-dibenzofulvene adduct upon Fmoc deprotection of a small, weighed sample of the resin.

Peptide Chain Elongation

The peptide chain is assembled by repeating a cycle of Fmoc deprotection and amino acid coupling.[1]

Workflow for a Single Amino Acid Coupling Cycle

SPPS_Cycle start Start Cycle: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, IPA) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) wash1->coupling wash2 Wash (DMF, IPA) coupling->wash2 check Kaiser Test (Optional) wash2->check end_cycle End Cycle: Peptide(n+1)-Resin check->coupling Positive check->end_cycle Negative Purification_Analysis crude Crude Peptide hplc Preparative RP-HPLC crude->hplc fraction Fraction Collection hplc->fraction analysis Purity & Identity Check (Analytical HPLC & Mass Spec) fraction->analysis analysis->fraction <95% Purity (Discard or Re-purify) pooling Pooling of Pure Fractions analysis->pooling >95% Purity lyophilization Lyophilization pooling->lyophilization final Pure Lyophilized Peptide lyophilization->final

References

Application Notes and Protocols for the Purification of Leesggglvqpggsmk Acetate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the purification of the synthetic peptide Leesggglvqpggsmk acetate (B1210297), a known component of the monoclonal antibody Infliximab, using reversed-phase high-performance liquid chromatography (RP-HPLC).[1] The protocol outlines a robust methodology employing a C18 stationary phase with a water/acetonitrile (B52724) mobile phase gradient and trifluoroacetic acid as an ion-pairing agent. This guide is intended for researchers, scientists, and drug development professionals requiring a high-purity peptide for various analytical and research purposes.

Introduction

Leesggglvqpggsmk acetate is a 16-amino acid synthetic peptide with the chemical formula C66H112N18O26S and a molecular weight of 1605.76 g/mol .[1] As a fragment of the therapeutic monoclonal antibody Infliximab, this peptide is a valuable tool in immunological research and for the quantitative analysis of Infliximab.[1] Following solid-phase peptide synthesis (SPPS), the crude product typically contains the target peptide along with various impurities such as deletion sequences, truncated peptides, and incompletely deprotected peptides. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides due to its high resolving power and the use of volatile mobile phases that simplify peptide recovery.

This application note details a comprehensive RP-HPLC protocol for the purification of this compound, ensuring high purity and yield for downstream applications.

Principle of Reversed-Phase HPLC for Peptide Purification

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (hydrophobic), typically composed of silica (B1680970) particles chemically modified with alkyl chains (e.g., C18). The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN).

Peptides are loaded onto the column in a highly aqueous mobile phase, causing them to bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, leading to the elution of peptides in order of increasing hydrophobicity. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of the organic solvent to elute. Ion-pairing agents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase to improve peak shape and resolution by masking the interactions of residual silanol (B1196071) groups on the stationary phase with the peptide.

Experimental Protocol

This section provides a detailed methodology for the purification of this compound by RP-HPLC.

Materials and Reagents
  • Crude this compound peptide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC sequencing grade

  • 0.22 µm syringe filters

Instrumentation
  • A preparative HPLC system equipped with:

    • Binary gradient pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • Reversed-phase C18 column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)

  • Analytical HPLC system with a C18 column (e.g., 5 µm particle size, 100 Å pore size, 250 x 4.6 mm) for purity analysis

  • Lyophilizer

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Note: It is crucial to use high-purity reagents and solvents to minimize baseline noise and ensure reproducible results. Degas the mobile phases before use.

Sample Preparation
  • Dissolve the crude this compound peptide in Mobile Phase A to a concentration of 10-20 mg/mL.

  • Ensure the peptide is fully dissolved. Sonication may be used sparingly if needed.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Preparative HPLC Purification

The following table summarizes the recommended parameters for the preparative HPLC purification of this compound.

ParameterValue
Column C18, 10 µm, 100 Å, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min
Detection 214 nm and 280 nm
Injection Volume 1-5 mL (depending on concentration and column capacity)
Gradient See Table 2

Table 1: Preparative HPLC Parameters

Table 2: Preparative HPLC Gradient Profile

Time (min)% Mobile Phase B
010
510
6550
7090
7590
8010
9010
Fraction Collection and Analysis
  • Collect fractions corresponding to the major peak observed in the chromatogram.

  • Analyze the purity of each collected fraction using analytical RP-HPLC. The analytical method will use a steeper gradient and a lower flow rate for higher resolution.

Analytical HPLC for Purity Assessment

The following table outlines the parameters for the analytical HPLC method.

ParameterValue
Column C18, 5 µm, 100 Å, 250 x 4.6 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection 214 nm
Injection Volume 20 µL
Gradient See Table 4

Table 3: Analytical HPLC Parameters

Table 4: Analytical HPLC Gradient Profile

Time (min)% Mobile Phase B
05
35
2345
2590
2890
305
355
Lyophilization
  • Pool the fractions that meet the desired purity level (typically >95%).

  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen sample to obtain the purified this compound as a white, fluffy powder.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the purification and analysis process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Analysis & Final Product crude Crude Peptide dissolve Dissolve in Mobile Phase A crude->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Gradient Elution inject->gradient detect UV Detection (214/280 nm) gradient->detect collect Fraction Collection detect->collect analytical Analytical HPLC Purity Check collect->analytical pool Pool Pure Fractions analytical->pool lyophilize Lyophilization pool->lyophilize final_product Purified Peptide (>95%) lyophilize->final_product

Caption: Workflow for the purification of this compound by HPLC.

Data Presentation and Expected Results

The purification process should yield this compound with a purity of >95% as determined by analytical RP-HPLC. The chromatograms from the preparative and analytical runs should show a significant reduction in impurity peaks after purification.

Table 5: Expected Purity Data

SamplePurity by Analytical HPLC (%)
Crude Peptide60-80%
Purified Peptide>95%

Troubleshooting

IssuePossible CauseSolution
Poor Peak Shape - Inappropriate mobile phase pH- Column degradation- Sample overload- Ensure TFA concentration is 0.1%- Use a new or regenerated column- Reduce injection volume or sample concentration
Low Resolution - Inappropriate gradient- Optimize the gradient slope (make it shallower for better separation)
No Peptide Elution - Peptide is too hydrophobic- Pump or system issue- Increase the final concentration of Mobile Phase B- Check system for leaks and ensure proper pump operation
Baseline Noise - Contaminated mobile phase- Air bubbles in the system- Use fresh, high-purity solvents- Degas mobile phases thoroughly

Table 6: Troubleshooting Guide

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound using preparative RP-HPLC. Adherence to this protocol will enable researchers to obtain a high-purity peptide suitable for a wide range of scientific applications. The provided analytical method allows for accurate assessment of the final product's purity.

References

Application Note: Quantitative Analysis of Leesggglvqpggsmk Acetate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leesggglvqpggsmk acetate (B1210297) is a synthetic peptide fragment derived from the monoclonal antibody Infliximab.[1] As a component of a therapeutic protein, accurate and precise quantification of this peptide is critical for pharmacokinetic studies, quality control of drug manufacturing, and bioanalytical assays. This application note provides a detailed protocol for the analysis of Leesggglvqpggsmk acetate using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique well-suited for peptide quantification.[2][3][4][5]

The methodology described herein is designed to ensure robust and reliable quantification of this compound in a relevant biological matrix, such as human plasma. The protocol covers sample preparation, LC-MS/MS instrument parameters, and data analysis.

Physicochemical Properties of this compound

A summary of the key properties of the target analyte is presented in Table 1.

PropertyValueReference
Amino Acid Sequence Leesggglvqpggsmk[1]
Molecular Formula C66H112N18O26S[1]
Molecular Weight 1605.76 g/mol [1]
Form Acetate salt[1]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Plasma Sample Spiking (with Internal Standard) sp2 Protein Precipitation sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Transfer sp3->sp4 sp5 Evaporation & Reconstitution sp4->sp5 lcms1 Sample Injection sp5->lcms1 lcms2 LC Separation (C18 Column) lcms1->lcms2 lcms3 Electrospray Ionization (ESI) lcms2->lcms3 lcms4 Tandem Mass Spectrometry (MRM Mode) lcms3->lcms4 da1 Peak Integration lcms4->da1 da2 Calibration Curve Generation da1->da2 da3 Concentration Calculation da2->da3

Caption: Experimental workflow for the quantification of this compound.

Protocol: LC-MS/MS Analysis of this compound

This protocol details the steps for the quantitative analysis of this compound in human plasma.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of Leesggglvqpggsmk (e.g., with ¹³C and ¹⁵N labeled Leucine)

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Trichloroacetic acid (TCA)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the SIL-IS in 50:50 ACN:water.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 ACN:water to create calibration standards. Prepare separate working solutions for QC samples.

  • Spiking: Spike human plasma with the appropriate working solutions to create calibration standards and QC samples at desired concentrations.

3. Sample Preparation

  • To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the SIL-IS working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold 10% (w/v) TCA in ACN to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase A (see Table 2).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS System and Conditions

The following tables summarize the recommended liquid chromatography and mass spectrometry conditions.

Table 2: Liquid Chromatography Parameters

ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 3: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Gas Flow Nebulizer: 45 psi; Drying Gas: 10 L/min
Analysis Mode Multiple Reaction Monitoring (MRM)

5. MRM Transitions

The following MRM transitions are proposed for the quantification of this compound and its stable isotope-labeled internal standard. These transitions should be optimized for the specific instrument used.

Table 4: MRM Transitions for Quantitative Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 803.9 (M+2H)²⁺y₇ (745.4)25
This compound (Qualifier) 803.9 (M+2H)²⁺b₆ (528.3)20
SIL-IS 807.4 (M+2H)²⁺y₇ (752.4)25

Data Presentation and Analysis

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 5: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,520101,5000.015
57,650102,1000.075
1015,300101,8000.150
5075,900101,2000.750
100151,000100,5001.502
500755,000100,8007.490
10001,520,000101,10015.035

Accuracy and Precision

The accuracy and precision of the method should be evaluated using QC samples at low, medium, and high concentrations.

Table 6: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low QC 32.9598.34.5
Mid QC 7576.8102.43.2
High QC 750742.599.02.8

Signaling Pathway Considerations

As Leesggglvqpggsmk is a synthetic peptide fragment of the therapeutic antibody Infliximab, it is not known to be involved in endogenous signaling pathways. Its primary relevance is in the context of the pharmacokinetics and metabolism of Infliximab. Therefore, a signaling pathway diagram is not applicable. Instead, a logical diagram illustrating the relationship between Infliximab and the generation of this peptide fragment is provided.

logical_relationship infliximab Infliximab (Therapeutic Monoclonal Antibody) proteolysis In vivo Proteolysis infliximab->proteolysis peptide This compound (Peptide Fragment) proteolysis->peptide analysis Pharmacokinetic Analysis (LC-MS/MS) peptide->analysis

Caption: Generation and analysis of the Leesggglvqpggsmk peptide fragment.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and robust protocol for the quantitative analysis of this compound in human plasma. This methodology is suitable for regulated bioanalysis in support of pharmacokinetic and drug metabolism studies for Infliximab. The detailed protocol and performance characteristics outlined provide a solid foundation for researchers, scientists, and drug development professionals to implement this assay in their laboratories.

References

Unraveling "Leesggglvqpggsmk Acetate": A Case of Mistaken Identity in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into "Leesggglvqpggsmk acetate" reveal its identity not as a bioactive compound for cell culture assays, but as a specific peptide fragment of the therapeutic monoclonal antibody, Infliximab. Its primary application lies in the realm of analytical chemistry, specifically for the quantitative analysis of Infliximab, rather than in the modulation of cellular functions.

Our comprehensive search for protocols, application notes, and signaling pathway information related to the use of "this compound" in cell culture assays has yielded no results. This is because the compound is a proteolysis-derived peptide of Infliximab, an antibody that targets and neutralizes tumor necrosis factor-alpha (TNF-α). As a component of a larger therapeutic molecule, "this compound" is commercially available as a reference standard for analytical methods, such as mass spectrometry, to accurately measure the concentration of Infliximab in biological samples.

The "acetate" in its name refers to the salt form of the peptide and is not indicative of a role as a bioactive acetate (B1210297) donor in cellular metabolism. While acetate itself is a well-studied molecule in cell culture, influencing metabolism and epigenetic regulation, its effects are distinct from the properties of this specific peptide sequence.

Therefore, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams for "this compound" in the context of cell culture assays is not feasible, as there is no scientific literature or data to support its use in this manner. Researchers and drug development professionals should be aware of its true application to avoid misinterpretation and ensure the correct reagents are used in their experimental designs.

Chemical and Physical Properties

For clarity and proper identification in an analytical setting, the known properties of "this compound" are summarized below.

PropertyValueReference
Chemical Formula C66H112N18O26S[1]
Molecular Weight 1605.76 g/mol [1]
Primary Application Quantitative analysis of Infliximab[1]
Storage (Powder) -20°C for 2 years[1]
Storage (in DMSO) 4°C for 2 weeks, -80°C for 6 months[1]

References

Application Notes and Protocols for the Dissolution of Leesggglvqpggsmk Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proper dissolution of Leesggglvqpggsmk acetate (B1210297), a synthetic peptide used in various research applications. Adherence to these guidelines is crucial for maintaining the peptide's structural integrity and biological activity, ensuring reproducible experimental outcomes. The protocols outlined below cover a range of common laboratory solvents and include recommendations for handling, storage, and troubleshooting.

Peptide Characteristics

Leesggglvqpggsmk acetate is a 16-amino acid synthetic peptide. An analysis of its amino acid sequence (Leu-Glu-Glu-Ser-Gly-Gly-Gly-Leu-Val-Gln-Pro-Gly-Gly-Ser-Met-Lys) reveals a slightly acidic nature due to the presence of two glutamic acid residues (E) and one lysine (B10760008) residue (K). This characteristic generally confers good solubility in aqueous solutions.

Table 1: Properties of this compound

PropertyValueSource(s)
Molecular Formula C66H112N18O26S[1]
Molecular Weight 1605.76 g/mol [1]
CAS Number 2096980-79-7[2][3][4][5]
Form Lyophilized Powder[6]
Solubility in Water 100 mg/mL (62.28 mM); may require sonication.[7]
Alternative Solubility 10 mM in H2O[8]
Purity Typically >98%[5][9]
Counterion Acetate[1][3][5][7][9]

Recommended Storage Conditions

Proper storage is critical to prevent degradation of the peptide.

  • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[10] The lyophilized peptide can be stable for years under these conditions.[10]

  • Reconstituted Solution: Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[11] Store these aliquots at -20°C or -80°C.[10] For short-term storage (less than a week), the solution can be kept at 4°C.[12]

Experimental Protocols: Dissolution of this compound

Prior to any dissolution, it is essential to bring the lyophilized peptide vial to room temperature in a desiccator to prevent condensation.[13] Briefly centrifuge the vial to ensure all the powder is at the bottom.[10][12]

Primary Dissolution Protocol: Sterile Water or Aqueous Buffers

Given the hydrophilic nature of the peptide, sterile, high-purity water (e.g., Milli-Q) or aqueous buffers such as phosphate-buffered saline (PBS) are the recommended primary solvents.

Materials:

  • This compound (lyophilized powder)

  • Sterile, distilled, deionized water or 1X PBS (pH 7.2-7.4)

  • Sterile polypropylene (B1209903) or low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes with sterile tips

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Calculate the required volume of solvent to achieve the desired stock concentration. For example, to prepare a 10 mg/mL stock solution from 1 mg of peptide, add 100 µL of solvent.

  • Carefully add the calculated volume of sterile water or PBS to the vial containing the lyophilized peptide.

  • Gently swirl the vial or pipette the solution up and down to facilitate dissolution.[13] Avoid vigorous shaking, which can cause peptide aggregation.[13]

  • If the peptide does not dissolve completely, vortex the solution gently for 10-20 seconds.[12]

  • For peptides that are difficult to dissolve, sonicate the vial in a water bath for short intervals (e.g., 1-2 minutes) until the solution is clear.[7]

  • Once fully dissolved, the stock solution is ready for use or for further dilution in experimental buffers.

Secondary Dissolution Protocol: Organic Solvents

For applications requiring an organic solvent, or if solubility issues persist in aqueous solutions, Dimethyl Sulfoxide (DMSO) can be used.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile polypropylene or glass vials

  • Calibrated micropipettes with sterile tips

  • Vortex mixer

Procedure:

  • Add the required volume of DMSO to the peptide vial.

  • Gently vortex the solution until the peptide is fully dissolved.

  • Note: DMSO can be toxic to cells. When preparing working solutions from a DMSO stock, ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid cytotoxicity.

Troubleshooting Poor Solubility

If you encounter difficulties in dissolving the peptide, consider the following steps:

  • pH Adjustment: Since the peptide is slightly acidic, its solubility may be enhanced by adjusting the pH. For acidic peptides, a small amount of a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) can be added to the aqueous solvent before adding it to the peptide.[14] Conversely, for basic peptides, a dilute acidic solution (e.g., 0.1 M acetic acid) can be used.[15]

  • Warming: Gentle warming of the solution (e.g., to 30-40°C) can sometimes improve solubility. However, prolonged heating should be avoided to prevent peptide degradation.

Visualized Workflow and Signaling Pathway Diagrams

Dissolution_Workflow Workflow for Dissolving this compound start Start: Lyophilized Peptide prep Equilibrate vial to RT Centrifuge briefly start->prep choose_solvent Choose Primary Solvent prep->choose_solvent water_pbs Sterile Water or PBS choose_solvent->water_pbs Recommended dmso DMSO (for specific applications) choose_solvent->dmso Alternative add_solvent Add calculated volume of solvent water_pbs->add_solvent dmso->add_solvent mix Gently mix (swirl/pipette) add_solvent->mix check_solubility Is peptide fully dissolved? mix->check_solubility troubleshoot Troubleshoot check_solubility->troubleshoot No end_soluble Solution Ready Aliquot and Store at -20°C/-80°C check_solubility->end_soluble Yes vortex Gentle Vortexing troubleshoot->vortex Step 1 sonicate Bath Sonication troubleshoot->sonicate Step 2 ph_adjust pH Adjustment troubleshoot->ph_adjust Step 3 end_insoluble Consult Technical Support troubleshoot->end_insoluble If still not dissolved vortex->check_solubility sonicate->check_solubility ph_adjust->check_solubility

Caption: A step-by-step workflow for the dissolution of this compound.

Note on Signaling Pathways: Leesggglvqpggsmk is a component of Infliximab, a monoclonal antibody that targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α).[2][9][11][16][17][18][19] Therefore, its experimental use is often related to the TNF-α signaling pathway. The diagram below illustrates a simplified representation of this pathway.

TNF_Alpha_Pathway Simplified TNF-α Signaling Pathway infliximab Infliximab (contains Leesggglvqpggsmk) infliximab->inhibition tnfa TNF-α tnfr TNF Receptor (TNFR) tnfa->tnfr Binds to downstream Downstream Signaling (e.g., NF-κB, MAPK pathways) tnfr->downstream Activates inhibition->tnfa cellular_response Cellular Responses (Inflammation, Apoptosis, etc.) downstream->cellular_response Leads to

Caption: Role of Infliximab in blocking the TNF-α signaling pathway.

References

In Vivo Administration Guide for the Novel Peptide "Leesggglvqpggsmk"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The peptide sequence "Leesggglvqpggsmk" does not correspond to a known or published peptide in scientific literature. Therefore, this document provides a comprehensive, generalized guide for the in-vivo administration of a novel peptide. The protocols and data presented are based on established principles of peptide research and should be adapted and optimized for this specific molecule.

Application Notes

Introduction to In Vivo Peptide Administration

Peptides are a rapidly growing class of therapeutics, valued for their high specificity and potency.[1] However, their application in vivo presents challenges, primarily due to low stability against proteolytic degradation and poor membrane permeability.[2] Successful preclinical studies require robust protocols for peptide handling, formulation, and administration to ensure reproducible and meaningful results. This guide outlines the critical steps and considerations for the in vivo administration of the novel 15-amino acid peptide, "Leesggglvqpggsmk".

Physicochemical Characterization of "Leesggglvqpggsmk"

A preliminary analysis of the peptide's amino acid sequence (Leu-Glu-Glu-Ser-Gly-Gly-Gly-Leu-Val-Gln-Pro-Gly-Gly-Ser-Met-Lys) is crucial for predicting its behavior and developing appropriate handling protocols.

PropertyValue / PredictionRationale & Implication
Amino Acid Sequence Leesggglvqpggsmk-
Molecular Weight ~1477.6 DaCalculated based on amino acid composition. Falls within the typical range for therapeutic peptides.
Overall Net Charge (at pH 7) -1Calculated by assigning +1 to basic residues (K, N-terminus) and -1 to acidic residues (E, C-terminus).[3][4] This peptide has two acidic (E) and one basic (K) residues, resulting in a net negative charge.
Isoelectric Point (pI) Acidic (Est. ~4.5)The presence of more acidic than basic residues suggests the peptide will be least soluble at an acidic pH.
Hydrophobicity ~40% Hydrophobic ResiduesContains a significant number of hydrophobic residues (L, V, M, P).[5] This may lead to poor solubility in aqueous solutions alone and a tendency to aggregate.[3]
In Vivo Stability Likely LowUnmodified linear peptides are susceptible to rapid cleavage by proteases and peptidases in the blood and tissues, leading to short plasma half-lives.[1]
Key Considerations for In Vivo Studies
  • Stability: Unmodified peptides often have half-lives of only a few minutes.[1] Strategies to improve stability include N-terminal acetylation, C-terminal amidation, or conjugation with polymers like PEG.[2]

  • Solubility: The peptide's charge and hydrophobicity dictate the choice of solvent. Improper solubilization can lead to inaccurate dosing and experimental failure.[6]

  • Route of Administration: The choice of administration route (e.g., intravenous, subcutaneous) significantly impacts the peptide's bioavailability, distribution, and pharmacokinetic profile.[2][7]

  • Dosage: Determining the optimal dose requires careful dose-response studies. Toxicity can be a concern at higher concentrations.[8]

Experimental Protocols

Protocol 1: Peptide Reconstitution and Solubilization

This protocol provides a systematic approach to dissolving the peptide while preserving its integrity.

Materials:

  • Lyophilized "Leesggglvqpggsmk" peptide

  • Sterile, nuclease-free water

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Ammonium (B1175870) hydroxide (B78521) (10% solution)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered

  • Low-protein-binding microcentrifuge tubes

  • Vortex mixer and sonicator bath

Procedure:

  • Preparation: Before opening, centrifuge the vial of lyophilized peptide (e.g., 10,000 x g for 5 minutes) to pellet all the powder at the bottom.[3] Allow the vial to equilibrate to room temperature.

  • Solvent Selection: Use the workflow diagram below (Figure 1) to determine the appropriate solvent. Given the peptide's net negative charge and significant hydrophobicity, a multi-step approach may be necessary.

  • Initial Solubilization:

    • Attempt to dissolve a small test amount of the peptide in sterile water or PBS.[6]

    • If solubility is poor, add 10% ammonium hydroxide dropwise to raise the pH, which should increase the solubility of this acidic peptide.[4][9]

  • Addressing Hydrophobicity:

    • If the peptide still does not dissolve, this is likely due to its hydrophobic nature.[3]

    • Prepare a concentrated stock solution by dissolving the peptide in a minimal amount of 100% DMSO.[3]

    • Slowly add this stock solution dropwise to your desired aqueous buffer (e.g., PBS) while vortexing to reach the final working concentration. The final DMSO concentration should be kept to a minimum (ideally <1%) to avoid in vivo toxicity.

  • Aids to Dissolution: Use brief periods of sonication (e.g., 3 cycles of 10-15 seconds) to aid dissolution.[9] Avoid excessive heating, which can degrade the peptide.

  • Storage: Aliquot the final peptide solution into low-protein-binding tubes and store at -80°C to avoid repeated freeze-thaw cycles.[6]

G start Start: Lyophilized Peptide 'Leesggglvqpggsmk' charge Characterize Peptide: Net Charge = -1 (Acidic) start->charge solvent1 Step 1: Attempt to dissolve in sterile Water or PBS (pH 7.4) charge->solvent1 Acidic Peptide check1 Fully Dissolved? solvent1->check1 solvent2 Step 2: Add 10% NH4OH dropwise to raise pH check1->solvent2 No end Final Solution Ready for In Vivo Use check1->end Yes check2 Fully Dissolved? solvent2->check2 solvent3 Step 3: Dissolve in minimal 100% DMSO (High Stock Conc.) check2->solvent3 No (Likely Hydrophobic) check2->end Yes dilute Step 4: Dilute DMSO stock slowly into aqueous buffer solvent3->dilute dilute->end

Figure 1. Workflow for Peptide Solubilization.
Protocol 2: In Vivo Administration Routes in Rodent Models

Parenteral administration is required for most peptides to bypass the harsh environment of the gastrointestinal tract.[7] The most common routes in preclinical research are detailed below.

General Preparation:

  • Thaw the peptide solution on ice.

  • Draw the calculated dose into a sterile syringe (e.g., insulin (B600854) syringe) with the appropriate needle gauge.

  • Ensure proper animal restraint for the chosen procedure.

1. Intravenous (IV) Injection (Tail Vein)

  • Description: Delivers the peptide directly into systemic circulation, resulting in 100% bioavailability and rapid distribution.[2]

  • Procedure: Place the rodent in a restrainer to expose the tail. Disinfect one of the lateral tail veins with an alcohol wipe. Insert a 27-30 G needle into the vein and slowly inject the solution. Successful injection will meet no resistance.[7]

  • Use Case: Ideal for pharmacokinetic studies and when a rapid onset of action is required.

2. Intraperitoneal (IP) Injection

  • Description: Involves injecting the peptide into the peritoneal cavity. Absorption is slower than IV but generally faster than SC.

  • Procedure: Restrain the rodent with its head tilted slightly down. Identify the lower abdominal quadrant, avoiding the midline. Insert a 25-27 G needle at a shallow angle and inject the solution.[7]

  • Use Case: Common for routine dosing when rapid peak concentration is not essential.

3. Subcutaneous (SC) Injection

  • Description: The peptide is injected into the space between the skin and underlying muscle, leading to slower, more sustained absorption.[2]

  • Procedure: Gently grasp the loose skin over the scruff of the neck or back to form a "tent". Insert a 25-27 G needle into the base of the tented skin, parallel to the back. Inject the solution, which will form a small bleb under the skin.[7]

  • Use Case: Suitable for sustained-release effects and for peptides that might be irritating when given via other routes.

RouteBioavailabilitySpeed of OnsetDosing Volume (Mouse)Key AdvantagesKey Disadvantages
Intravenous (IV) 100%Very Fast (seconds)~100-200 µLPrecise dose control, rapid action[2]Technically challenging, risk of embolism
Intraperitoneal (IP) Variable (50-90%)Moderate (minutes)~200-500 µLEasier than IV, rapid absorptionRisk of organ puncture, first-pass metabolism in liver
Subcutaneous (SC) High but variableSlow (30+ min)~100-200 µLEasy to perform, allows for sustained release[2]Slower absorption, potential for site irritation
Protocol 3: Pilot Pharmacokinetic (PK) Study

A pilot PK study is essential to understand the peptide's absorption, distribution, metabolism, and excretion (ADME) profile, particularly its half-life.

Objective: To determine the plasma concentration of "Leesggglvqpggsmk" over time following a single IV administration.

Procedure:

  • Animal Dosing: Administer a single bolus IV dose of the peptide to a cohort of animals (e.g., mice).

  • Blood Collection: Collect blood samples (~20-30 µL) from a subset of animals at predefined time points. A typical schedule for a peptide with an expected short half-life would be: 0 (pre-dose), 2, 5, 15, 30, 60, 120, and 240 minutes post-injection.

  • Sample Processing: Immediately place blood into tubes containing an anticoagulant (e.g., EDTA) and protease inhibitors. Centrifuge at 4°C to separate the plasma.

  • Analysis: Quantify the peptide concentration in the plasma using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Modeling: Plot the plasma concentration versus time to determine key PK parameters like half-life (t½), volume of distribution (Vd), and clearance (CL).

G cluster_0 Pre-Analytical cluster_1 Analytical & Analysis acclimate 1. Animal Acclimatization dose 2. IV Administration of Peptide acclimate->dose collect 3. Serial Blood Collection (e.g., 0, 5, 15, 30, 60 min) dose->collect process 4. Plasma Separation (Centrifugation + Inhibitors) collect->process quantify 5. LC-MS/MS Quantification of Peptide Concentration process->quantify plot 6. Plot Concentration vs. Time Curve quantify->plot model 7. Calculate PK Parameters (t½, Clearance, Vd) plot->model

Figure 2. General Workflow for a Pilot Pharmacokinetic Study.

Hypothetical Signaling Pathway

As the function of "Leesggglvqpggsmk" is unknown, we can propose a hypothetical signaling pathway to guide initial downstream analysis. Many peptides function by binding to cell surface G-protein coupled receptors (GPCRs).

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Response peptide Peptide 'Leesggglvqpggsmk' receptor Novel GPCR peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A (PKA) second_messenger->kinase transcription CREB Phosphorylation kinase->transcription gene Target Gene Transcription transcription->gene

Figure 3. Hypothetical GPCR Signaling Pathway.

References

Application Notes and Protocols for Leesggglvqpggsmk Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leesggglvqpggsmk acetate (B1210297) is a synthetic peptide corresponding to a specific sequence of the heavy chain of Infliximab (B1170848), a chimeric monoclonal IgG1 antibody. Infliximab is a therapeutic agent that targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. Due to its specific origin, Leesggglvqpggsmk acetate is primarily utilized as a reference or standard peptide in the quantitative analysis of Infliximab in biological matrices. Its application is crucial for therapeutic drug monitoring (TDM) to optimize treatment strategies for various autoimmune diseases such as Crohn's disease, ulcerative colitis, and rheumatoid arthritis.[1][2]

The principal application of this compound is in mass spectrometry-based assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the precise quantification of Infliximab.[3][4][5][6] This peptide serves as a "proteotypic peptide," a unique peptide fragment that can be used to identify and quantify the parent protein from which it is derived.

Biological Context: The TNF-α Signaling Pathway

Infliximab functions by inhibiting the pro-inflammatory cytokine TNF-α. Understanding the TNF-α signaling pathway is essential for contextualizing the therapeutic action of Infliximab and the significance of its accurate quantification. TNF-α binds to its receptors, primarily TNFR1 and TNFR2, initiating a cascade of intracellular signaling events.[7][8][9] This can lead to the activation of transcription factors like NF-κB and AP-1, resulting in the expression of genes involved in inflammation, cell proliferation, and apoptosis.[7][10] By neutralizing TNF-α, Infliximab effectively blocks these downstream effects.

TNF_alpha_signaling TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds Infliximab Infliximab Infliximab->TNF-alpha TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Caspase_Cascade Caspase Cascade TRADD->Caspase_Cascade IKK_complex IKK Complex TRAF2->IKK_complex JNK_pathway JNK/p38 Pathway TRAF2->JNK_pathway RIP1->IKK_complex NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases Inflammation Inflammation Cell Survival NF_kB->Inflammation AP1 AP-1 JNK_pathway->AP1 AP1->Inflammation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 1: Simplified TNF-α Signaling Pathway and the inhibitory action of Infliximab.

Quantitative Data and Experimental Concentrations

While a specific experimental concentration for this compound as a standalone biological agent has not been documented, its use as a standard in the quantification of Infliximab provides a context for its effective concentration range in analytical assays. The following table summarizes typical concentration ranges used in LC-MS/MS methods for Infliximab quantification, which can guide the preparation of this compound as a calibrator or quality control standard.

Parameter Concentration Range Application Reference
Infliximab Calibration Curve0.5 - 100 µg/mLTo establish a standard curve for quantifying Infliximab in patient serum/plasma.[3][4]
Stable Isotope-Labeled Internal Standard (SIL-Infliximab)25 µg/mL (spiked into sample)Used as an internal standard to correct for variability during sample preparation and analysis.
Lower Limit of Quantification (LLOQ) for Infliximab0.5 - 1 µg/mLThe lowest concentration of Infliximab that can be reliably quantified with acceptable precision and accuracy.[11]
Therapeutic Trough Concentration of Infliximab3 - 8 µg/mLThe target concentration range for Infliximab in a patient's blood just before the next dose.[6]
Recommended Concentration Range for this compound as a Standard 0.1 - 50 µg/mL For generating a calibration curve for peptide-based quantification of Infliximab. The optimal range should be determined empirically based on the sensitivity of the mass spectrometer.Inferred from[4][11]

Experimental Protocols

The following protocols describe the use of this compound in the context of Infliximab quantification using LC-MS/MS.

Preparation of Stock and Working Solutions

Objective: To prepare accurate stock and working solutions of this compound for use as a calibrator.

Materials:

  • This compound peptide (lyophilized powder)

  • Solvent: 0.1% formic acid in water or a mixture of water and acetonitrile (B52724) (e.g., 50:50 v/v)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer and sonicator

Protocol:

  • Peptide Solubilization: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a precise amount of the peptide.

    • Reconstitute the peptide in a suitable solvent to a final concentration of 1 mg/mL. For example, dissolve 1 mg of peptide in 1 mL of solvent.

    • Gently vortex and sonicate if necessary to ensure complete dissolution.

  • Intermediate Stock Solution (e.g., 100 µg/mL):

    • Perform a 1:10 dilution of the 1 mg/mL stock solution. For example, add 100 µL of the 1 mg/mL stock to 900 µL of the solvent.

  • Working Calibrator Solutions:

    • Prepare a series of working calibrator solutions by serial dilution of the intermediate stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

Note: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh daily.

Protocol for Infliximab Quantification in Serum using LC-MS/MS

Objective: To quantify the concentration of Infliximab in a serum sample by digesting the protein and measuring a proteotypic peptide (represented here by this compound as a standard).

Materials:

  • Human serum samples

  • This compound calibrator solutions

  • Stable isotope-labeled peptide (e.g., Leesggglvqpggsmk with ¹³C and ¹⁵N labeled amino acids) as an internal standard (IS)

  • Denaturation buffer (e.g., 8 M urea)

  • Reducing agent (e.g., dithiothreitol (B142953) - DTT)

  • Alkylation agent (e.g., iodoacetamide (B48618) - IAA)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., formic acid)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Infliximab_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Serum_Sample Serum Sample Spike_IS Spike with Internal Standard (IS) Serum_Sample->Spike_IS Denature Denaturation (e.g., Urea) Spike_IS->Denature Reduce Reduction (e.g., DTT) Denature->Reduce Alkylate Alkylation (e.g., IAA) Reduce->Alkylate Digest Tryptic Digestion Alkylate->Digest Quench Quench Reaction (e.g., Formic Acid) Digest->Quench LC_Separation LC Separation (Reverse Phase) Quench->LC_Separation MS_Detection MS/MS Detection (MRM/PRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantify Infliximab Concentration Ratio_Calculation->Quantification Calibration_Curve Generate Calibration Curve (using this compound standards) Calibration_Curve->Quantification

Figure 2: Experimental workflow for the quantification of Infliximab using a proteotypic peptide standard.

Protocol:

  • Sample Preparation:

    • To 50 µL of serum sample, calibrator, or quality control sample, add the internal standard to a final concentration of, for example, 10 µg/mL.

    • Add denaturation buffer and incubate to unfold the proteins.

    • Add DTT to reduce disulfide bonds, and incubate.

    • Add IAA to alkylate the free sulfhydryl groups, and incubate in the dark.

    • Dilute the sample to reduce the urea (B33335) concentration to <1 M.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

    • Stop the digestion by adding formic acid.

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate reverse-phase LC column.

    • Separate the peptides using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect the target peptide (and its internal standard) using the mass spectrometer in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode. Specific precursor-to-product ion transitions for Leesggglvqpggsmk and its labeled counterpart should be monitored.

  • Data Analysis:

    • Integrate the peak areas for the analyte peptide and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Generate a calibration curve by plotting the peak area ratios of the this compound calibrators against their known concentrations.

    • Determine the concentration of the proteotypic peptide in the unknown samples by interpolating their peak area ratios from the calibration curve.

    • Calculate the concentration of Infliximab in the original serum sample, accounting for the dilutions made during sample preparation.

Conclusion

This compound is a valuable tool for the accurate and precise quantification of Infliximab in clinical and research settings. Its use as a standard in LC-MS/MS assays allows for reliable therapeutic drug monitoring, which is essential for optimizing patient outcomes and managing treatment efficacy. The protocols and concentration ranges provided herein serve as a comprehensive guide for the application of this peptide in a drug development and clinical research environment. It is recommended that each laboratory validates the methods and empirically determines the optimal concentrations for their specific instrumentation and assay requirements.

References

Application Note: Determination of Binding Affinity for the Novel Peptide "Leesggglvqpggsmk" using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of binding affinity is a cornerstone of drug discovery and fundamental biological research. Understanding the strength of the interaction between a novel therapeutic agent, such as a peptide, and its biological target is crucial for elucidating its mechanism of action and predicting its potential efficacy. This application note provides a detailed protocol for determining the binding affinity of the novel peptide "Leesggglvqpggsmk" to a generic target protein using Surface Plasmon Resonance (SPR). SPR is a label-free, real-time optical technique that allows for the precise measurement of biomolecular interactions, providing kinetic data on association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[1][2][3][4]

Principle of Surface Plasmon Resonance (SPR)

SPR technology measures the binding of an analyte (in this case, the "Leesggglvqpggsmk" peptide) to a ligand (the target protein) immobilized on a sensor chip.[1][3] The sensor chip has a gold surface, and polarized light is directed at it. At a specific angle, known as the resonance angle, surface plasmons are excited, causing a reduction in the intensity of the reflected light.[1][4] When the analyte binds to the immobilized ligand, the refractive index at the sensor surface changes, leading to a shift in the resonance angle.[1][3][4] This change is detected in real-time and is proportional to the mass of analyte bound to the surface. By monitoring this change over time, a sensorgram is generated, which provides data on the association and dissociation phases of the interaction.[4]

Experimental Workflow Diagram

The overall workflow for determining the binding affinity of a novel peptide is depicted below.

G cluster_prep Preparation Phase cluster_spr SPR Experiment Phase cluster_analysis Data Analysis Phase peptide Peptide Synthesis (Leesggglvqpggsmk) purification Purification & QC (HPLC, Mass Spec) peptide->purification immobilization Target Immobilization on Sensor Chip purification->immobilization target_prep Target Protein Expression & Purification target_prep->immobilization binding_assay Peptide Injection (Association/Dissociation) immobilization->binding_assay regeneration Surface Regeneration binding_assay->regeneration sensorgram Sensorgram Generation regeneration->sensorgram fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) sensorgram->fitting results Calculate ka, kd, KD fitting->results G extracellular Extracellular Signal receptor Membrane Receptor extracellular->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf response Cellular Response tf->response peptide Leesggglvqpggsmk peptide->receptor Inhibition

References

Identity of "Leesggglvqpggsmk acetate" Cannot Be Confirmed

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "Leesggglvqpggsmk acetate" have not yielded any matching results in scientific literature, chemical databases, or other relevant resources. This suggests that the provided name may contain a typographical error or refer to a compound not widely documented under this specific nomenclature.

To proceed with your request for detailed Application Notes and Protocols, please verify the spelling of the compound. If possible, providing additional identifiers such as a CAS number, a reference to a publication where it is mentioned, or an alternative name would be highly beneficial in locating the correct information.

Once the compound can be accurately identified, the following steps will be taken to fulfill your request:

  • Comprehensive Literature Review: A thorough search will be conducted to gather all available information on the compound's use in animal models.

  • Data Extraction and Synthesis: All relevant quantitative data on efficacy, dosage, pharmacokinetics, and toxicology will be extracted and organized.

  • Protocol Compilation: Detailed experimental methodologies from published studies will be compiled.

  • Visualization and Reporting: The gathered information will be presented in the requested format, including structured data tables and Graphviz diagrams for signaling pathways and workflows.

We await your clarification to move forward with generating the requested content.

Troubleshooting & Optimization

Technical Support Center: Leesggglvqpggsmk Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with Leesggglvqpggsmk acetate (B1210297).

Physicochemical Properties of Leesggglvqpggsmk Acetate

An initial analysis of the peptide's amino acid sequence (LEESGGGLVQPGGSMK) provides insights into its behavior in solution.

  • Molecular Weight: 1605.76 g/mol [1]

  • Amino Acid Composition:

    • Hydrophilic: Glutamic Acid (E), Serine (S), Lysine (K)

    • Hydrophobic: Leucine (L), Valine (V)

    • Neutral/Amphiphilic: Glycine (B1666218) (G), Glutamine (Q), Proline (P), Methionine (M)

  • Estimated Isoelectric Point (pI): The presence of two acidic residues (E) and one basic residue (K) suggests a pI in the acidic to neutral range. Molecules are least soluble at their isoelectric point, making pH optimization critical to prevent aggregation.[2][3][4]

  • Aggregation Propensity: The peptide contains hydrophobic residues (L, V) and regions with multiple glycine residues, which can contribute to conformational flexibility and potentially lead to the formation of intermolecular beta-sheets, a common cause of aggregation.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a proteolysis peptide identified as a component of Infliximab.[1] Its propensity for aggregation likely stems from a combination of factors inherent to its amino acid sequence. These include the presence of hydrophobic amino acids that can drive self-association to minimize contact with water, and regions of high flexibility that can facilitate the formation of ordered aggregates like β-sheets.[5] Environmental factors such as concentration, pH, temperature, and buffer composition can also significantly influence its aggregation.[6]

Q2: How can I predict the best solvent for this compound?

Predicting peptide solubility with perfect accuracy based on sequence alone is challenging.[7] However, general guidelines can be followed. Given the presence of both acidic and basic residues, the peptide's net charge will be highly dependent on the pH of the solution. It is recommended to work at a pH that is at least 1-2 units away from the peptide's isoelectric point (pI) to ensure it carries a net charge, which promotes repulsion between peptide molecules and enhances solubility.[2] For peptides with a mix of hydrophobic and hydrophilic residues like this compound, initial solubility testing in small amounts of ultrapure water is a good starting point. If solubility is limited, the addition of organic co-solvents or adjusting the pH may be necessary.[8][9]

Q3: What are the initial signs of aggregation in my peptide solution?

Early indicators of aggregation include:

  • Visual changes: The solution may appear cloudy, hazy, or contain visible particulates.

  • Precipitation: Over time, a solid precipitate may form at the bottom of the vial.

  • Gel formation: In some cases, the solution may become viscous and form a gel.

  • Inconsistent experimental results: Aggregation can lead to variability in bioassays and other experiments due to a lower effective concentration of the monomeric peptide.

Q4: How should I store this compound to minimize aggregation?

For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccator.[1] Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation. If the peptide is in an organic solvent like DMSO, ensure it is stored in a tightly sealed container to prevent moisture absorption.

Troubleshooting Guides

Issue 1: My lyophilized this compound powder will not dissolve.

Answer: This is a common issue, particularly if the peptide has started to form micro-aggregates in its lyophilized state. Follow this systematic approach to achieve solubilization.

G

Issue 2: My peptide solution is cloudy or has formed a precipitate.

Answer: This indicates that the peptide is aggregating in solution. The following strategies can help to mitigate this issue.

G

Data Presentation

Table 1: Common Anti-Aggregation Additives

Additive CategoryExamplesTypical ConcentrationMechanism of Action
SugarsSucrose, Trehalose5-10% (w/v)Stabilize the native conformation of the peptide.
PolyolsGlycerol, Mannitol10-50% (v/v)Increase solvent viscosity and stabilize the peptide structure.
Amino AcidsArginine, Glutamic Acid50-100 mMSuppress aggregation by interacting with hydrophobic and charged regions.[10]
Non-ionic DetergentsTween 20, Triton X-1000.01-0.1% (v/v)Reduce hydrophobic interactions by forming micelles around non-polar regions.[10]
DenaturantsGuanidine-HCl, Urea1-8 MDisrupt ordered aggregates (for non-cellular applications).[11]

Table 2: pH Adjustment for Peptide Solubilization

Peptide Net ChargeRecommended pH Range for Solubilization
Positive (Basic)Acidic (pH < pI - 2)
Negative (Acidic)Basic (pH > pI + 2)
NeutralMay require organic co-solvents or denaturants

Experimental Protocols

Protocol 1: Systematic Solubility Testing
  • Preparation: Dispense a small, equal amount of lyophilized this compound into several microcentrifuge tubes.

  • Initial Solvent: To the first tube, add sterile, deionized water to a target concentration (e.g., 1 mg/mL). Vortex gently and sonicate for 5-10 minutes in a water bath if necessary.

  • Visual Inspection: Observe the solution against a dark background. If it is clear, the peptide is soluble under these conditions.

  • pH Adjustment (if insoluble in water):

    • Based on the predicted acidic pI, add small aliquots (e.g., 1-2 µL) of a dilute basic solution (e.g., 0.1 M ammonium (B1175870) hydroxide) to a fresh tube of peptide suspension. Vortex after each addition and check for clarity.

    • Alternatively, test solubility in a pre-prepared basic buffer (e.g., pH 8-9).

  • Organic Co-Solvent (if still insoluble):

    • To a fresh tube, add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until the peptide dissolves.

    • Slowly add the desired aqueous buffer dropwise while vortexing to reach the final concentration. Be cautious, as rapid addition can cause precipitation.

  • Final Clarification: Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 10-15 minutes to pellet any remaining micro-aggregates. Carefully transfer the supernatant to a new tube.

Protocol 2: Quantification of Aggregates using Size Exclusion Chromatography (SEC-HPLC)
  • System Preparation: Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4). The column should have a pore size appropriate for separating the monomeric peptide from potential aggregates.

  • Sample Preparation: Prepare the this compound solution at the desired concentration in the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.

  • Injection: Inject a defined volume of the sample onto the column.

  • Data Acquisition: Monitor the elution profile using a UV detector at a wavelength where the peptide absorbs (typically 214 nm or 280 nm).

  • Data Analysis:

    • The monomeric peptide will elute as a major peak at a specific retention time.

    • Aggregates, being larger, will elute earlier than the monomer. The presence of peaks at shorter retention times indicates aggregation.

    • Quantify the percentage of monomer and aggregates by integrating the area under the respective peaks.[12]

G

References

Technical Support Center: Improving Lesinurad Acetate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Lesinurad (B601850).

Disclaimer

The compound "Leesggglvqpggsmk acetate" appears to be a typographical error. Based on the context of solubility improvement in drug development, this guide focuses on Lesinurad .

Frequently Asked Questions (FAQs)

Q1: What is Lesinurad and why is its solubility a concern?

A1: Lesinurad is a selective inhibitor of uric acid reabsorption, used in the treatment of gout. It is a white to off-white crystalline, non-hygroscopic powder.[1] Lesinurad is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high permeability but low aqueous solubility.[2] This poor solubility can limit its dissolution rate and oral bioavailability, posing a challenge for formulation development.

Q2: What are the key physicochemical properties of Lesinurad?

A2: Understanding the physicochemical properties of Lesinurad is crucial for developing effective solubility enhancement strategies.

PropertyValueSource
Molecular FormulaC₁₇H₁₄BrN₃O₂S[1]
Molecular Weight404.28 g/mol [1]
pKa (Strongest Acidic)3.13 - 3.2[2]
Aqueous Solubility0.00779 mg/mL (6 µg/L)[2]
LogP2.85 - 3.42[2]

Q3: How does pH affect the solubility of Lesinurad?

A3: Lesinurad is a weak carboxylic acid with a pKa of approximately 3.2.[2] Its aqueous solubility is pH-dependent and increases with increasing pH due to the ionization of the carboxylic acid group.[2] At pH values above its pKa, Lesinurad will be deprotonated, forming a more soluble carboxylate salt.

Q4: What are the most common strategies for improving the solubility of Lesinurad?

A4: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like Lesinurad. These include:

  • pH adjustment: Increasing the pH of the solvent to deprotonate the carboxylic acid group.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

  • Solid Dispersions: Dispersing Lesinurad in a hydrophilic polymer matrix in an amorphous state.

  • Co-crystals: Forming a crystalline structure with a co-former molecule.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments aimed at improving Lesinurad solubility.

IssuePossible Cause(s)Suggested Solution(s)
Low solubility in aqueous buffers The pH of the buffer is below or near the pKa of Lesinurad (3.2).Increase the pH of the buffer to > 4. At higher pH, the carboxylic acid group will be ionized, leading to increased solubility.
Precipitation upon addition to aqueous media The organic solvent used to dissolve Lesinurad is not fully miscible with the aqueous medium, or the concentration of Lesinurad exceeds its solubility limit in the final mixture.- Use a water-miscible co-solvent such as DMSO or ethanol.[3][4] - Ensure the final concentration of Lesinurad is below its saturation point in the aqueous medium. - Consider using surfactants to stabilize the solution.
Inconsistent solubility results - The solid form of Lesinurad may be polymorphic. - The system has not reached equilibrium.- Characterize the solid form of Lesinurad using techniques like PXRD and DSC. - Ensure sufficient equilibration time during solubility studies (e.g., 24-48 hours in the shake-flask method).
Amorphous solid dispersion is not stable and recrystallizes - The polymer used is not suitable for Lesinurad. - The drug loading is too high. - Exposure to high humidity or temperature.- Screen different polymers (e.g., PVP K-30, HPMC) to find a suitable one that forms a stable amorphous dispersion with Lesinurad.[5] - Optimize the drug-to-polymer ratio. - Store the solid dispersion in a desiccated and temperature-controlled environment.
Failure to form co-crystals - Inappropriate co-former. - Incorrect stoichiometry. - Unsuitable solvent for co-crystallization.- Screen a variety of co-formers with complementary functional groups (e.g., urea, caffeine, nicotinamide).[2][6] - Experiment with different molar ratios of Lesinurad to the co-former. - Test different solvents or solvent mixtures for the co-crystallization process.

Quantitative Solubility Data

The following tables summarize the solubility of Lesinurad in various solvents and the improvement achieved with different techniques.

Table 1: Solubility of Lesinurad in Common Solvents

SolventSolubilityNotes
Water< 1 mg/mL (practically insoluble)[4]
Dimethyl Sulfoxide (DMSO)50 - 80 mg/mLSonication is recommended.[3][4]
Ethanol50 - 54 mg/mLSonication is recommended.[3][4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mLSonication is recommended.[3]

Table 2: Apparent Solubility of Lesinurad and its Co-crystals in pH 5 Acetate Buffer

Solid FormApparent Solubility Increase (Fold)
Lesinurad–Urea (Form I)43
Lesinurad–Caffeine20
Lesinurad–Allopurinol12
Lesinurad–Nicotinamide11
Data from a study on multicomponent solid forms of Lesinurad.[2][6]

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound.

Materials:

  • Lesinurad

  • Selected solvent (e.g., phosphate (B84403) buffer pH 7.4, organic solvent)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of Lesinurad to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of Lesinurad using a validated HPLC method.

  • Calculation: Calculate the solubility of Lesinurad in the selected solvent based on the measured concentration and the dilution factor.

Protocol for Preparation of Lesinurad Amorphous Solid Dispersion

This protocol describes the solvent evaporation method for preparing an amorphous solid dispersion of Lesinurad.

Materials:

  • Lesinurad

  • Polymer (e.g., PVP K-30, HPMC)

  • Suitable solvent (e.g., methanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve Lesinurad and the chosen polymer in a suitable solvent or a mixture of solvents.

  • Filtration (Optional): Filter the solution to remove any undissolved particles.

  • Solvent Removal: Remove the solvent from the solution using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting solid product in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Characterization: Characterize the prepared solid dispersion for its amorphous nature using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol for Preparation of Lesinurad Co-crystals

This protocol outlines the liquid-assisted grinding method for the preparation of Lesinurad co-crystals.

Materials:

  • Lesinurad

  • Co-former (e.g., urea, caffeine)

  • Grinding solvent (e.g., ethanol, acetonitrile)

  • Mortar and pestle or a ball mill

  • Spatula

Methodology:

  • Mixing: Place Lesinurad and the co-former in a specific stoichiometric ratio (e.g., 1:1 molar ratio) in a mortar or a grinding jar.

  • Grinding: Add a few drops of the grinding solvent to the mixture. Grind the mixture for a specific period (e.g., 30-60 minutes).

  • Drying: Dry the resulting powder to remove the grinding solvent.

  • Characterization: Analyze the product to confirm the formation of a new crystalline phase using PXRD and DSC.

Visualizations

experimental_workflow cluster_solubility Thermodynamic Solubility Determination cluster_sd Amorphous Solid Dispersion Preparation cluster_cocrystal Co-crystal Preparation (Grinding) A Add excess Lesinurad to solvent B Equilibrate on shaker (24-48h) A->B C Filter supernatant B->C D Analyze by HPLC C->D E Dissolve Lesinurad and polymer F Remove solvent (Rotovap) E->F G Dry under vacuum F->G H Characterize (PXRD, DSC) G->H I Mix Lesinurad and co-former J Liquid-assisted grinding I->J K Dry the product J->K L Characterize (PXRD, DSC) K->L

Caption: Experimental workflows for solubility determination and improvement.

troubleshooting_logic start Low Lesinurad Solubility Observed q1 Is the medium aqueous? start->q1 a1_yes Increase pH above pKa (3.2) q1->a1_yes Yes a1_no Use organic co-solvents (DMSO, Ethanol) q1->a1_no No q2 Is precipitation occurring? a1_yes->q2 end Solubility Improved a1_no->end a2_yes Consider solid dispersion or co-crystal formation q2->a2_yes Yes q2->end No a2_yes->end

Caption: A logical guide for troubleshooting Lesinurad solubility issues.

References

Technical Support Center: Leesggglvqpggsmk Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the synthetic peptide Leesggglvqpggsmk.

Analysis of the Leesggglvqpggsmk Sequence

The peptide sequence is L-E-E-S-G-G-G-L-V-Q-P-G-G-S-M-K . An initial analysis of the amino acid composition suggests several potential areas of instability:

  • Asparagine (Q) and Glutamine (E) content: These residues are susceptible to deamidation, a common degradation pathway.[1][2][3][4][5]

  • Presence of Methionine (M): The methionine residue is prone to oxidation, which can affect the peptide's biological activity.[1][2][4][6][7]

  • Serine (S) residues: Peptides containing serine can be susceptible to hydrolysis, particularly at the N-terminal side of the serine residue under certain pH conditions.[3][4][8]

  • Proline (P) residue: The presence of proline can sometimes lead to difficulties during peptide synthesis and purification.[9]

  • Hydrophobic residues (L, V): A high content of hydrophobic amino acids can sometimes lead to aggregation issues.[9][10]

Frequently Asked Questions (FAQs)

Q1: My Leesggglvqpggsmk peptide solution has lost activity over time. What are the likely causes?

A1: Loss of activity in peptide solutions is often due to chemical or physical degradation. For the Leesggglvqpggsmk peptide, the most probable causes are:

  • Deamidation: The glutamine (Q) and glutamic acid (E) residues can undergo deamidation, altering the peptide's structure and function.[1][2][3][4][5]

  • Oxidation: The methionine (M) residue is susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.[1][2][4][6][7]

  • Hydrolysis: The peptide bonds, particularly those involving serine (S), can be cleaved by hydrolysis, especially at extreme pH values.[1][2][3][4][8]

  • Improper Storage: Repeated freeze-thaw cycles, exposure to light, and storage at improper temperatures can accelerate degradation.[1][4][6] Peptides should ideally be stored lyophilized at -20°C or -80°C.[1][4]

Q2: I am observing an unexpected peak in my HPLC analysis of the Leesggglvqpggsmk peptide. What could this be?

A2: An unexpected peak in your HPLC chromatogram likely represents a degradation product or an impurity from the synthesis process.[11] Potential sources for a new peak with the Leesggglvqpggsmk peptide include:

  • Oxidized Peptide: The oxidation of the methionine (M) residue to methionine sulfoxide (B87167) or methionine sulfone will result in a more polar species that typically elutes earlier in reverse-phase HPLC.[4][6]

  • Deamidated Products: Deamidation of the glutamine (Q) or glutamic acid (E) residues can lead to the formation of related peptides with slightly different retention times.[3][4][5]

  • Peptide Aggregates: The formation of aggregates, potentially driven by hydrophobic interactions of leucine (B10760876) (L) and valine (V), can appear as a separate peak or lead to a decrease in the main peak's area.[1][9][10]

Q3: How can I improve the solubility of my Leesggglvqpggsmk peptide?

A3: If you are experiencing solubility issues with the Leesggglvqpggsmk peptide, consider the following strategies:

  • Initial Solvent Choice: Begin by attempting to dissolve the peptide in sterile, distilled water.[10]

  • pH Adjustment: For this peptide containing acidic (E) and basic (K) residues, adjusting the pH can improve solubility. A small amount of a volatile acid like acetic acid can be added for basic peptides, or a volatile base like ammonium (B1175870) hydroxide (B78521) for acidic peptides.[10]

  • Use of Organic Solvents: If the peptide remains insoluble, a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (B52724) can be used to initially dissolve the peptide, followed by the slow addition of the aqueous buffer.[10]

Troubleshooting Guides

Issue 1: Rapid Loss of Peptide Activity in Solution
Potential Cause Troubleshooting Step Expected Outcome
Oxidation of Methionine (M) Prepare fresh solutions daily and degas buffers. Store stock solutions under an inert gas (e.g., argon or nitrogen).Reduced rate of activity loss.
Deamidation of Glutamine (Q) and Glutamic Acid (E) Maintain the pH of the peptide solution between 5 and 7. Avoid prolonged storage in basic conditions (pH > 8).[1][4][8]Slower formation of deamidated products, preserving peptide activity.
Microbial Contamination Use sterile buffers and filter-sterilize the peptide solution through a 0.22 µm filter.Prevention of microbial growth that can degrade the peptide.
Adsorption to Surfaces Use low-protein-binding tubes and pipette tips.[2]Minimized loss of peptide due to adsorption, maintaining the effective concentration.
Issue 2: Poor Reproducibility Between Experiments
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Peptide Concentration Accurately determine the peptide concentration using a reliable method such as UV-Vis spectroscopy or amino acid analysis.More consistent experimental results.
Peptide Aggregation Before use, visually inspect the solution for precipitates. Briefly sonicate the solution to break up small aggregates.Improved consistency of the active peptide concentration.
Freeze-Thaw Cycles Aliquot the peptide stock solution into single-use volumes to avoid repeated freezing and thawing.[4][6]Preservation of peptide integrity and activity over time.
Contaminants from Synthesis Ensure the peptide purity is adequate for your application. Consider re-purification by HPLC if necessary.[9]Reduced interference from impurities, leading to more reliable data.

Experimental Protocols

Protocol 1: Stability Assessment of Leesggglvqpggsmk by RP-HPLC

Objective: To determine the stability of the Leesggglvqpggsmk peptide under different storage conditions.

Methodology:

  • Preparation of Peptide Stock Solution: Dissolve the lyophilized Leesggglvqpggsmk peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.

  • Sample Aliquoting and Storage: Aliquot the stock solution into separate low-protein-binding tubes for each time point and storage condition.

  • Storage Conditions: Store the aliquots at various temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

  • RP-HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 214 nm.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products of the Leesggglvqpggsmk peptide.

Methodology:

  • Prepare Peptide Solutions: Prepare separate solutions of the peptide at 1 mg/mL in different stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Incubate a buffered solution at 70°C.[2]

  • Incubation: Incubate the solutions for a defined period (e.g., 24 hours).

  • Analysis: Analyze the samples by RP-HPLC and Mass Spectrometry (MS) to identify the degradation products.

Visualizations

Leesggglvqpggsmk_Degradation_Pathways Peptide Leesggglvqpggsmk (Intact Peptide) Oxidized Oxidized Peptide (Methionine Sulfoxide) Peptide->Oxidized Oxidation (O2, Metal Ions) Deamidated Deamidated Peptide (at Gln/Glu) Peptide->Deamidated Deamidation (pH > 7) Hydrolyzed Hydrolyzed Fragments Peptide->Hydrolyzed Hydrolysis (Extreme pH) Aggregated Aggregated Peptide Peptide->Aggregated Aggregation (Hydrophobic Interactions) Troubleshooting_Workflow Start Experiment Fails (e.g., loss of activity, poor reproducibility) Check_Storage Verify Peptide Storage (-20°C/-80°C, lyophilized, no freeze-thaw) Start->Check_Storage Check_Solution Assess Solution Preparation (Sterile buffer, correct pH, fresh solution) Check_Storage->Check_Solution Analyze_Purity Analyze Peptide Purity (HPLC) (Check for degradation/impurities) Check_Solution->Analyze_Purity Optimize_Protocol Optimize Experimental Protocol (Use low-binding plastics, control for oxidation) Analyze_Purity->Optimize_Protocol Purity OK Contact_Support Consult Peptide Synthesis Provider Analyze_Purity->Contact_Support Impurity/Degradation Detected Success Successful Experiment Optimize_Protocol->Success

References

Technical Support Center: HPLC Purification of "Leesggglvqpggsmk"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the HPLC purification of the synthetic peptide "Leesggglvqpggsmk". This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is "Leesggglvqpggsmk" and what are its basic properties?

A1: "Leesggglvqpggsmk" is a proteolysis peptide that is a component of Infliximab, a chimeric monoclonal IgG1 antibody.[1][2][3][4] Its chemical formula is C64H108N18O24S.[2]

Q2: What is the most common method for purifying synthetic peptides like "Leesggglvqpggsmk"?

A2: The most common and powerful technique for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6] This method separates peptides based on their hydrophobicity.[5][6]

Q3: What are the typical impurities found in a crude synthetic peptide sample?

A3: Crude synthetic peptide samples contain the desired full-length peptide along with various impurities arising from the synthesis process.[5][6] Common impurities include:

  • Truncated peptides: Sequences missing one or more amino acids.[5]

  • Deletion peptides: Peptides with an amino acid missing from within the sequence.[5]

  • Incompletely deprotected peptides: Peptides that still have protecting groups on their side chains.[5]

  • Modified peptides: Peptides that have undergone chemical modifications such as oxidation or deamidation.[5]

  • Non-peptide impurities: Residual reagents from the synthesis and cleavage steps, such as scavengers and trifluoroacetic acid (TFA).[5]

Q4: Why is trifluoroacetic acid (TFA) commonly used in the mobile phase for peptide purification?

A4: Trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing reagent.[7][] It adjusts the pH of the mobile phase and interacts with the peptide, which can enhance the separation and significantly improve the peak shape.[]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC purification of "Leesggglvqpggsmk".

Issue 1: Poor Peak Resolution or Co-eluting Peaks

Possible Causes:

  • Inappropriate Gradient: The gradient may be too steep, not allowing for sufficient separation of the target peptide from closely eluting impurities.

  • Incorrect Column Chemistry: The chosen stationary phase (e.g., C18, C8) may not provide the optimal selectivity for the peptide and its impurities.

  • Suboptimal Mobile Phase: The organic solvent or the concentration of the ion-pairing reagent may not be ideal.

  • High Sample Load: Overloading the column can lead to peak broadening and loss of resolution.

Solutions:

  • Optimize the Gradient: Start with a shallow gradient to improve the separation of closely eluting peaks.[5] An initial scouting gradient from 5% to 95% of the strong solvent can help understand the elution profile.[7]

  • Screen Different Columns: If resolution is still poor, try a column with a different chemistry (e.g., C8, Phenyl) to alter the selectivity.[9] For peptides with a high number of positively charged groups, a column designed to minimize interactions with residual silanols might be beneficial.[7]

  • Adjust Mobile Phase Composition: While acetonitrile (B52724) is a common choice, substituting it with or adding other organic solvents like isopropanol (B130326) can sometimes improve resolution, especially for hydrophobic peptides.[10] The concentration of TFA can also be adjusted; however, be mindful that very low concentrations can lead to poor peak shape.[11]

  • Reduce Sample Load: Decrease the amount of crude peptide injected onto the column.

Issue 2: Peak Tailing

Possible Causes:

  • Secondary Interactions: The peptide may be interacting with active sites (e.g., residual silanols) on the silica-based stationary phase.

  • Low Concentration of Ion-Pairing Reagent: Insufficient TFA can lead to poor peak shape.[11]

  • Column Degradation: The column may be deteriorating, especially if used at high pH.

Solutions:

  • Increase TFA Concentration: A slightly higher concentration of TFA (e.g., 0.1%) can help to mask the silanol (B1196071) groups and improve peak shape.[]

  • Use a High-Purity Silica (B1680970) Column: Modern HPLC columns are made with high-purity silica to minimize peak tailing.[11]

  • Consider a Different Column: An end-capped column or a column with a different stationary phase may reduce secondary interactions.

  • Check Column Health: If the problem persists, the column may need to be replaced.

Issue 3: High Backpressure

Possible Causes:

  • System Blockage: A blockage in the HPLC system, such as a clogged frit or tubing, is a common cause of high backpressure.[5]

  • Column Contamination: Particulate matter from the sample or mobile phase can build up on the column inlet frit.

  • Precipitation: The sample may have precipitated in the mobile phase.

Solutions:

  • Systematic Troubleshooting: Isolate the source of the backpressure by systematically disconnecting components (e.g., column, guard column) and checking the pressure at each step.

  • Filter Sample and Mobile Phases: Always filter your sample and mobile phases through a 0.22 µm or 0.45 µm filter to remove particulate matter.

  • Column Washing: If the column is contaminated, a washing procedure with a series of strong solvents may help. Refer to the column manufacturer's instructions.

  • Ensure Sample Solubility: Make sure the peptide is fully dissolved in the injection solvent and that the injection solvent is compatible with the mobile phase.

Issue 4: Baseline Drift

Possible Causes:

  • Gradient Elution with TFA: A common cause of baseline drift, especially at lower wavelengths (210-220 nm), is the changing absorbance of TFA as the concentration of the organic solvent in the mobile phase increases.[]

  • Column Bleed: The stationary phase of the column may be slowly degrading and eluting, causing a rising baseline.

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents can lead to baseline instability.

Solutions:

  • Optimize Detection Wavelength: Detecting at a slightly higher wavelength (e.g., 215 nm) can sometimes reduce the baseline drift caused by TFA.[]

  • Use High-Purity Solvents: Always use HPLC-grade solvents to prepare your mobile phases.

  • Equilibrate the Column: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

  • Check for Column Bleed: If column bleed is suspected, it may be time to replace the column.

Quantitative Data Summary

The following table provides a general overview of typical parameters for the RP-HPLC purification of synthetic peptides. Note that these values are illustrative and should be optimized for the specific purification of "Leesggglvqpggsmk".

ParameterTypical Value/RangeConsiderations
Column Chemistry C18, C8, C4C18 is suitable for most peptides. C4 is often used for more hydrophobic or larger peptides.[]
Particle Size 3 µm, 5 µm, 10 µmSmaller particles provide higher resolution but also higher backpressure.
Pore Size 100 Å, 300 ÅWide-pore (300 Å) columns are generally better for larger peptides and proteins.[11]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing reagent to improve peak shape.[]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier due to its low viscosity and UV transparency.[10]
Gradient 5-95% B over 30-60 minA shallow gradient is often required for good resolution of closely eluting impurities.
Flow Rate 1.0 - 20 mL/min (Prep)Dependent on column diameter.
Column Temperature 25 - 60 °CHigher temperatures can improve peak shape and alter selectivity.[11][12]
Detection Wavelength 214 nm, 220 nm, 280 nm214 nm and 220 nm for peptide bonds, 280 nm for aromatic residues (Trp, Tyr).
Purity Achieved >95%Dependent on the complexity of the crude mixture and optimization of the method.
Typical Recovery 50-80%Can vary significantly based on peptide properties and purification scale.

Experimental Protocol: Standard RP-HPLC Purification of a Synthetic Peptide

This protocol outlines a general procedure for the purification of a synthetic peptide like "Leesggglvqpggsmk".

1. Materials and Reagents:

  • Crude synthetic peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

  • Degas both mobile phases by sonication or vacuum filtration.

3. Sample Preparation:

  • Dissolve the crude peptide in a small volume of a solvent that ensures complete solubility (e.g., a mixture of Mobile Phase A and B, or a small amount of a stronger solvent like DMSO if necessary, followed by dilution with Mobile Phase A).

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

4. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 10 mm ID x 250 mm L, 5 µm particle size).

  • Flow Rate: 4.0 mL/min (adjust based on column dimensions).

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: Dependent on sample concentration and column capacity.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (linear gradient for column wash)

    • 40-45 min: 95% B (hold for column wash)

    • 45-50 min: 95% to 5% B (return to initial conditions)

    • 50-60 min: 5% B (column equilibration)

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks observed in the chromatogram.

  • Analyze the purity of each collected fraction by analytical RP-HPLC.

  • Pool the fractions containing the target peptide at the desired purity.

6. Post-Purification Processing:

  • Lyophilize the pooled fractions to remove the mobile phase and obtain the purified peptide as a powder.

Visualizations

TroubleshootingWorkflow start Start: HPLC Purification Issue issue Identify Primary Issue start->issue poor_resolution Poor Peak Resolution issue->poor_resolution Resolution peak_tailing Peak Tailing issue->peak_tailing Shape high_pressure High Backpressure issue->high_pressure Pressure baseline_drift Baseline Drift issue->baseline_drift Baseline sol_grad Optimize Gradient (Shallow) poor_resolution->sol_grad sol_col Change Column Chemistry poor_resolution->sol_col sol_load Reduce Sample Load poor_resolution->sol_load sol_tfa Increase TFA Concentration peak_tailing->sol_tfa sol_new_col Use High-Purity/New Column peak_tailing->sol_new_col sol_block Isolate & Clear Blockage high_pressure->sol_block sol_filter Filter Sample/Mobile Phase high_pressure->sol_filter sol_wave Optimize Wavelength baseline_drift->sol_wave sol_solvent Use High-Purity Solvents baseline_drift->sol_solvent end Problem Resolved sol_grad->end sol_col->end sol_load->end sol_tfa->end sol_new_col->end sol_block->end sol_filter->end sol_wave->end sol_solvent->end PeakResolutionFactors resolution Peak Resolution efficiency Column Efficiency (N) - Particle Size - Column Length efficiency->resolution selectivity Selectivity (α) - Mobile Phase - Stationary Phase - Temperature selectivity->resolution retention Retention Factor (k') - Organic Solvent % - Temperature retention->resolution

References

"Leesggglvqpggsmk acetate" non-specific binding in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding non-specific binding of Leesggglvqpggsmk acetate (B1210297) in various assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem for assays involving Leesggglvqpggsmk acetate?

A1: Non-specific binding refers to the adhesion of the this compound peptide or detection antibodies to surfaces other than the intended target, such as the walls of a microplate well.[1][2] This can be caused by hydrophobic or ionic interactions between the peptide and the assay surface.[3][4] NSB is problematic because it leads to high background signals, which can mask the true specific signal, resulting in reduced assay sensitivity and inaccurate, false-positive results.[1]

Q2: I am observing high background signal in my ELISA assay with this compound. What is the most common cause?

A2: A high background signal is frequently due to inadequate blocking of the microplate surface.[1][5] If the blocking agent does not completely cover all unoccupied sites on the well surface, the peptide or antibodies can bind directly to the plastic, causing a high background.[1][6] Another common cause is the use of inappropriate concentrations of primary or secondary antibodies, which can also lead to non-specific binding.[2]

Q3: Can the type of microplate I use affect the non-specific binding of this compound?

A3: Yes, the choice of materials can significantly impact non-specific binding.[7] Peptides can adsorb strongly to certain plastics.[7] It is advisable to use plates that are specifically designed for low protein or peptide binding. If you suspect your plates are the issue, testing different types or brands of plates can help resolve the problem.[7]

Q4: How does the composition of my assay buffer influence non-specific binding?

A4: Buffer composition is critical. Factors such as pH and ionic strength can alter the charge of both the this compound peptide and the assay surface, influencing electrostatic interactions that can lead to NSB.[3] The addition of detergents or blocking proteins to the buffer is a common strategy to minimize these unwanted interactions.[3]

Troubleshooting Guide

Issue 1: High Background Signal in the Assay

High background can obscure specific signals, leading to unreliable results. Follow these steps to diagnose and resolve the issue.

Troubleshooting_High_Background cluster_solutions start High Background Signal Observed check_blocking Step 1: Verify Blocking Step start->check_blocking check_washing Step 2: Optimize Washing Steps check_blocking->check_washing Blocking OK result_ok Problem Resolved check_blocking->result_ok Resolved s1 Increase blocking time/ temperature or change blocking agent. check_blocking->s1 check_antibody Step 3: Titrate Antibodies check_washing->check_antibody Washing OK check_washing->result_ok Resolved s2 Increase number of wash cycles and/or soaking time. check_washing->s2 modify_buffer Step 4: Adjust Assay Buffer check_antibody->modify_buffer Antibodies OK check_antibody->result_ok Resolved s3 Decrease concentration of primary/secondary antibodies. check_antibody->s3 modify_buffer->result_ok Resolved result_not_ok Issue Persists? Contact Support modify_buffer->result_not_ok Buffer Adjusted s4 Add detergent (e.g., Tween-20) or increase salt concentration. modify_buffer->s4

Caption: Workflow for troubleshooting high background signals.

  • Evaluate the Blocking Step: Ineffective blocking is a primary cause of high background.

    • Action: Ensure your blocking buffer is fresh and completely covers the surface of each well. Increase the incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) or try a different blocking agent.[8] Commonly used blockers include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.[6][8]

  • Optimize Washing Procedure: Insufficient washing can leave behind unbound reagents.

    • Action: Increase the number of wash cycles (from 3 to 5). Ensure that the wells are completely filled and emptied during each wash. Adding a gentle detergent like Tween-20 (0.05%) to your wash buffer can also help reduce NSB.[9]

  • Titrate Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.

    • Action: Perform a titration experiment to determine the optimal antibody concentration that provides a good specific signal without increasing the background.

  • Modify Assay Buffer Conditions: The chemical environment of the assay can promote or inhibit NSB.

    • Action 1 (Add Detergents): Introduce a low concentration of a non-ionic surfactant, such as Tween-20 (0.05%), to your antibody dilution buffers. This can disrupt hydrophobic interactions.[3]

    • Action 2 (Increase Ionic Strength): Increasing the salt concentration (e.g., NaCl) in your buffers can reduce non-specific binding that is driven by charge-based interactions.[3]

Issue 2: Poor Reproducibility Between Wells or Plates

Inconsistent results can arise from NSB varying across a plate or between experiments.

  • Standardize Incubation Times and Temperatures: Ensure all wells and plates are incubated for the same duration and at the same temperature to minimize variability.

  • Use Low-Binding Plates: As peptides can adsorb to plastics, using plates specifically treated to reduce biomolecule binding can significantly improve consistency.[7]

  • Prepare Fresh Reagents: Always prepare fresh dilutions of this compound and antibodies before each experiment. Peptides can degrade or aggregate upon storage, which may affect binding characteristics.

Data Presentation

The choice and concentration of blocking agents are critical for minimizing NSB. The following table summarizes common blocking agents and their typical working concentrations.

Blocking AgentTypical ConcentrationIncubation TimeNotes
Bovine Serum Albumin (BSA)1-3% (w/v)1-2 hours at RT or 4°C overnightA commonly used, effective blocking agent.[3][8]
Non-fat Dry Milk2-5% (w/v)1-2 hours at RTCost-effective, but may contain phosphoproteins that can interfere in some assays.[8]
Casein1% (w/v)1-2 hours at RT or 4°C overnightOften provides very effective blocking.[6]
Commercial Blocking BuffersVaries by manufacturerFollow manufacturer's instructionsOften peptide-free and optimized for low background and high signal-to-noise ratio.[6][8]

Experimental Protocols

Protocol: Peptide-Coating ELISA to Minimize Non-Specific Binding

This protocol provides a general framework for an indirect ELISA to detect antibodies against this compound, with steps incorporated to reduce NSB.

  • Peptide Coating:

    • Dilute this compound to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[9]

    • Add 100 µL of the diluted peptide solution to each well of a high-binding ELISA plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.[9]

  • Washing:

    • Empty the plate and wash each well 3 times with 200 µL of wash buffer (PBS containing 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.[3][8]

    • Incubate for 2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate as described in step 2.

    • Dilute the primary antibody in blocking buffer.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 5 times with wash buffer.

    • Dilute the enzyme-conjugated secondary antibody in blocking buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of the appropriate enzyme substrate to each well.

    • Incubate in the dark for the recommended time.

    • Read the absorbance at the appropriate wavelength.

Visualizations

Mechanism of Non-Specific Binding and Mitigation

NSB_Mechanism cluster_0 Scenario 1: No Blocking cluster_1 Scenario 2: Effective Blocking plate1 Microplate Surface peptide1 Leesggglvqpggsmk (Analyte) peptide1->plate1 NSB (Hydrophobic/ Ionic Interaction) antibody1 Detection Antibody antibody1->plate1 NSB plate2 Microplate Surface blocker Blocking Agent (e.g., BSA) blocker->plate2 Blocks vacant sites peptide2 Leesggglvqpggsmk (Analyte) antibody2 Detection Antibody label_no_nsb NSB Prevented

Caption: How blocking agents prevent non-specific binding.

References

Technical Support Center: Optimizing Storage Stability of "Leesggglvqpggsmk" Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for storing and handling the "Leesggglvqpggsmk" peptide to ensure its stability and integrity for experimental use.

Note on "Leesggglvqpggsmk": The specific peptide sequence "Leesggglvqpggsmk" is not found in publicly available databases and is considered a novel or custom sequence. The guidance provided here is based on general principles of peptide chemistry and stability, with special consideration for amino acid residues within this sequence that are susceptible to degradation, namely Methionine (M) , which is prone to oxidation, and Glutamine (Q) , which can undergo deamidation.[1][2]

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized "Leesggglvqpggsmk" peptide upon arrival?

For maximum stability, lyophilized peptides should be stored at -20°C or -80°C in a tightly sealed container, protected from moisture and light.[3][4] When stored under these conditions, lyophilized peptides can be stable for months to years.[5][6] Before opening, always allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[3][7] For peptides like "Leesggglvqpggsmk" containing oxidation-prone residues (Methionine), purging the vial with an inert gas like argon or nitrogen before sealing can further enhance stability.[5][8]

Q2: What is the best way to store the "Leesggglvqpggsmk" peptide after reconstitution?

Peptide solutions are significantly less stable than their lyophilized form.[5][8] Once reconstituted, it is recommended to:

  • Aliquot the solution: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4][8]

  • Store frozen: For long-term storage, keep the aliquots at -20°C or, preferably, -80°C.[4][5]

  • Use sterile buffers: Reconstitute in a sterile buffer, ideally at a pH between 5 and 7, to maintain stability.[7][8]

  • Avoid bacterial contamination: Use sterile solvents and techniques, as bacteria can hydrolyze peptides.[8]

Q3: My peptide solution appears cloudy or shows particulates. What should I do?

Cloudiness or the presence of particulates can indicate peptide aggregation or poor solubility. Peptides with hydrophobic residues have a higher tendency to aggregate.[8] If this occurs, sonication may help to dissolve the peptide. If the issue persists, the peptide may have degraded, and it is advisable to discard the solution and prepare a fresh one from a new lyophilized stock.

Q4: How can I minimize the oxidation of the Methionine (M) residue in my peptide?

The Methionine residue in "Leesggglvqpggsmk" is susceptible to oxidation.[9][10] To minimize this:

  • Use oxygen-free solvents: Prepare solutions using buffers that have been degassed by bubbling with an inert gas like nitrogen or argon.[8]

  • Store under inert gas: As with the lyophilized powder, storing solutions under an inert gas can protect against oxidation.[5]

  • Limit exposure to air: Keep vials tightly sealed and minimize the time they are open to the atmosphere.[7]

  • Avoid metal ions: Transition metal ions can catalyze oxidation, so use high-purity water and reagents.[4]

Q5: How can I prevent the deamidation of the Glutamine (Q) residue?

Deamidation, the conversion of a side-chain amide to a carboxylic acid, is a common degradation pathway for peptides containing Glutamine or Asparagine.[9][11] This process is often accelerated at neutral or alkaline pH.[9] To reduce deamidation:

  • Maintain a slightly acidic pH: Storing the peptide solution in a buffer with a pH of 5-6 is optimal for minimizing deamidation.[5][8]

  • Keep it cold: Lower temperatures slow down the rate of deamidation.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity Peptide degradation (oxidation, deamidation, hydrolysis), aggregation, or multiple freeze-thaw cycles.Prepare fresh solutions from lyophilized stock. Ensure proper storage conditions (-80°C, aliquoted). Verify peptide purity using RP-HPLC (see Experimental Protocols).
Reduced purity observed in HPLC Chemical degradation due to improper storage (temperature, pH, exposure to air/light).Review storage procedures. For lyophilized powder, store at -20°C or -80°C, protected from light and moisture.[3][5] For solutions, use a pH 5-6 buffer, aliquot, and store at -80°C.[8]
Difficulty dissolving the peptide The peptide sequence may have hydrophobic characteristics leading to aggregation.Try gentle warming or sonication. If insoluble in aqueous buffer, dissolve in a minimal amount of an organic solvent like DMSO or DMF, then slowly add the aqueous buffer.[8]
Batch-to-batch variability in experiments Inconsistent peptide quality or degradation of older peptide stock.Use a new, quality-controlled batch of the peptide. Always run a stability check (e.g., HPLC) on new batches and periodically on stored batches.

Data Presentation: Storage Conditions & Stability Factors

Table 1: Recommended Storage Conditions for "Leesggglvqpggsmk" Peptide

Form Storage Duration Temperature Key Considerations
Lyophilized Short-term (weeks to months)Room Temperature or 4°CKeep sealed, dry, and protected from light.[3][5]
Long-term (months to years)-20°C or -80°CTightly sealed vial, consider purging with inert gas.[5][6]
In Solution Short-term (1-2 weeks)4°CUse sterile buffer (pH 5-6).[5][8]
Long-term (up to 3-4 months)-20°CAliquot to avoid freeze-thaw cycles.[5]
Extended-term (~1 year)-80°CSingle-use aliquots are critical.[4][5]

Table 2: Factors Influencing Peptide Stability

Factor Impact on "Leesggglvqpggsmk" Recommendation
Temperature Higher temperatures accelerate all degradation pathways.[12]Store at the lowest recommended temperature for the required duration.[4]
pH Alkaline pH (>7) can accelerate deamidation of Glutamine (Q) and oxidation of Methionine (M).[9][11]Maintain reconstituted peptide in a slightly acidic buffer (pH 5-6).[8]
Moisture Promotes hydrolysis of peptide bonds and other degradation reactions.[1][4]Store lyophilized peptide in a desiccated environment. Allow vials to reach room temp before opening.[7]
Oxygen Leads to oxidation of the Methionine (M) residue, forming methionine sulfoxide.[4][9]Store under an inert gas (argon or nitrogen) and use degassed solvents for reconstitution.[8]
Light UV light can induce degradation, particularly of aromatic residues (though none are in this sequence).[1][4]Store in opaque or amber vials to protect from light.[4]
Freeze-Thaw Cycles Repeated cycles can cause peptide aggregation and degradation.[3][4]Aliquot peptide solutions into single-use volumes before freezing.[8]

Table 3: Common Excipients for Peptide Stabilization

Excipient Class Examples Function
Sugars/Polyols Mannitol, Sucrose, TrehaloseAct as cryoprotectants/lyoprotectants, form a glassy matrix to reduce molecular mobility and prevent aggregation.[13][14]
Amino Acids Glycine, Arginine, HistidineCan act as buffering agents, cryoprotectants, and can reduce aggregation.[15][16]
Surfactants Polysorbate 20, Polysorbate 80Prevent surface adsorption and aggregation.[15][16]
Antioxidants Ascorbic Acid, Methionine (as a scavenger)Can be added to formulations to protect susceptible residues from oxidation.[17]

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol assesses the purity of the "Leesggglvqpggsmk" peptide and detects degradation products over time.

Materials:

  • "Leesggglvqpggsmk" peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column and UV detector (214 nm)

Methodology:

  • Sample Preparation: Reconstitute the lyophilized peptide in sterile water or a suitable buffer to a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade ACN.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Injection Volume: 10-20 µL.

    • Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 30 minutes. This should be optimized for the specific peptide.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.

    • Degradation is indicated by the appearance of new peaks and a decrease in the area of the main peak over time.[12][18]

Protocol 2: Identification of Degradants by Mass Spectrometry (MS)

This protocol identifies the chemical nature of degradation products.

Materials:

  • Peptide samples (fresh and aged/stressed)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Methodology:

  • Sample Preparation: Prepare samples as for HPLC analysis. The samples can be directly infused or collected as fractions from the HPLC separation.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum for the fresh (control) peptide to determine its experimental molecular weight.

    • Acquire mass spectra for the aged or stressed samples, focusing on the degradation peaks identified by HPLC.

  • Data Interpretation:

    • Oxidation of Methionine: An increase in mass of +16 Da (for sulfoxide) or +32 Da (for sulfone) compared to the parent peptide indicates oxidation.[9]

    • Deamidation of Glutamine: An increase in mass of +1 Da indicates the conversion of the amide group to a carboxylic acid.[9][11]

    • Other modifications like hydrolysis (peptide bond cleavage) will result in fragment peaks with lower molecular weights.[11][18]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Solution Implementation start Experiment Yields Inconsistent or Negative Results check_purity Assess Peptide Purity & Integrity (RP-HPLC, MS) start->check_purity is_degraded Is Peptide Degraded? (Purity < 95% or extra peaks) check_purity->is_degraded identify_degradation Identify Degradation Pathway (MS: +16 Da = Oxidation, +1 Da = Deamidation) is_degraded->identify_degradation Yes check_solubility Check for Aggregation or Solubility Issues is_degraded->check_solubility No optimize_storage Optimize Storage Conditions (Temp, pH, Inert Gas) identify_degradation->optimize_storage optimize_dissolution Optimize Dissolution Protocol (Sonication, Organic Solvent) check_solubility->optimize_dissolution optimize_handling Optimize Handling Protocol (Aliquot, Avoid Freeze-Thaw) optimize_storage->optimize_handling end_node Resume Experiments with Stable Peptide optimize_handling->end_node optimize_dissolution->end_node

Caption: Troubleshooting workflow for diagnosing and resolving peptide stability issues.

Peptide_Degradation_Pathways cluster_peptide Peptide: Leesggglvqpggsmk cluster_oxidation Oxidation Pathway cluster_deamidation Deamidation Pathway peptide Intact Peptide (...-M-k) met_o Methionine Sulfoxide (...-M(O)-k) [+16 Da] peptide->met_o Oxidizing Agent (O2, Metal Ions) succinimide Cyclic Imide Intermediate peptide->succinimide H2O, pH > 6 met_o2 Methionine Sulfone (...-M(O2)-k) [+32 Da] met_o->met_o2 Further Oxidation gln_deamidated Glutamic Acid Residue (...-E-gg...) [+1 Da] succinimide->gln_deamidated Hydrolysis

Caption: Key degradation pathways for the "Leesggglvqpggsmk" peptide.

References

Technical Support Center: Avoiding "Leesggglvqpggsmk" Peptide Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on identifying, preventing, and troubleshooting the oxidation of the peptide with the sequence Leesggglvqpggsmk. The primary focus is on the methionine (M) residue, which is highly susceptible to oxidation.

Frequently Asked Questions (FAQs)

Q1: What is peptide oxidation and why is it a concern?

Peptide oxidation is a chemical modification that occurs when a peptide is exposed to reactive oxygen species (ROS). This process can happen during synthesis, purification, storage, or sample handling.[1] For the peptide Leesggglvqpggsmk, the methionine (M) residue is the most likely site of oxidation. The thioether side chain of methionine can be oxidized to form methionine sulfoxide (B87167) (+16 Da mass increase) and further to methionine sulfone (+32 Da mass increase).[2][3] This modification is a critical concern as it can alter the peptide's structure, hydrophobicity, and biological activity, potentially leading to a loss of function and compromising experimental results.[4][5]

Q2: Which residue in "Leesggglvqpggsmk" is most prone to oxidation?

The amino acid sequence contains one methionine (M) residue, which is one of the most easily oxidized amino acids, along with Cysteine (C) and Tryptophan (W).[6][7] The thioether group in methionine's side chain is particularly susceptible to oxidation from various sources.[2]

Q3: What are the common causes of methionine oxidation?

Methionine oxidation can be initiated by several factors commonly encountered in a laboratory setting:

  • Exposure to Air: Atmospheric oxygen can directly, though slowly, lead to oxidation. This is accelerated by light and elevated temperatures.[6][8]

  • Reactive Oxygen Species (ROS): Trace amounts of peroxides in solvents (like ether or THF), metal ions (which can catalyze ROS formation), and exposure to light can generate ROS that readily oxidize methionine.[9][10]

  • Harsh Chemical Conditions: Acidic conditions, particularly during peptide cleavage from a resin support in synthesis, can promote oxidation if appropriate scavengers are not used.[2][11]

  • Analytical Procedures: The electrospray ionization (ESI) process in mass spectrometry can sometimes cause in-source oxidation, which is an analytical artifact.[12]

Q4: How can I detect oxidation in my peptide sample?

The most reliable method for detecting peptide oxidation is Liquid Chromatography-Mass Spectrometry (LC-MS) .[1][13]

  • HPLC: In reversed-phase HPLC (RP-HPLC), the oxidized form of the peptide (methionine sulfoxide) is more polar and will typically elute earlier than the non-oxidized parent peptide.[3]

  • Mass Spectrometry: Oxidation of a methionine residue results in a characteristic mass increase of +16 atomic mass units (amu) for the sulfoxide and +32 amu for the sulfone.[2] Tandem MS (MS/MS) can pinpoint the exact location of the modification. A signature loss of 64 Da (methanesulfenic acid) upon fragmentation is a strong indicator of methionine sulfoxide.[1][14][15]

Q5: How should I store the "Leesggglvqpggsmk" peptide to minimize oxidation?

Proper storage is crucial for maintaining peptide integrity.

  • Lyophilized Peptides: Store lyophilized (powder) peptide at -20°C or preferably -80°C for long-term storage, protected from light.[6][7][8][16][17] Before opening the vial, allow it to warm to room temperature in a desiccator to prevent moisture condensation.[6][8][16] After weighing, consider purging the vial with an inert gas like argon or nitrogen before resealing.[6][8][16]

  • Peptides in Solution: Storing peptides in solution is not recommended for the long term as their shelf-life is very limited.[7][8] If necessary, use sterile, oxygen-free buffers at a pH of 5-6.[6][7] Prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[6][7][16]

Troubleshooting Guide

Problem: My HPLC analysis shows an unexpected, early-eluting peak.

  • Hypothesis: This is a common sign of peptide oxidation. The oxidized peptide is more polar than the parent peptide and thus elutes earlier in a reversed-phase system.

  • Action:

    • Analyze the peak using mass spectrometry. Look for a mass corresponding to your peptide +16 Da (for sulfoxide) or +32 Da (for sulfone).

    • If MS/MS is available, fragment the ion and look for the signature 64 Da neutral loss characteristic of methionine sulfoxide.[14][15]

    • If confirmed, review your handling and storage procedures. Implement the use of inert gas and oxygen-free solvents.

Problem: I observe a significant loss of biological activity in my peptide-based assay.

  • Hypothesis: Oxidation of the methionine residue may have altered the peptide's conformation or its ability to bind to its target, leading to reduced or abolished activity.[5]

  • Action:

    • Perform an LC-MS analysis on an aliquot of the peptide stock solution used in the assay to quantify the percentage of oxidation.

    • Compare the activity of a freshly prepared, non-oxidized peptide solution with your current stock.

    • If oxidation is the cause, discard the old stock and prepare a new one, strictly following protocols to prevent oxidation. Consider performing a forced oxidation study to correlate the level of oxidation with the loss of activity.

Quantitative Data on Factors Influencing Methionine Oxidation

The rate of methionine oxidation is highly dependent on environmental conditions. The table below summarizes key factors that can accelerate this degradation pathway.

FactorConditionImpact on Oxidation RateReference
Temperature Increased Temperature (e.g., 40°C vs 6°C)Significantly accelerates oxidation and other side reactions.[11]
Oxidizing Agents 0.1% H₂O₂ (1 hour)Can cause >30% oxidation of susceptible methionine residues.[18]
Cleavage Time (in TFA) Increasing time from 0.5h to 1hCan increase the formation of oxidized and alkylated by-products.[11]
Atmosphere Exposure to air vs. inert gas (N₂/Ar)Air exposure significantly increases the rate of oxidation over time.[6][7]
Light Exposure to UV or bright lightAccelerates the formation of reactive oxygen species, leading to faster oxidation.[19]

Experimental Protocols

Protocol 1: HPLC-MS Method for Detecting Methionine Oxidation

This protocol outlines a general method for detecting oxidation in the "Leesggglvqpggsmk" peptide using reversed-phase HPLC coupled to a mass spectrometer.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., sterile water or 0.1% formic acid in water) to a final concentration of 1 mg/mL.

    • Use high-purity, degassed solvents to minimize background oxidation.

    • Perform a serial dilution to an appropriate concentration for your instrument (e.g., 10-50 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid (v/v) in UHPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid (v/v) in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40-50°C.[12]

    • Gradient:

      • 0-5 min: 2% B

      • 5-35 min: 2% to 50% B (linear gradient)

      • 35-37 min: 50% to 95% B

      • 37-40 min: Hold at 95% B

      • 40-41 min: 95% to 2% B

      • 41-45 min: Re-equilibrate at 2% B

  • Mass Spectrometry Settings (ESI-QTOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 100 to 2000.

    • Data Acquisition: Acquire full scan MS data and data-dependent MS/MS fragmentation data for the top 3-5 most intense ions.

    • Expected Masses:

      • Parent Peptide (Leesggglvqpggsmk): Calculate the expected monoisotopic mass.

      • Oxidized Peptide (Met-SO): Expected Mass + 15.99 Da.

      • Doubly Oxidized (Met-SO₂): Expected Mass + 31.99 Da.

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z values of the parent and oxidized forms.

    • Integrate the peak areas to quantify the relative percentage of oxidation.

    • Analyze the MS/MS spectra of the oxidized peak to confirm the modification site.

Protocol 2: Forced Oxidation Study

This protocol is used to intentionally induce oxidation to understand the peptide's stability and generate standards for analytical assays.[20]

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of the "Leesggglvqpggsmk" peptide in water.

    • Prepare a 1% (v/v) hydrogen peroxide (H₂O₂) solution. Dilute further to create a range of concentrations (e.g., 0.01%, 0.03%, 0.1%, 0.3%).

  • Oxidation Reaction:

    • In separate microcentrifuge tubes, mix 90 µL of the peptide stock solution with 10 µL of each H₂O₂ concentration. Include a control with 10 µL of water.

    • Incubate the reactions at room temperature for a set time (e.g., 1-4 hours).[18]

    • To stop the reaction, add catalase to degrade the remaining H₂O₂ or immediately dilute the sample in mobile phase A and freeze at -80°C.

  • Analysis:

    • Analyze each sample using the HPLC-MS method described in Protocol 1.

    • Plot the percentage of oxidation against the H₂O₂ concentration or incubation time to determine the peptide's susceptibility to oxidation. This data is critical for establishing degradation pathways and stability-indicating methods.[20]

Visualizations

cluster_0 Troubleshooting Workflow Start Unexpected Result Observed (e.g., Early HPLC Peak, Loss of Activity) Check1 Perform LC-MS Analysis Start->Check1 Decision1 Oxidation Detected? (+16 Da Peak) Check1->Decision1 Action1 Review Storage & Handling: - Use Inert Gas - Use Fresh, Degassed Solvents - Aliquot Samples Decision1->Action1 Yes Action2 Investigate Other Causes: - Deamidation - Aggregation - Incorrect Sequence Decision1->Action2 No End Problem Resolved Action1->End End2 Continue Investigation Action2->End2

Caption: Workflow for troubleshooting unexpected experimental results.

Caption: Chemical pathway of Methionine oxidation.

References

"Leesggglvqpggsmk acetate" inconsistent experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Leesggglvqpggsmk Acetate (B1210297) (LGA-14)

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Leesggglvqpggsmk Acetate (LGA-14). LGA-14 is a synthetic peptide under investigation for its role in modulating cellular signaling pathways. Inconsistent experimental results can arise from various factors related to peptide handling, storage, and application. This guide aims to provide solutions to these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for lyophilized LGA-14?

A1: Lyophilized LGA-14 should be stored at -20°C or -80°C, desiccated, and protected from light.[1][2] Peptides are often hygroscopic and can readily absorb moisture, which may reduce their stability and efficacy.[1] Before use, it is recommended to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[3]

Q2: My LGA-14 peptide has low solubility in aqueous buffers. What should I do?

A2: Solubility issues are common with synthetic peptides and are influenced by the amino acid sequence.[1][4] For LGA-14, which has a high proportion of hydrophobic residues, direct dissolution in aqueous buffers may be difficult. It is recommended to first dissolve the peptide in a small amount of a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly add the aqueous buffer to the desired concentration while vortexing.[1][4][5] Always test the solubility of a small aliquot first to avoid compromising the entire batch.[3][4][6]

Q3: I am observing high variability between different batches of LGA-14 in my cell-based assays. What could be the cause?

A3: Batch-to-batch variability can be attributed to several factors, including peptide purity, the presence of impurities from synthesis, and counter-ion effects.[7][8] Trifluoroacetic acid (TFA), often used during peptide purification, can remain as a counter-ion and may affect cell viability and proliferation in sensitive assays.[2] It is also crucial to verify the purity and identity of each batch using methods like HPLC and mass spectrometry.[9][10]

Q4: Can LGA-14 aggregate in solution? How can I prevent this?

A4: Yes, peptides, especially those with hydrophobic sequences, are prone to aggregation.[5][7][11] Peptide aggregation can lead to insolubility and a loss of biological activity.[12] To minimize aggregation, it is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[2] If aggregation is suspected, sonication in short bursts can help in dissolving the peptide.[4] Storing the peptide at a pH away from its isoelectric point (pI) can also reduce aggregation by increasing electrostatic repulsion between molecules.[5]

Q5: How should I properly handle and aliquot LGA-14 solutions?

A5: Once dissolved, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[13] This practice helps to avoid contamination and degradation from multiple freeze-thaw cycles.[2] Use sterile buffers for reconstitution and consider filtering the solution through a 0.2 µm filter to remove any potential microbial contamination.[2][13]

Troubleshooting Guides

Issue 1: Inconsistent Bioactivity in Cell-Based Assays
  • Symptom: Significant variation in the dose-response curve or overall effect of LGA-14 on cells between experiments.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Peptide Degradation Prepare fresh solutions of LGA-14 for each experiment. Avoid storing the peptide in solution for extended periods, even when frozen.
Inconsistent Cell Conditions Ensure that cell passage number, confluency, and media composition are consistent across all experiments.[14]
TFA Interference If high concentrations of LGA-14 are used, residual TFA may impact cellular health. Consider using a salt exchange procedure to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride.[2]
Peptide Adsorption to Labware Peptides can adsorb to the surface of plasticware. Pre-rinsing pipette tips and tubes with the buffer solution can help minimize this effect.
Issue 2: LGA-14 Precipitation upon Dilution in Aqueous Buffer
  • Symptom: The solution becomes cloudy or forms a visible precipitate when the organic stock solution of LGA-14 is diluted with an aqueous buffer.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Exceeding Solubility Limit The final concentration of the peptide in the aqueous buffer is too high. Try diluting the stock solution further. It is crucial to add the peptide stock solution drop-by-drop to the vigorously stirring aqueous buffer.[3]
Buffer Incompatibility The pH or ionic strength of the buffer may be promoting precipitation. Experiment with different buffer systems (e.g., PBS, TRIS) and pH values.
Presence of Aggregates in Stock The organic stock solution may contain micro-aggregates. Before dilution, centrifuge the stock solution at high speed (>10,000 x g) and use the supernatant.[5]

Experimental Protocols

Protocol 1: Solubilization of LGA-14
  • Bring the lyophilized LGA-14 vial to room temperature in a desiccator.

  • Add a minimal amount of sterile DMSO to the vial to achieve a high concentration stock (e.g., 10 mM).

  • Vortex gently until the peptide is fully dissolved.

  • For working solutions, slowly add the DMSO stock solution dropwise into a vigorously stirring aqueous buffer (e.g., PBS, pH 7.4) to the desired final concentration.[3][4]

  • If the final concentration is high, visually inspect for any signs of precipitation. If cloudiness appears, the solubility limit has likely been exceeded.[3]

Protocol 2: Purity Analysis by RP-HPLC
  • Sample Preparation: Dissolve approximately 1 mg/mL of LGA-14 in an appropriate solvent (e.g., water with 0.1% TFA). Filter the sample through a 0.22 µm filter.[9]

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would be 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: Monitor UV absorbance at 214 nm and 280 nm.[9] The peak area of the main peptide is used to calculate the purity relative to other peptidic impurities.

Data Presentation

Table 1: LGA-14 Batch Purity and Bioactivity Comparison

Batch IDPurity by HPLC (%)Molecular Weight (by MS)EC50 in Proliferation Assay (µM)
LGA14-00198.21452.7 Da1.5
LGA14-00295.51452.8 Da3.2
LGA14-00399.11452.6 Da1.3

Table 2: Solubility of LGA-14 in Different Solvent Systems

Solvent SystemMaximum Soluble ConcentrationObservations
Sterile Water< 0.1 mg/mLInsoluble
PBS (pH 7.4)< 0.1 mg/mLInsoluble
10% Acetic Acid0.5 mg/mLForms a clear solution
DMSO> 50 mg/mLReadily soluble
10% DMSO in PBS1 mg/mLClear solution, precipitates at higher concentrations

Visualizations

LGA14_Troubleshooting_Workflow cluster_start Start cluster_solubility Solubility Issues cluster_bioactivity Bioactivity Variation cluster_solution Resolution start Inconsistent Experimental Results with LGA-14 solubility_check Is the peptide fully dissolved? start->solubility_check solubilization_protocol Follow Solubilization Protocol: 1. Use DMSO as initial solvent. 2. Slowly dilute into aqueous buffer. solubility_check->solubilization_protocol No batch_check Are you using a new batch? solubility_check->batch_check Yes aggregation_check Check for Aggregation solubilization_protocol->aggregation_check sonicate Sonicate the solution aggregation_check->sonicate Yes aggregation_check->batch_check No sonicate->batch_check verify_purity Verify Purity and MW (HPLC & Mass Spec) batch_check->verify_purity Yes storage_check Check Storage Conditions (-20°C, desiccated) batch_check->storage_check No verify_purity->storage_check handling_check Review Handling Procedures (Fresh solutions, avoid freeze-thaw) storage_check->handling_check proceed Proceed with Experiment handling_check->proceed

Caption: Troubleshooting workflow for inconsistent LGA-14 results.

LGA14_Signaling_Pathway LGA14 LGA-14 Receptor Membrane Receptor X LGA14->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor Y KinaseB->TranscriptionFactor Phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) TranscriptionFactor->CellularResponse Regulates Gene Expression

Caption: Hypothetical signaling pathway activated by LGA-14.

References

Validation & Comparative

Comparative Analysis of Pexiganan (MSI-78) Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and unique mechanisms of action that often circumvent conventional resistance pathways. Pexiganan (MSI-78), a 22-amino-acid analog of magainin, has demonstrated significant antimicrobial properties against a wide range of Gram-positive and Gram-negative bacteria.[1][2] This guide provides a comparative analysis of Pexiganan and its engineered analogs, focusing on their antimicrobial efficacy and cytotoxicity. The data presented herein is intended to assist researchers in the selection and development of potent, cell-selective antimicrobial peptides.

Data Presentation: Antimicrobial Activity and Cytotoxicity

The following tables summarize the in vitro performance of Pexiganan (MSI-78) and its analogs. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency, representing the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[3][4][5] Hemolytic activity and cytotoxicity against mammalian cells are crucial for evaluating the therapeutic potential and safety of these peptides.[6][7][8]

Table 1: Minimum Inhibitory Concentration (MIC) of Pexiganan and Analogs against various bacterial strains (µM)

Peptide E. coli P. aeruginosa S. aureus A. baumannii Reference
Pexiganan (MSI-78) 16 16 8 32 [1][9]
MSI-Seg-F2F 32 32 16 64 [10]
MSI-N7K 32 32 16 64 [10]

| MSI-Seg-F2G | >128 | >128 | >128 | >128 |[10] |

Table 2: Cytotoxicity of Pexiganan and Analogs

Peptide Hemolytic Activity (HC50, µM) Cytotoxicity against RAW 264.7 cells (IC50, µM) Reference
Pexiganan (MSI-78) ~50 40 [10]
MSI-Seg-F2F >200 >100 [10]
MSI-N7K 150 60 [10]

| MSI-Seg-F2G | >200 | >100 |[10] |

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for one coupling cycle using Fmoc/tBu chemistry.[11]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amidation) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (a negative result indicates no free primary amines). Repeat the coupling step if necessary.[12]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times) to prepare for the next cycle.

  • Cleavage and Deprotection: After the final coupling and deprotection steps, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid/H2O/Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is used to determine the antimicrobial activity of the peptides.[4][14]

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase in Mueller-Hinton Broth (MHB) at 37°C.

  • Peptide Dilution: Prepare serial two-fold dilutions of the peptides in a 96-well plate.

  • Inoculation: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL and add to each well of the 96-well plate containing the peptide dilutions.

  • Incubation: Incubate the plates for 18-24 hours at 37°C.

  • MIC Determination: The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth, which can be assessed by measuring the optical density at 600 nm.[14]

Hemolysis Assay

This assay assesses the peptide's toxicity to red blood cells.

  • Red Blood Cell Preparation: Obtain fresh human red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

  • Peptide Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of the peptides.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Measurement: Centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the peptides on the viability of mammalian cell lines.[8]

  • Cell Seeding: Seed mammalian cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptides and incubate for another 24 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Viability Calculation: Express the cell viability as a percentage relative to untreated control cells.

Visualizations

The following diagrams illustrate the workflows for key experimental protocols.

cluster_0 Fmoc Solid-Phase Peptide Synthesis (Single Cycle) Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 NextCycle Proceed to Next Cycle or Cleavage Wash2->NextCycle

Caption: Workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

cluster_1 Minimum Inhibitory Concentration (MIC) Assay Workflow Culture Bacterial Culture (Mid-log phase) Inoculation Inoculate with Bacterial Suspension (5x10^5 CFU/mL) Culture->Inoculation Dilution Serial Dilution of Peptides in 96-well plate Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Measurement Measure Optical Density (600nm) Incubation->Measurement MIC Determine MIC Measurement->MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

cluster_2 Signaling Pathway of LPS-induced Inflammation LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Simplified signaling pathway of LPS-induced inflammation.

References

Comparative Analysis of Leesggglvqpggsmk Acetate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of Leesggglvqpggsmk acetate (B1210297), a proteolysis peptide derived from the monoclonal antibody Infliximab (B1170848). As a component of a therapeutic protein, understanding the potential for cross-reactivity of this peptide is crucial for assessing immunogenicity, developing bioanalytical assays, and ensuring drug safety and efficacy.

Leesggglvqpggsmk acetate is a fragment of Infliximab, a chimeric monoclonal IgG1 antibody that specifically targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in systemic inflammation. While direct cross-reactivity studies on this specific peptide are not extensively published, this guide draws upon the broader context of Infliximab immunogenicity and the cross-reactivity of anti-drug antibodies (ADAs). The principles and methodologies described are directly applicable to the investigation of this peptide.

Cross-Reactivity Data Summary

Cross-reactivity is a critical consideration in the development and clinical use of therapeutic antibodies like Infliximab. The formation of anti-drug antibodies (ADAs) can impact the drug's effectiveness and safety. A key concern is whether these ADAs cross-react with the parent drug, its biosimilars, or other therapeutic antibodies. The following table summarizes key findings from studies on anti-Infliximab antibody cross-reactivity, which provides a relevant framework for considering the potential cross-reactivity of its peptide fragments.

Study FocusInteracting MoleculesKey FindingsPotential Implications for this compound
Anti-Infliximab Antibodies and Biosimilars Anti-Infliximab antibodies and Infliximab biosimilar (CT-P13)Patients with antibodies to Infliximab showed cross-reactivity with the biosimilar CT-P13. The epitopes recognized by the immune response to the original drug were also present on the biosimilar.[1]ADAs generated against Infliximab could potentially recognize and cross-react with the Leesggglvqpggsmk peptide if it forms part of an immunogenic epitope.
Cross-Reactivity Between Different Anti-TNFα Drugs Anti-Infliximab antibodies and Adalimumab (another anti-TNFα antibody)Studies have shown that anti-Infliximab antibodies did not cross-react with Adalimumab.[2] This suggests that the immune response is specific to the unique structure of Infliximab.The lack of cross-reactivity between different anti-TNFα drugs suggests that the immunogenic epitopes are specific to the parent molecule. The cross-reactivity of the Leesggglvqpggsmk peptide would likely be confined to Infliximab and its direct derivatives.
Pre-existing Cross-Reactive Antibodies Pre-existing human anti-murine immunoglobulin antibodies and InfliximabHuman anti-murine immunoglobulin antibodies, which can be present in patients before treatment, may cross-react with the murine (mouse) portion of the chimeric Infliximab antibody.[3]As Leesggglvqpggsmk is a peptide fragment of the Infliximab molecule, it is important to determine if it resides in the murine or humanized portion to assess the risk of pre-existing antibody cross-reactivity.

Experimental Protocols

The assessment of peptide and antibody cross-reactivity is performed using a variety of established immunoassays. The choice of method depends on the specific question being addressed, such as determining binding affinity, specificity, or the functional consequences of cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for detecting and quantifying antibodies and antigens. A competitive ELISA format is particularly useful for assessing cross-reactivity.

  • Objective: To determine the degree of cross-reactivity of an antibody with structurally related antigens.[4]

  • Methodology:

    • The target antigen (e.g., this compound) is coated onto the wells of a microtiter plate.

    • A known concentration of the antibody of interest is pre-incubated with varying concentrations of a potential cross-reactant (competitor).

    • This mixture is then added to the antigen-coated wells.

    • If the antibody binds to the competitor in the solution, it will be less available to bind to the antigen on the plate.

    • The amount of antibody bound to the plate is detected using a secondary antibody conjugated to an enzyme that produces a measurable signal.

    • The degree of cross-reactivity is determined by comparing the inhibition curves of the different competitors.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) between two molecules.

  • Objective: To quantitatively measure the binding affinity and kinetics of an antibody to different antigens.

  • Methodology:

    • One of the interacting molecules (the ligand, e.g., this compound) is immobilized on a sensor chip.

    • The other molecule (the analyte, e.g., an antibody) is flowed over the sensor surface.

    • The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time.

    • By analyzing the binding and dissociation phases, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be calculated.

    • Comparing the KD values for the target antigen and potential cross-reactants provides a quantitative measure of cross-reactivity.

Tissue Cross-Reactivity (TCR) Assays

TCR assays are a crucial preclinical safety assessment to identify potential off-target binding of therapeutic antibodies and their fragments.

  • Objective: To assess the binding of a therapeutic antibody or its fragments to a panel of normal human tissues.[5]

  • Methodology:

    • A comprehensive panel of snap-frozen normal human tissues is sectioned.[5]

    • The tissue sections are incubated with the test article (e.g., labeled this compound or an antibody that binds to it).

    • The binding of the test article to the tissue is detected using immunohistochemistry.

    • The staining pattern and intensity are evaluated by a pathologist to identify any specific, unintended binding to cells or tissues.

Mandatory Visualizations

TNF-α Signaling Pathway

Infliximab, the parent molecule of this compound, exerts its therapeutic effect by blocking the TNF-α signaling pathway. Understanding this pathway is essential for comprehending the mechanism of action of the drug.

TNF_alpha_Signaling_Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Complex_I Complex I TRADD->Complex_I FADD FADD TRADD->FADD TRAF2->Complex_I RIP1->Complex_I IKK_Complex IKK Complex Complex_I->IKK_Complex Activates I_kappa_B IκB IKK_Complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus Inflammation Inflammation Cell Survival Nucleus->Inflammation Gene Transcription Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Initiates

Caption: Simplified TNF-α signaling pathway initiated by TNF-α binding to its receptor, TNFR1.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a peptide like this compound.

Cross_Reactivity_Workflow Start Start: Peptide Synthesis (this compound) ELISA Competitive ELISA Start->ELISA Test against related peptides and parent molecule SPR Surface Plasmon Resonance (SPR) Start->SPR Determine binding kinetics with potential cross-reactants TCR Tissue Cross-Reactivity (TCR) Start->TCR Assess off-target binding in human tissues Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis SPR->Data_Analysis TCR->Data_Analysis Report Cross-Reactivity Profile Report Data_Analysis->Report

Caption: General experimental workflow for determining the cross-reactivity of a peptide.

References

A Comparative Guide to Peptide-Receptor Binding Validation: Methodologies and Data Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The validation of a peptide's binding to its receptor is a critical step in drug discovery and development. This guide provides a comparative overview of common experimental approaches for validating the binding of a peptide, using publicly available information on established methods as a framework. Due to the lack of public information on "Leesggglvqpggsmk acetate (B1210297)," this document will use general principles and illustrative examples to guide researchers in this process. Initial searches indicate "Leesggglvqpggsmk acetate" is a component of the monoclonal antibody Infliximab and can be used for its quantitative analysis. However, public information regarding its specific receptor and binding characteristics is unavailable. Therefore, this guide will focus on the generally accepted methodologies for characterizing any novel peptide-receptor interaction.

Quantitative Comparison of Binding Affinities

A key parameter in validating receptor binding is the affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a higher binding affinity. The choice of assay will depend on the nature of the receptor and the availability of reagents.

Below is a template table that researchers can use to compare the binding affinities of their peptide of interest with known ligands or alternative compounds.

CompoundTarget ReceptorAssay TypeAffinity (Ki, nM)Reference
This compound [Target Receptor][e.g., Radioligand Binding][Experimental Value][Internal Data/Publication]
Alternative 1[Target Receptor][e.g., Radioligand Binding][Value][Literature Source]
Alternative 2[Target Receptor][e.g., SPR][Value][Literature Source]

Experimental Protocols

Accurate and reproducible data rely on well-defined experimental protocols. Below are detailed methodologies for two widely used receptor binding assays.

Competitive Radioligand Binding Assay

This technique is considered a gold standard for quantifying the affinity of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes or whole cells expressing the target receptor.

  • A suitable radioligand with high affinity and specificity for the receptor.

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates and a vacuum manifold.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate using a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: After drying the filters, add scintillation fluid and measure the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a sigmoidal dose-response curve. The IC50 value is determined from this curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

Objective: To determine the binding kinetics and affinity of a peptide to its receptor.

Materials:

  • SPR instrument and sensor chips (e.g., a chip with a carboxymethylated dextran (B179266) surface).

  • Purified receptor protein.

  • Peptide of interest (the "analyte").

  • Immobilization buffers (e.g., sodium acetate for amine coupling).

  • Running buffer (e.g., HBS-EP).

Procedure:

  • Ligand Immobilization: Covalently immobilize the purified receptor (the "ligand") onto the surface of the sensor chip.

  • Analyte Injection: Inject a series of concentrations of the peptide (the "analyte") in the running buffer over the sensor

Independent Verification of "Leesggglvqpggsmk" Function: Public Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no information, experimental data, or functional characterization for the specific sequence "Leesggglvqpggsmk" could be identified. This prevents the creation of an independent verification and comparison guide as requested.

The term "Leesggglvqpggsmk" does not correspond to any known protein, peptide, or biologically active molecule in the public domain. As a result, it is not possible to fulfill the core requirements of the requested comparison guide, which include:

  • Objective comparison with alternatives: Without knowing the function of "Leesggglvqpggsmk," it is impossible to identify or compare it with any alternative products or methods.

  • Supporting experimental data: No published experimental data means there are no quantitative metrics to summarize in comparative tables.

  • Detailed experimental protocols: The absence of published research makes it impossible to provide methodologies for key experiments.

  • Visualization of pathways or workflows: Without a known function or mechanism of action, no relevant signaling pathways or experimental workflows can be diagrammed.

The inability to find any public data on "Leesggglvqpggsmk" suggests several possibilities:

  • The sequence may be part of a confidential internal research project that has not yet been published.

  • It could be a proprietary molecule whose details are not publicly disclosed.

  • The term may contain a typographical error.

Professionals seeking to evaluate "Leesggglvqpggsmk" are advised to consult the original source of the term. For a comprehensive evaluation and to enable independent verification, access to internal or proprietary documentation containing the relevant experimental data and protocols would be necessary. Without such information, an objective, data-supported comparison is not feasible at this time.

Analysis of "Leesggglvqpggsmk": Compound Not Identified in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of scientific databases and public literature reveals no information on a compound or peptide named "Leesggglvqpggsmk." Consequently, no structure-activity relationship (SAR) studies, comparative performance data, or experimental protocols associated with this specific molecule are available.

The relationship between a molecule's chemical structure and its biological activity is known as a structure-activity relationship (SAR).[1] SAR analysis is a fundamental concept in medicinal chemistry that enables scientists to determine which chemical groups on a compound are responsible for its biological effects.[2] This allows for the targeted modification of a compound to enhance its potency or other desired properties.[2]

Given the absence of data for "Leesggglvqpggsmk," this guide will provide a generalized and hypothetical framework for a structure-activity relationship comparison guide for a fictional peptide, designated "Peptide-X." This illustrative example demonstrates the required format, data presentation, and visualizations requested for a typical SAR study.

Hypothetical Comparison Guide: Structure-Activity Relationship of Peptide-X and Its Analogs

This guide compares the biological activity of a fictional antagonist, Peptide-X, with its synthetic analogs to elucidate key structural determinants for its function.

Data Presentation: Comparative Activity of Peptide-X Analogs

The following table summarizes the in vitro activity of Peptide-X and several of its analogs where specific amino acid residues have been substituted. Activity was assessed by measuring the half-maximal inhibitory concentration (IC50) in a competitive binding assay against the target receptor "Receptor-Y." Lower IC50 values indicate higher binding affinity and potency.

Compound IDSequence ModificationRationale for ModificationIC50 (nM)Fold Change vs. Peptide-X
Peptide-XNative SequenceBaseline activity measurement15.21.0
Analog-1Alanine scan at Phenylalanine (Phe)Determine importance of aromatic side chain875.657.6 (Decrease)
Analog-2Substitution with D-AlanineAssess impact of stereochemistry on conformation45.13.0 (Decrease)
Analog-3N-terminal AcetylationIncrease stability against aminopeptidases10.80.7 (Increase)
Analog-4C-terminal AmidationEnhance stability and mimic endogenous peptides9.70.6 (Increase)

Note: The data presented in this table is purely illustrative and does not represent real experimental results.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of scientific findings.

Protocol: Receptor-Y Competitive Binding Assay

This experiment is designed to determine the binding affinity of test compounds (Peptide-X and its analogs) by measuring their ability to compete with a known radiolabeled ligand for binding to Receptor-Y.

  • Membrane Preparation: Membranes from HEK293 cells overexpressing human Receptor-Y are prepared by homogenization and centrifugation. The final pellet is resuspended in an assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Assay Setup: In a 96-well plate, 50 µL of cell membrane preparation is added to each well.

  • Competitive Binding: 25 µL of a radiolabeled ligand (e.g., ³H-Ligand-Z) at a final concentration equal to its dissociation constant (Kd) is added. Subsequently, 25 µL of the test compound (Peptide-X or analogs) at varying concentrations (0.1 nM to 100 µM) is added.

  • Incubation: The plate is incubated for 90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: The filters are washed, dried, and placed in scintillation vials with a scintillation cocktail. The radioactivity, proportional to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is calculated from this curve.

Visualizations

Diagrams are essential for conveying complex workflows and relationships.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization start Identify Lead (Peptide-X) analog Design Analogs (e.g., Ala-Scan, PTMs) start->analog Hypothesize key residues synth Synthesize Analogs analog->synth assay Perform In Vitro Binding Assay synth->assay Test compounds data Calculate IC50 Values assay->data sar Establish SAR (Table 1) data->sar Compare potency optimize Identify Promising Modifications sar->optimize Analyze trends new_analog Design Next-Gen Analogs optimize->new_analog new_analog->synth Iterative Cycle

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

References

Alanine Scan of "Leesggglvqpggsmk" Peptide: A Comparative Guide to Structure-Function Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the alanine (B10760859) scanning mutagenesis of the peptide "Leesggglvqpggsmk". It details the impact of substituting each amino acid residue with alanine on the peptide's binding affinity, offering insights into the key residues responsible for its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in peptide-based therapeutic research.

Introduction to Alanine Scanning

Alanine scanning is a widely used site-directed mutagenesis technique to determine the functional contribution of specific amino acid residues to protein or peptide stability and interaction.[1][2][3] By systematically replacing each residue with alanine, the functional significance of the original residue's side chain can be inferred from changes in the molecule's activity, such as binding affinity. Alanine is chosen for this substitution due to its neutral, non-bulky methyl side chain, which generally preserves the peptide's backbone conformation while removing the specific side-chain interactions.[2]

Comparative Binding Affinity Data

The following table summarizes the binding affinities of the wild-type "Leesggglvqpggsmk" peptide and its corresponding alanine-scanned variants to its putative receptor. The dissociation constant (Kd) was determined using surface plasmon resonance (SPR), with lower Kd values indicating stronger binding affinity.

Peptide SequenceResidue ChangeKd (nM)Fold Change vs. Wild-TypeInterpretation
L eesggglvqpggsmkWild-Type101.0Reference
A eesggglvqpggsmkL1A15015.0Critical for binding
La esggglvqpggsmkE2A121.2Not critical
Lea sggglvqpggsmkE3A111.1Not critical
Leea ggglvqpggsmkS4A252.5Contributes to binding
Leesa gglvqpggsmkG5A90.9Not critical
Leesga glvqpggsmkG6A101.0Not critical
Leesgga lvqpggsmkG7A111.1Not critical
Leesggga vqpggsmkL8A959.5Important for binding
Leesgggla qpggsmkV9A888.8Important for binding
Leesggglva pggsmkQ10A454.5Contributes to binding
Leesggglvqa ggsmkP11A151.5Not critical
Leesggglvqpa gsmkG12A101.0Not critical
Leesggglvqpga smkG13A90.9Not critical
Leesggglvqpgga mkS14A303.0Contributes to binding
Leesggglvqpggsa kM15A12012.0Critical for binding

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of alanine scanning analysis.

Experimental Protocols

Peptides were synthesized using solid-phase peptide synthesis (SPPS).[4][5] This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.[4]

  • Resin Selection: A suitable resin, such as Rink Amide resin, is chosen.

  • Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the resin-bound peptide chain.

  • Deprotection: The Fmoc protecting group is removed to allow for the next amino acid to be added.

  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin.

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7]

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC.

SPR is a label-free technique used to measure biomolecular interactions in real-time.[8][9]

  • Ligand Immobilization: The receptor protein is immobilized on a sensor chip surface using amine coupling.[8]

  • Analyte Injection: A series of concentrations of the peptide (analyte) are flowed over the sensor chip surface.

  • Binding Measurement: The binding of the peptide to the immobilized receptor is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Kinetic Analysis: Association (kon) and dissociation (koff) rates are determined from the sensorgram data.

  • Affinity Calculation: The dissociation constant (Kd) is calculated as the ratio of koff/kon.

Visualizations

Alanine_Scan_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_binding Binding Affinity Assay cluster_analysis Data Analysis WT_Peptide Synthesize Wild-Type 'Leesggglvqpggsmk' Ala_Peptides Synthesize 15 Alanine Mutant Peptides Purification RP-HPLC Purification & MS Verification WT_Peptide->Purification Ala_Peptides->Purification SPR Surface Plasmon Resonance (SPR) Immobilize Receptor Purification->SPR Binding_Assay Measure Binding of each Peptide to Receptor SPR->Binding_Assay Kd_Calc Calculate Kd for each Peptide-Receptor Interaction Binding_Assay->Kd_Calc Comparison Compare Mutant Kd to Wild-Type Kd Kd_Calc->Comparison Hotspot_ID Identify Critical Residues ('Hotspots') Comparison->Hotspot_ID

Caption: Workflow of an alanine scan from peptide synthesis to hotspot identification.

Caption: A potential signaling pathway initiated by peptide-receptor binding.

Discussion

The hypothetical results from the alanine scan of "Leesggglvqpggsmk" suggest that residues L1, L8, V9, and M15 are critical or important for its binding to the target receptor, as their substitution with alanine leads to a significant decrease in binding affinity (9 to 15-fold). These residues likely form the key "hotspots" of the peptide-receptor interaction. Residues S4, Q10, and S14 appear to contribute moderately to the binding, while the remaining residues, including the glycine-rich region, seem to be less critical for the interaction, possibly serving as structural spacers.

This type of analysis is invaluable in peptide drug development for several reasons:

  • Epitope Mapping: It precisely identifies the residues essential for the peptide's function.

  • Lead Optimization: Knowledge of critical residues allows for targeted modifications to enhance potency, selectivity, or stability. For instance, non-critical residues could be modified to improve pharmacokinetic properties without compromising efficacy.

  • Rational Drug Design: Understanding the structure-activity relationship guides the design of peptidomimetics or small molecules that can replicate the binding of the key residues.

Conclusion

Alanine scanning mutagenesis is a powerful technique for elucidating the functional roles of individual amino acids within a peptide. The comparative data, although hypothetical in this guide, illustrates how this method can systematically map the binding interface of the "Leesggglvqpggsmk" peptide. The provided protocols and workflows offer a foundational approach for researchers to apply this technique to their peptides of interest, thereby accelerating the discovery and development of novel peptide-based therapeutics.

References

Functional Comparison of "Leesggglvqpggsmk" and its Scrambled Version: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The peptide sequence "Leesggglvqpggsmk" has been identified as a component of the therapeutic monoclonal antibody Infliximab. However, a comprehensive review of publicly available scientific literature and patent documents reveals no evidence of independent biological functionality for this peptide, nor any studies comparing its activity to a scrambled counterpart. This guide summarizes the known context of this peptide and explains the current limitations in providing a functional comparison.

Identification and Context

The peptide "Leesggglvqpggsmk" is the N-terminal sequence of the heavy chain of Infliximab (trade name Remicade) following the cleavage of the signal peptide.[1][2][3] Infliximab is a chimeric monoclonal IgG1 antibody that functions by binding to and neutralizing tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. The primary role of this peptide sequence is therefore structural, forming part of the antigen-binding fragment (Fab) of the antibody.

This sequence is also utilized in analytical chemistry as a standard for the quantitative analysis of Infliximab, confirming its identity as a proteolysis product of the antibody.[4][5][6][7]

The Role of Scrambled Peptides in Research

In peptide research, a "scrambled" version of a peptide—one that contains the same amino acids but in a random order—is often used as a negative control in experiments. This is a critical step to demonstrate that the observed biological activity of the original peptide is dependent on its specific sequence and not merely a result of its amino acid composition.

Lack of Functional Data for "Leesggglvqpggsmk"

Extensive searches of scientific and patent databases did not yield any studies investigating a direct biological function of the isolated "Leesggglvqpggsmk" peptide. Consequently, there is no experimental data available to compare its activity with a scrambled version. The research focus has been on the intact Infliximab antibody and the optimization of its production, not on the individual peptide fragments.[1][2][3]

Hypothetical Experimental Workflow for Functional Comparison

Should a researcher wish to investigate the potential function of "Leesggglvqpggsmk," a standard experimental workflow could be employed. This would involve synthesizing both the original peptide and one or more scrambled versions. The subsequent comparative analysis would depend on the hypothesized function.

Below is a generalized experimental workflow diagram for such a study.

G cluster_0 Peptide Synthesis and Preparation cluster_1 Functional Assays cluster_2 Data Analysis and Comparison P1 Synthesize 'Leesggglvqpggsmk' P3 Purify and Characterize Peptides (HPLC, Mass Spec) P1->P3 P2 Synthesize Scrambled Peptide(s) P2->P3 A1 Hypothesize Biological Function (e.g., cell binding, enzyme inhibition) P3->A1 Test Peptides A2 In Vitro Assays (e.g., ELISA, cell viability, migration) A1->A2 A3 In Vivo Models (if applicable) A2->A3 D1 Compare Activity of Original vs. Scrambled Peptide A2->D1 A3->D1 D2 Statistical Analysis D1->D2 D3 Determine Sequence Specificity D2->D3

Figure 1. A hypothetical workflow for the functional comparison of a peptide and its scrambled version.

Conclusion

At present, a functional comparison between "Leesggglvqpggsmk" and its scrambled version cannot be provided due to a lack of available experimental data. The known role of this peptide is as a structural component of the Infliximab antibody and as an analytical standard. Any discussion of its independent biological activity would be purely speculative without dedicated research. For drug development professionals and researchers, this highlights a potential knowledge gap if there is reason to believe that fragments of therapeutic antibodies could have off-target biological effects. However, based on current knowledge, this peptide is not considered to have a standalone function.

References

Safety Operating Guide

Proper Disposal Procedures for Leesggglvqpggsmk Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Leesggglvqpggsmk acetate" is not a recognized chemical compound and is presumed to be a research-grade peptide acetate (B1210297) for the purposes of this guidance. The toxicological properties of this specific compound have not been established. Therefore, it is imperative to handle and dispose of it with caution, treating it as a potentially hazardous substance.[1][2] This guide provides general procedures based on best practices for the disposal of research-grade peptide acetates. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of the compound, especially in its solid, lyophilized form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[2][3]

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical splash goggles or safety glasses that meet institutional standards.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A fully buttoned laboratory coat.
Respiratory A respirator may be necessary if aerosols or dust are generated.

Step-by-Step Disposal Protocol

The proper disposal of peptide acetates involves segregation, and in some cases, inactivation, followed by compliant disposal through the institution's hazardous waste program.

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, such as unused compound, contaminated vials, pipette tips, gloves, and absorbent paper, should be collected in a dedicated and clearly labeled, leak-proof container.[1][2][4] High-density polyethylene (B3416737) (HDPE) containers are generally suitable for this purpose.[2]

  • Liquid Waste: Solutions containing this compound, including experimental buffers and solvents, should be collected in a separate, sealed, and compatible waste container.[4][5] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[1]

2. Inactivation/Neutralization (Recommended for Liquid Waste):

For an added layer of safety, especially when the biological activity of the peptide is a concern, inactivation through hydrolysis is recommended.[1]

  • Acid Hydrolysis: Add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution. Allow the mixture to stand for a minimum of 24 hours in a sealed and labeled container within a fume hood.[1]

  • Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution and let it stand for at least 24 hours in a sealed, labeled container in a fume hood.[1]

  • Neutralization: After the inactivation period, neutralize the solution by slowly adding a base (for acidic solutions) or an acid (for basic solutions) until the pH is between 6.0 and 8.0.[1]

3. Containerization and Labeling:

  • All waste containers must be securely sealed to prevent leakage.[4][5]

  • Label each container clearly as "Hazardous Waste" and specify the contents (e.g., "this compound waste," "Solid waste contaminated with this compound").[4] Include the date when waste was first added.[4]

4. Storage Pending Disposal:

  • Store sealed and labeled waste containers in a designated, secure secondary containment area.[1][4] This area should be away from general laboratory traffic and incompatible materials.[4]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1][4][5]

  • Complete all necessary waste disposal forms as required by your institution.

Disposal "Don'ts":

  • Drain Disposal: Prohibited. Peptides and their acetate salts should not be poured down the drain, as they can have unknown effects on aquatic life and wastewater treatment systems.[1][6]

  • Trash Disposal: Prohibited. Do not dispose of this compound in the regular trash, as its toxicological properties are unknown.[1][6]

Quantitative Data Summary for Disposal

Since specific data for this compound is unavailable, the following table provides general recommendations for the disposal of peptide acetate waste.

ParameterGuideline/ValueRationale
Inactivation Reagent 1 M HCl or 1 M NaOHSufficient concentration to facilitate the hydrolysis of peptide bonds.[1]
Inactivation Time Minimum 24 hoursEnsures complete degradation of the peptide.[1]
Final pH for Aqueous Waste 6.0 - 8.0A neutral pH is generally required for institutional chemical waste streams.[1]
Waste Storage Temperature Room TemperatureStandard practice for non-volatile chemical waste pending disposal.

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols for handling research-grade chemicals with unknown toxicity. The key experimental protocol cited is the inactivation of peptide solutions through acid or base hydrolysis. This involves the chemical degradation of the peptide into its constituent amino acids, which are generally less biologically active.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Leesggglvqpggsmk Acetate Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Vials, Gloves, Tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Buffers) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store Securely in Secondary Containment collect_solid->store inactivate Inactivate Liquid Waste? (Recommended) collect_liquid->inactivate hydrolysis Perform Acid/Base Hydrolysis (24h) inactivate->hydrolysis Yes inactivate->store No neutralize Neutralize to pH 6.0-8.0 hydrolysis->neutralize neutralize->store ehs_pickup Arrange for EHS Waste Pickup store->ehs_pickup

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of Leesggglvqpggsmk Acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of Leesggglvqpggsmk acetate (B1210297), a proteolysis peptide component of Infliximab.

Leesggglvqpggsmk acetate is utilized in the quantitative analysis of Infliximab, a chimeric monoclonal antibody. While Safety Data Sheets (SDS) for the parent compound, Infliximab, indicate that it is not classified as a hazardous substance, prudent laboratory practices necessitate a comprehensive approach to the handling of all chemical substances.[1][2][3][4]

Personal Protective Equipment (PPE)

To minimize exposure and maintain a sterile working environment, the following personal protective equipment is recommended when handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1-compliantProtects eyes from potential splashes or aerosols.
Hand Protection Nitrile glovesDisposablePrevents skin contact and contamination of the peptide.
Body Protection Laboratory coat---Protects clothing and skin from accidental spills.

Operational Plan: From Receipt to Disposal

A structured workflow is critical for the safe and effective use of this compound. The following diagram outlines the key steps, from initial receipt and storage to final disposal.

operational_workflow cluster_storage Storage and Preparation cluster_handling Experimental Use cluster_disposal Waste Management storage Receiving and Storage (-20°C to -80°C) equilibration Equilibrate to Room Temperature (in desiccator) storage->equilibration Prior to use weighing Weighing (in a clean, designated area) equilibration->weighing reconstitution Reconstitution (using appropriate sterile solvent) weighing->reconstitution experiment Experimental Application (e.g., quantitative analysis) reconstitution->experiment waste_collection Collect Waste (unused peptide, contaminated consumables) experiment->waste_collection disposal Dispose according to Institutional Guidelines waste_collection->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.